molecular formula C10H13BrClNO2 B1451440 (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride CAS No. 331763-73-6

(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Cat. No.: B1451440
CAS No.: 331763-73-6
M. Wt: 294.57 g/mol
InChI Key: QMUGXLUXLGZZSC-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H13BrClNO2 and its molecular weight is 294.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUGXLUXLGZZSC-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CC(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661579
Record name (3R)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-73-6
Record name (3R)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Introduction

This compound is a chiral, non-proteinogenic β-amino acid derivative that has garnered significant attention within the scientific community. As a versatile chemical building block, it serves as a crucial precursor in the synthesis of unnatural amino acids (UAAs), novel peptides, and pharmacologically active molecules.[1][2] Its distinct structure, featuring a stereochemically defined center and a functionalized aromatic ring, makes it an invaluable asset for researchers, medicinal chemists, and drug development professionals. The hydrochloride salt form enhances its aqueous solubility, a critical factor for many biological and chemical applications.[3]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is designed to equip researchers and scientists with the technical data and field-proven insights necessary to effectively utilize this compound in complex synthetic pathways and innovative drug discovery programs. We will delve into its chemical identity, spectroscopic profile, analytical methodologies, and applications, explaining the causality behind experimental choices to ensure a robust understanding of its behavior and potential.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is the bedrock of its scientific application. The precise arrangement of atoms and their connectivity dictate its reactivity, interactions, and overall utility. This compound is defined by a butanoic acid backbone with an amine group at the β-position (C3) and a 4-bromophenyl group attached to C4. The "(R)" designation specifies the absolute stereochemistry at the chiral center (C3).

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueReference
IUPAC Name (3R)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride[4]
CAS Number 331763-73-6[4][5]
Molecular Formula C₁₀H₁₃BrClNO₂[4]
Molecular Weight 294.57 g/mol [4]
Canonical SMILES C1=CC(=CC=C1C--INVALID-LINK--N)Br.Cl[4]
InChIKey QMUGXLUXLGZZSC-SBSPUUFOSA-N[4]

Core Physicochemical Properties

The physical and chemical properties of a molecule are paramount for its application, influencing everything from reaction kinetics to formulation and bioavailability. The presence of the hydrophilic amino and carboxyl groups (as the hydrochloride salt) and the lipophilic bromophenyl moiety imparts an amphipathic character to the molecule.

Table 2: Summary of Physicochemical Data

PropertyValue / DescriptionSignificance in Application
Appearance Crystalline solid.[6][7]Affects handling, formulation (e.g., for solid dosage forms), and dissolution rates.
Solubility The hydrochloride salt form enhances solubility in aqueous solutions.[3]Crucial for use in biological assays, aqueous-phase reactions, and developing parenteral formulations.
Chirality Contains one stereocenter at the C3 position with (R)-configuration.The specific stereoisomer is critical for biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles.
Reactivity The bromine atom on the phenyl ring serves as a reactive handle for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).[1][8]Allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity, purity, and structure of the compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation in organic chemistry. While specific spectral data is cataloged by suppliers, the expected ¹H and ¹³C NMR spectra can be predicted based on the molecular structure.[9]

  • ¹H NMR: Would exhibit characteristic signals for the aromatic protons on the bromophenyl ring, the diastereotopic protons of the CH₂ group adjacent to the ring, the methine proton at the chiral center, and the diastereotopic protons of the CH₂ group adjacent to the carboxyl group.

  • ¹³C NMR: Would show distinct resonances for the four unique carbons of the bromophenyl ring, the aliphatic carbons of the butanoic acid chain, and the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight and fragmentation pattern. For this compound, an exact mass can be determined.[4] Techniques like electrospray ionization (ESI) would likely show a prominent peak for the protonated molecular ion of the free base [M+H]⁺ at m/z corresponding to C₁₀H₁₂BrNO₂. The isotopic pattern created by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[9] The IR spectrum of this compound is expected to display characteristic absorption bands:

  • ~3000-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the ammonium salt.

  • ~1710 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1100-1000 cm⁻¹: C-N stretching.

  • ~600-500 cm⁻¹: C-Br stretching.

Chiral High-Performance Liquid Chromatography (HPLC)

For a chiral molecule intended for pharmaceutical use, establishing enantiomeric purity is a critical quality control step.[10] Chiral HPLC is the gold standard for separating and quantifying enantiomers.

The development of a robust chiral separation method is a self-validating system for assessing purity. The choice of chiral stationary phase (CSP) is paramount. For β-amino acids like the target compound, donor-acceptor (Pirkle-type) columns are often effective.

Experimental Protocol: Enantiomeric Purity Assessment by Chiral HPLC

The following protocol is a representative methodology for determining the enantiomeric purity of (R)-3-Amino-4-(4-bromophenyl)butanoic acid. The causality behind the choice of a Pirkle-type column lies in its mechanism of action, which involves π-π interactions, hydrogen bonding, and dipole-dipole interactions to differentiate between the transient diastereomeric complexes formed by the two enantiomers. The acidic and basic additives in the mobile phase are crucial for sharpening peaks and improving resolution by controlling the ionization state of the analyte.

Methodology:

  • Column Selection: (R,R) Whelk-O1 chiral stationary phase. This column is known for its broad applicability in separating various racemates, including β-amino acids.

  • Mobile Phase Preparation: A mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropylamine (e.g., 95:5:0.1:0.025 v/v/v/v).

    • Rationale: n-Hexane serves as the weak, nonpolar solvent, while ethanol acts as the polar modifier to control retention. TFA and isopropylamine are additives that improve peak shape and selectivity by interacting with the analyte and stationary phase.

  • Sample Preparation: Dissolve the sample in the diluent (e.g., Ethanol:TFA 100:1) to a concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 225 nm

    • Column Temperature: Ambient or controlled (e.g., 25 °C) for reproducibility.

  • Data Analysis: The enantiomeric purity is calculated from the peak areas of the (R)- and (S)-enantiomers in the chromatogram. The system is deemed suitable if the resolution between the two peaks is greater than 2.0.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing prep_sample Dissolve Sample (1 mg/mL in Diluent) inject Inject 10 µL onto (R,R) Whelk-O1 Column prep_sample->inject prep_mobile Prepare Mobile Phase (Hexane/EtOH/TFA/IPA) prep_mobile->inject separate Isocratic Elution (1.0 mL/min) inject->separate detect UV Detection (225 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity (%R = Area_R / (Area_R + Area_S) * 100) integrate->calculate report Generate Report (Resolution > 2.0) calculate->report

Caption: Workflow for Chiral HPLC Analysis.

Applications in Synthesis and Drug Development

The utility of this compound stems from its unique structural features, which make it a valuable intermediate in several advanced applications.

Unnatural Amino Acid (UAA) Synthesis

Incorporating UAAs into peptides can confer novel properties, such as enhanced stability against enzymatic degradation or altered binding affinities.[1] This compound is a prime precursor for such syntheses. The chiral center ensures correct stereochemical integration, while the bromophenyl ring allows for post-synthetic modifications to introduce diverse functionalities.[1]

Pharmaceutical Intermediate and Medicinal Chemistry

This molecule serves as a key building block in the synthesis of complex pharmaceutical agents.[2] Its structure is analogous to that of Baclofen [3-(4-chlorophenyl)-4-aminobutyric acid], a known GABA-B receptor agonist used as a muscle relaxant.[11] This similarity makes it and its derivatives prime candidates for neuroscience research and the development of therapies for neurological disorders.[2][3]

The bromine atom is a particularly powerful tool for medicinal chemists. It acts as a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of new carbon-carbon or carbon-heteroatom bonds.[8] This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

G cluster_pathways Synthetic Pathways cluster_applications Final Applications start (R)-3-Amino-4-(4-bromophenyl) butanoic acid HCl path1 Peptide Synthesis start->path1 path2 Cross-Coupling (e.g., Suzuki, Heck) start->path2 path3 Further Derivatization start->path3 app1 Novel Peptides with Enhanced Properties path1->app1 app2 Drug Candidate Libraries for SAR Studies path2->app2 app3 Bioactive Small Molecules (e.g., for Neuroscience) path3->app3

Caption: Synthetic Utility and Application Pathways.

Safety and Handling

As with any chemical reagent, proper handling is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

  • Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Storage: It should be stored sealed in a dry place at ambient room temperature.[12]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for innovation. Its well-defined stereochemistry, coupled with the versatile reactivity of the bromophenyl group, provides a robust platform for advanced chemical synthesis. This guide has detailed its core physicochemical properties, provided validated analytical methodologies, and contextualized its importance in pharmaceutical and materials science. For researchers and drug development professionals, a thorough understanding of these characteristics is the first step toward unlocking the full potential of this valuable molecular building block, paving the way for the discovery of next-generation therapeutics and novel materials.

References

The Core Mechanism of GABA-B Receptor Agonists: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of Gamma-Aminobutyric Acid type B (GABA-B) receptor agonists. Designed for researchers, scientists, and professionals in drug development, this document moves beyond introductory concepts to deliver a detailed understanding of the receptor's structure, signaling cascades, and the experimental methodologies used to investigate its function.

Introduction: The Significance of GABA-B Receptors in Neuromodulation

Gamma-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), crucial for maintaining the delicate balance between neuronal excitation and inhibition.[1][2] GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[3][4] While GABA-A receptors mediate fast synaptic inhibition, GABA-B receptors are responsible for slower, more prolonged inhibitory signals that play a critical role in fine-tuning synaptic transmission and neuronal excitability.[3][5][6]

GABA-B receptor agonists, such as the clinically significant drug baclofen, are pivotal in treating a range of neurological conditions, most notably muscle spasticity and certain forms of pain.[5][7][8][9] A thorough comprehension of their mechanism of action is paramount for the development of novel therapeutics with improved efficacy and fewer side effects. This guide will dissect the intricate workings of GABA-B receptor agonists, from the initial binding event to the ultimate physiological response.

I. The Molecular Architecture of the GABA-B Receptor: An Obligate Heterodimer

A foundational concept in understanding GABA-B receptor function is its unique structure as an obligate heterodimer.[3][5][10] This means that a functional receptor is formed by the assembly of two distinct subunits: GABA-B1 and GABA-B2.[3][10][11] This heterodimerization is a prerequisite for the receptor's trafficking to the cell surface and for its subsequent signaling capabilities.[12]

The GABA-B1 subunit is primarily responsible for binding the endogenous ligand GABA, as well as synthetic agonists like baclofen.[5] It possesses a large extracellular "Venus flytrap" domain where ligand binding occurs.[3] The GABA-B2 subunit , on the other hand, is crucial for coupling to intracellular G-proteins and initiating the downstream signaling cascade.[5] It does not bind GABA but is essential for the conformational changes required for G-protein activation following agonist binding to GABA-B1.[13]

Several isoforms of the GABA-B1 subunit exist, with GABA-B1a and GABA-B1b being the most predominant.[3][11] These isoforms differ in their N-terminal extracellular domains, which can influence their subcellular localization and protein-protein interactions.[3][5]

II. The Canonical Signaling Pathway of GABA-B Receptor Agonists

Upon agonist binding to the GABA-B1 subunit, a conformational change is induced in the heterodimeric receptor complex. This change facilitates the activation of a coupled heterotrimeric G-protein of the Gi/o family, which is sensitive to pertussis toxin.[3][5] The activated G-protein then dissociates into its constituent Gαi/o and Gβγ subunits, each of which proceeds to modulate the activity of distinct downstream effector molecules.[3]

The three primary effector pathways are:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[1][3][10] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][2] The reduction in cAMP levels subsequently diminishes the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of numerous cellular proteins.[1]

  • Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels (also known as Kir3 channels) on the postsynaptic membrane.[3][6][14] This activation results in an efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane.[1][8] This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus producing a slow inhibitory postsynaptic potential (IPSP).[5]

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also directly interacts with and inhibits high-voltage-activated Ca2+ channels, particularly of the N-type (CaV2.2) and P/Q-type (CaV2.1), which are predominantly located on presynaptic terminals.[1][3][5] This inhibition reduces the influx of calcium ions (Ca2+) into the presynaptic terminal upon the arrival of an action potential.[1][15] Since Ca2+ influx is a critical trigger for the fusion of synaptic vesicles with the presynaptic membrane, this reduction in Ca2+ entry leads to a decrease in the release of neurotransmitters, including both excitatory (e.g., glutamate) and inhibitory (e.g., GABA) transmitters.[3][7]

Diagram: Canonical GABA-B Receptor Signaling Pathway

GABAB_Signaling GABAB_R GABA-B1 GABA-B2 G_protein Gαi/o Gβγ GABAB_R:GABAB2->G_protein Activates AC Adenylyl Cyclase G_protein:Ga->AC Inhibits GIRK GIRK Channel G_protein:Gbg->GIRK Activates VGCC VGCC (N, P/Q-type) G_protein:Gbg->VGCC Inhibits cAMP cAMP AC->cAMP Produces K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca2+ Influx VGCC->Ca_influx Agonist GABA-B Agonist (e.g., Baclofen) Agonist->GABAB_R:GABAB1 Binds PKA PKA cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release Triggers

Caption: Canonical signaling pathways activated by GABA-B receptor agonists.

III. Presynaptic vs. Postsynaptic Mechanisms of Action

The subcellular localization of GABA-B receptors dictates their primary physiological function.

  • Presynaptic Inhibition: GABA-B receptors located on presynaptic terminals act as both autoreceptors (on GABAergic neurons) and heteroreceptors (on neurons releasing other neurotransmitters, such as glutamate).[5][10] Their activation leads to the inhibition of VGCCs, thereby suppressing neurotransmitter release.[3][5] This is a powerful mechanism for modulating synaptic strength and preventing excessive neuronal activity.

  • Postsynaptic Inhibition: Postsynaptically, GABA-B receptors are typically found on dendritic shafts and spines.[3] Their activation of GIRK channels results in membrane hyperpolarization, moving the neuron further away from its firing threshold and thus reducing its overall excitability.[5]

LocationPrimary EffectorConsequence
Presynaptic Terminal Inhibition of N- and P/Q-type Voltage-Gated Ca2+ ChannelsDecreased neurotransmitter release
Postsynaptic Membrane Activation of GIRK K+ ChannelsMembrane hyperpolarization (slow IPSP)

IV. Receptor Trafficking, Desensitization, and Interacting Proteins

The signaling output of GABA-B receptors is not static but is dynamically regulated by several cellular processes.

  • Trafficking and Localization: The assembly of GABA-B1 and GABA-B2 subunits in the endoplasmic reticulum is essential for the receptor's transport to the cell surface.[16] The differential localization of receptor isoforms to axonal or dendritic compartments further diversifies their function.[3]

  • Desensitization: Upon prolonged exposure to an agonist, GABA-B receptors can undergo desensitization, a process that attenuates the cellular response despite the continued presence of the agonist.[6] This can involve receptor phosphorylation and interaction with regulatory proteins.[5][6] For instance, the phosphorylation of the GABA-B2 subunit can influence the extent of receptor desensitization.[6]

  • Interacting Proteins: A growing number of proteins have been identified that interact with GABA-B receptors and modulate their function.[3][10] These include scaffolding proteins that anchor the receptor at specific synaptic locations and regulatory proteins that influence its signaling kinetics.[10]

V. Experimental Methodologies for Studying GABA-B Receptor Function

A variety of experimental techniques are employed to elucidate the mechanism of action of GABA-B receptor agonists.

A. Electrophysiological Approaches

1. Patch-Clamp Electrophysiology: This is a cornerstone technique for directly measuring the ion channel activity modulated by GABA-B receptors.

  • Protocol for Measuring Postsynaptic GIRK Currents:

    • Prepare acute brain slices or cultured neurons.

    • Establish a whole-cell voltage-clamp recording configuration.

    • Hold the neuron at a membrane potential of -60 mV.

    • Apply a GABA-B receptor agonist (e.g., baclofen) to the bath.

    • Record the resulting outward current, which is characteristic of GIRK channel activation. This current can be blocked by specific GIRK channel inhibitors to confirm its identity.

  • Protocol for Measuring Presynaptic Inhibition of Neurotransmitter Release:

    • Obtain paired whole-cell recordings from a presynaptic and a postsynaptic neuron.

    • Stimulate the presynaptic neuron to elicit a postsynaptic current (PSC).

    • Apply a GABA-B receptor agonist to the bath.

    • Observe the reduction in the amplitude of the evoked PSC, which reflects the presynaptic inhibition of neurotransmitter release.

Diagram: Experimental Workflow for Patch-Clamp Electrophysiology

Patch_Clamp_Workflow cluster_postsynaptic Postsynaptic Current Measurement cluster_presynaptic Presynaptic Inhibition Measurement A1 Prepare Brain Slice or Cultured Neurons B1 Whole-Cell Voltage-Clamp Recording (Vm = -60mV) A1->B1 C1 Bath Apply GABA-B Agonist B1->C1 D1 Record Outward GIRK Current C1->D1 E1 Confirm with GIRK Blocker D1->E1 A2 Paired Whole-Cell Recording B2 Stimulate Presynaptic Neuron & Record PSC A2->B2 C2 Bath Apply GABA-B Agonist B2->C2 D2 Observe Reduction in PSC Amplitude C2->D2

Caption: Workflow for electrophysiological investigation of GABA-B receptor function.

B. Biochemical and Molecular Biology Techniques

1. cAMP Assays: These assays are used to measure the inhibition of adenylyl cyclase activity.

  • Protocol for cAMP Measurement:

    • Culture cells expressing GABA-B receptors.

    • Pre-treat cells with an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production.

    • Co-incubate with a GABA-B receptor agonist.

    • Lyse the cells and measure intracellular cAMP levels using techniques such as ELISA or FRET-based biosensors.

    • A decrease in cAMP levels in the presence of the agonist indicates functional coupling of the GABA-B receptor to the adenylyl cyclase pathway.

2. Co-immunoprecipitation (Co-IP): This technique is used to identify proteins that interact with the GABA-B receptor subunits.

3. Site-directed Mutagenesis: This method allows researchers to alter specific amino acid residues in the receptor subunits to identify key domains involved in ligand binding, G-protein coupling, and protein-protein interactions.

Conclusion and Future Directions

The mechanism of action of GABA-B receptor agonists is a multifaceted process involving a unique heterodimeric receptor structure, coupling to Gi/o proteins, and the modulation of multiple downstream effectors. This results in both presynaptic and postsynaptic inhibition, ultimately leading to a reduction in neuronal excitability. While the canonical signaling pathways are well-established, ongoing research continues to uncover new layers of complexity, including the roles of receptor isoforms, interacting proteins, and dynamic regulation through trafficking and desensitization. A deeper understanding of these intricate mechanisms will be instrumental in the rational design of the next generation of GABA-B receptor modulators for the treatment of a wide array of neurological and psychiatric disorders.[3][9]

References

Synthesis pathway for (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Introduction: The Significance of a Chiral GABA Analogue

This compound is a chiral non-proteinogenic β-amino acid. Its structure is closely related to that of Baclofen [β-(4-chlorophenyl)-γ-aminobutyric acid], a well-known muscle relaxant and antispastic agent that functions as a selective agonist for the GABA-B receptor.[1][2][3][4][5] The biological activity of many such GABA analogues resides exclusively in a single enantiomer, making stereoselective synthesis a critical challenge in medicinal chemistry and drug development.[4][5] The (R)-enantiomer of these compounds is often the biologically active form, responsible for therapeutic effects.[4][5]

The 4-bromophenyl moiety in the target molecule serves as a versatile synthetic handle. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the creation of diverse molecular libraries for structure-activity relationship (SAR) studies. This makes (R)-3-Amino-4-(4-bromophenyl)butanoic acid a valuable building block in the discovery of novel therapeutics targeting the GABAergic system, which is implicated in a wide range of neurological and psychiatric disorders.[6][7][8]

This guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure this compound, with a focus on the underlying chemical principles, a comparative analysis of methodologies, and a detailed experimental protocol for a modern, efficient asymmetric synthesis.

Retrosynthetic Analysis: Strategic Disconnections

The key challenge in synthesizing the target molecule is the stereoselective installation of the amine group at the C3 position. A retrosynthetic analysis reveals several viable strategies, primarily centered around the formation of the C-N bond or the asymmetric reduction of a prochiral precursor.

G Target (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride Free_Amine (R)-3-Amino-4-(4-bromophenyl)butanoic acid Target->Free_Amine  Final HCl Salt Formation Racemic_Ester Racemic β-Amino Ester (via Resolution) Free_Amine->Racemic_Ester Enzymatic or Chemical Resolution Beta_Keto_Ester β-Keto Ester (via Asymmetric Reduction) Free_Amine->Beta_Keto_Ester Asymmetric Reductive Amination / Hydrogenation Nitro_Precursor γ-Nitro Ester (via Asymmetric Conjugate Addition) Free_Amine->Nitro_Precursor Reduction of Nitro Group Starting_Material 4-Bromophenylacetic acid or 4-Bromobenzaldehyde Racemic_Ester->Starting_Material Beta_Keto_Ester->Starting_Material Nitro_Precursor->Starting_Material

Caption: Retrosynthetic overview of key strategies for synthesizing the target molecule.

Part 1: A Comparative Overview of Synthetic Pathways

Several distinct methodologies have been developed for the enantioselective synthesis of β-amino acids. These can be broadly categorized into three main approaches: resolution of racemates, chiral pool synthesis, and asymmetric synthesis.

Resolution of Racemic Mixtures

This classical approach involves the synthesis of a racemic mixture of 3-amino-4-(4-bromophenyl)butanoic acid, followed by separation of the enantiomers.

  • Chemical Resolution: This method relies on the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent (e.g., tartaric acid, mandelic acid). The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment with a base or acid liberates the desired enantiomer. While conceptually simple, this process is often laborious and the maximum theoretical yield for the desired enantiomer is only 50%.[4]

  • Enzymatic Resolution: A more modern and efficient approach uses enzymes, such as lipases or proteases, which can selectively acylate or hydrolyze one enantiomer in a racemic mixture. For example, α-chymotrypsin has been used for the kinetic resolution of racemic methyl 3-(4-chlorophenyl)-4-nitrobutanoate, a close analogue.[4] This method can provide very high enantiomeric excess (ee), but the yield is still limited to 50% for the desired product unless the unwanted enantiomer can be racemized and recycled.

Chiral Pool Synthesis
Asymmetric Synthesis

Asymmetric synthesis is the most direct and efficient approach, aiming to create the desired stereocenter selectively. This is the preferred industrial method due to its potential for high yield and enantioselectivity.

  • Catalytic Asymmetric Hydrogenation/Reductive Amination: This is one of the most powerful methods. A common route involves the asymmetric hydrogenation of a β-enamine ester or the direct reductive amination of a β-keto ester.[10][11] In the latter, a β-keto ester is reacted with an ammonia source (like ammonium acetate) and hydrogen gas in the presence of a chiral transition metal catalyst (typically Ruthenium or Rhodium complexes with chiral phosphine ligands).[11][12] The catalyst creates a chiral environment that directs the hydrogenation to one face of the intermediate imine, leading to the formation of the (R)-β-amino ester with high enantioselectivity.

  • Asymmetric Conjugate Addition: This approach often involves the Michael addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester derived from 4-bromocinnamic acid. The use of a chiral catalyst or a chiral nitrogen source directs the stereochemical outcome of the addition. Another powerful variant is the conjugate addition of an organometallic reagent to a chiral acceptor.[10][13]

  • Chiral Auxiliary-Induced Synthesis: In this method, a prochiral starting material is covalently bonded to a chiral auxiliary. This auxiliary directs a subsequent diastereoselective reaction, such as a Michael addition or an aldol reaction.[4] After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. While effective, this method is less atom-economical as it requires stoichiometric amounts of the often-expensive chiral auxiliary.

Part 2: Comparative Analysis of Synthetic Strategies

Strategy Advantages Disadvantages Typical ee Scalability
Chemical Resolution Well-established, simple concept.Max 50% yield (without racemization), laborious, may require extensive screening of resolving agents.>99%Moderate
Enzymatic Resolution High enantioselectivity, mild reaction conditions.Max 50% yield (without racemization), requires specific enzymes, potential for substrate inhibition.>99%Moderate to High
Chiral Pool Synthesis Absolute stereochemistry is pre-defined.Often requires long, multi-step syntheses, limited by the availability of starting materials.>99%Low to Moderate
Asymmetric Catalysis High yield and enantioselectivity, atom-economical, highly scalable.Requires development of specific catalysts, catalysts can be expensive and sensitive to air/moisture.90-99%+High
Chiral Auxiliary High diastereoselectivity, reliable and predictable.Not atom-economical (stoichiometric use of auxiliary), requires additional protection/deprotection steps.>98% (de)Low to Moderate

Part 3: Detailed Experimental Protocol: Asymmetric Reductive Amination

This section provides a detailed protocol for the synthesis of this compound via the asymmetric reductive amination of a β-keto ester, a robust and scalable method.

G cluster_0 Step 1: β-Keto Ester Synthesis cluster_1 Step 2: Asymmetric Reductive Amination cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Salt Formation Start Ethyl 4-bromophenylacetate Keto_Ester Ethyl 4-(4-bromophenyl)-3-oxobutanoate Start->Keto_Ester Claisen Condensation (e.g., NaOEt, Ethyl Acetate) Keto_Ester_ref β-Keto Ester Amino_Ester (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate Amino_Ester_ref (R)-β-Amino Ester Keto_Ester_ref->Amino_Ester NH4OAc, H2 (50-80 bar) Chiral Ru-Catalyst (e.g., (R)-Cl-MeO-BIPHEP) Solvent: TFE, 80°C Amino_Acid (R)-3-Amino-4-(4-bromophenyl)butanoic acid Amino_Acid_ref (R)-β-Amino Acid Amino_Ester_ref->Amino_Acid Base Hydrolysis (e.g., LiOH, THF/H2O) Final_Product (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride Amino_Acid_ref->Final_Product HCl in Ether or IPA

Caption: Workflow for Asymmetric Reductive Amination pathway.

Step 1: Synthesis of Ethyl 4-(4-bromophenyl)-3-oxobutanoate (β-Keto Ester)
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.2 eq.) and anhydrous ethanol.

  • Reaction: Add ethyl 4-bromophenylacetate (1.0 eq.) to the flask. Heat the mixture to reflux. Add ethyl acetate (1.5 eq.) dropwise via the dropping funnel over 1 hour.

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into a mixture of ice and dilute HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the desired β-keto ester.

Step 2: Asymmetric Reductive Amination

Causality: This step is the core of the synthesis, where the chirality is introduced. A chiral Ruthenium catalyst, such as one complexed with a (R)-Cl-MeO-BIPHEP ligand, forms a transient chiral imine with the keto ester and ammonium acetate. The steric and electronic properties of the ligand force the molecular hydrogen to add to a specific face of the imine, resulting in the desired (R)-enantiomer with high selectivity.[11] 2,2,2-Trifluoroethanol (TFE) is often used as the solvent as it can stabilize the catalytic species and promote the reaction.[12]

  • Setup: In a high-pressure autoclave, charge ethyl 4-(4-bromophenyl)-3-oxobutanoate (1.0 eq.), ammonium acetate (5.0 eq.), and the chiral Ruthenium catalyst (e.g., [RuCl((R)-Cl-MeO-BIPHEP)(p-cymene)]Cl, 0.1-1 mol%).

  • Reaction: Add degassed 2,2,2-trifluoroethanol (TFE). Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-80 bar. Heat the mixture to 80°C and stir for 24-48 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. The crude (R)-ethyl 3-amino-4-(4-bromophenyl)butanoate can be purified by column chromatography. Enantiomeric excess should be determined at this stage using chiral HPLC.

Step 3: Saponification to the Free Amino Acid
  • Reaction: Dissolve the purified amino ester from Step 2 in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 1.5-2.0 eq.) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.

  • Isolation: Carefully adjust the pH of the aqueous layer to ~7 using 1N HCl. The zwitterionic amino acid will precipitate. Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid by filtration, wash with cold water and then diethyl ether. Dry the solid under vacuum to yield pure (R)-3-amino-4-(4-bromophenyl)butanoic acid.

Step 4: Formation of the Hydrochloride Salt
  • Procedure: Suspend the free amino acid from Step 3 in a suitable solvent such as diethyl ether or isopropanol.

  • Reaction: Add a solution of HCl in diethyl ether (or gaseous HCl) dropwise with stirring until the solution becomes acidic. A white precipitate of the hydrochloride salt will form immediately.

  • Isolation: Stir the suspension for 1-2 hours at room temperature. Collect the solid by filtration, wash with fresh diethyl ether, and dry under vacuum to yield the final product, this compound.

Characterization and Quality Control

The identity and purity of the final compound must be confirmed through a suite of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) and ensure enantiopurity.

  • Melting Point: To compare with literature values for the pure compound.

Conclusion

The synthesis of this compound is a task of significant interest in medicinal chemistry. While classical resolution methods are viable, modern asymmetric catalytic strategies, particularly the asymmetric reductive amination of β-keto esters, offer a superior pathway in terms of efficiency, scalability, and yield. The choice of a robust chiral catalyst is paramount to achieving the high enantioselectivity required for pharmaceutical applications. The detailed protocol provided herein represents a state-of-the-art, reliable, and scalable approach for researchers and drug development professionals to access this valuable chiral building block.

References

An In-depth Technical Guide on the Discovery and History of Lesogaberan (AZD3355)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lesogaberan (AZD3355) is a potent, selective γ-aminobutyric acid type B (GABA-B) receptor agonist developed by AstraZeneca for gastroesophageal reflux disease (GERD).[1][2] It was engineered to inhibit transient lower esophageal sphincter relaxations (TLESRs), the primary cause of GERD, while minimizing the central nervous system (CNS) side effects that limit the use of its predecessor, baclofen.[1][3][4] Lesogaberan demonstrated significant efficacy in reducing TLESRs and reflux episodes in preclinical and early clinical studies.[2][5] However, its development was halted after Phase IIb trials showed only marginal symptomatic improvement over placebo in patients partially responsive to proton pump inhibitors (PPIs).[6] This guide provides a comprehensive technical analysis of Lesogaberan's discovery, its pharmacological profile, the experimental methodologies used in its evaluation, and the clinical findings that defined its trajectory.

Introduction: The Unmet Need in GERD and the GABA-B Rationale

Gastroesophageal reflux disease (GERD) is a highly prevalent condition, and while proton pump inhibitors (PPIs) are the standard of care, a significant portion of patients experience persistent symptoms.[4][7] The underlying pathophysiology in most GERD patients is not acid hypersecretion but rather an excess of transient lower esophageal sphincter relaxations (TLESRs), which are brief, vagally-mediated relaxations of the LES independent of swallowing.[7][8]

This understanding shifted the therapeutic focus towards agents that could modulate the neural pathways controlling TLESRs. The GABA-B receptor emerged as a prime target.[8] GABA-B receptors are widely distributed in the gastrointestinal tract, particularly on vagal afferent nerves that trigger TLESRs.[3] The archetypal GABA-B agonist, baclofen, demonstrated the validity of this approach by effectively reducing TLESRs and reflux episodes.[7][8][9] However, baclofen's clinical utility is severely hampered by its ability to cross the blood-brain barrier, leading to dose-limiting CNS side effects like drowsiness and dizziness.[2][7][10]

This created a clear therapeutic goal: to develop a peripherally-restricted GABA-B agonist that could inhibit TLESRs without causing CNS adverse events. This objective was the starting point for the discovery of Lesogaberan.[3][4]

The Discovery and Medicinal Chemistry of Lesogaberan

The development of Lesogaberan was a strategic medicinal chemistry effort to build upon the known pharmacophore of baclofen while engineering properties for peripheral restriction. The goal was to create a molecule with high affinity and functional potency at the GABA-B receptor but with low CNS penetration.[2]

The lead compound, (R)-(3-amino-2-fluoropropyl) phosphinic acid, was identified through systematic structural modifications. The introduction of a fluorine atom at the 2-position of the propylphosphinic acid backbone was a critical design choice aimed at optimizing its pharmacological profile.[11] This modification, along with the phosphinic acid moiety, resulted in a compound with high polarity, which is generally unfavorable for passive diffusion across the blood-brain barrier. Furthermore, it was hypothesized that the molecule could be a substrate for active efflux transporters out of the CNS.[12]

Structure-Activity Relationship (SAR) Insights

The SAR campaign focused on balancing GABA-B receptor potency with physicochemical properties that limit CNS exposure. Key findings included:

  • Phosphinic Acid Group: Essential for GABA-B receptor binding and agonist activity.

  • (R)-Stereochemistry: The (R)-enantiomer was found to be the pharmacologically active form, consistent with other GABA-B agonists.[9]

  • Fluoro-substitution: The fluorine at the C2 position was key to enhancing potency and influencing the pharmacokinetic profile to favor peripheral action.

The final candidate, Lesogaberan, emerged as a potent and selective GABA-B agonist.[13]

Preclinical Pharmacology & Methodologies

Lesogaberan underwent extensive preclinical evaluation to characterize its mechanism of action, efficacy, and pharmacokinetic profile.

In Vitro Characterization

3.1.1. Receptor Binding and Functional Potency

The affinity and potency of Lesogaberan were determined using standard molecular pharmacology assays.

  • Receptor Binding Affinity: Lesogaberan demonstrated high affinity for the rat GABA-B receptor with a Ki value of 5.1 nM.[13] Its selectivity was confirmed by its much lower affinity for the GABA-A receptor (Ki = 1.4 µM).[13]

  • Functional Agonist Activity: In cells expressing human recombinant GABA-B receptors, Lesogaberan acted as a potent agonist with an EC50 of 8.6 nM.[13]

Experimental Protocol: Radioligand Binding Assay for GABA-B Receptor Affinity

  • Preparation: Rat brain membranes are prepared and homogenized in a suitable buffer.

  • Incubation: Membranes are incubated with a known concentration of a radiolabeled GABA-B ligand (e.g., [3H]GABA) and varying concentrations of the test compound (Lesogaberan).

  • Separation: The reaction is terminated by rapid filtration to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filter, representing the bound ligand, is measured using liquid scintillation counting.

  • Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of Lesogaberan that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

In Vivo Efficacy Models

The primary in vivo model for assessing efficacy was the conscious dog model, which closely mimics the human physiology of TLESRs.

3.2.1. TLESR Inhibition in the Dog Model

  • Rationale: This model is the gold standard for evaluating drugs targeting TLESRs. It involves stimulating TLESRs through gastric distension (air insufflation) and a meal.[9]

  • Results: In dogs, intragastric administration of Lesogaberan at 3mg/kg resulted in an approximately 50% inhibition of TLESRs.[14] This demonstrated potent, peripherally-mediated efficacy.

Experimental Protocol: TLESR Assessment in Conscious Dogs

  • Instrumentation: Dogs are surgically fitted with esophageal and gastric manometry catheters to measure pressures and a pH probe to detect reflux events.

  • Acclimatization: Animals are allowed to recover and are accustomed to the laboratory setting.

  • Dosing: Lesogaberan or vehicle is administered, typically via an intragastric route.

  • TLESR Induction: Following a washout period, a liquid meal is given, and the stomach is insufflated with air to a constant pressure to reliably induce TLESRs.

  • Data Acquisition: Pressures at the pharynx, esophagus, LES, and stomach, along with esophageal pH, are recorded for a 3-hour post-prandial period.

  • Analysis: TLESRs are identified by a rapid drop in LES pressure to ≤2 mmHg, not preceded by a swallow. The frequency of TLESRs and associated acid reflux events are quantified and compared between treatment groups.[11]

Pharmacokinetics and CNS Penetration

Pharmacokinetic studies confirmed Lesogaberan's profile as a peripherally-acting agent.

  • Oral Bioavailability: The drug showed high oral availability in preclinical species (100% in rats and 88% in dogs).[13][15]

  • Elimination: In humans, Lesogaberan is rapidly absorbed, reaching maximum plasma concentration in 1-2 hours, with a terminal half-life of 11-13 hours.[16] Approximately 84% of an administered dose is excreted in the urine as the parent compound or metabolites.[16]

  • CNS Penetration: A key design feature was its low CNS penetration.[14] This was attributed to its chemical properties and active transport out of the CNS, which was expected to minimize side effects like those seen with baclofen.[2][12]

Clinical Development and Outcomes

Lesogaberan advanced into clinical trials based on its promising preclinical profile.

Phase I and IIa Studies

Early clinical studies in healthy volunteers and GERD patients confirmed the preclinical findings.

  • Healthy Volunteers: A single oral dose of 0.8 mg/kg Lesogaberan significantly reduced the number of TLESRs by 36% and acid reflux episodes, while increasing basal LES pressure by 39%.[3][5] These effects were comparable to those of baclofen but with a better side-effect profile.[5]

  • GERD Patients (Add-on to PPI): In a Phase IIa study, Lesogaberan (65 mg twice daily) as an add-on to PPI therapy significantly increased the proportion of treatment responders (16% vs. 8% for placebo) over 4 weeks.[17] It also reduced the number of TLESRs by 25% and reflux episodes by 47% in the post-prandial period.[14]

Phase IIb Dose-Ranging Study and Discontinuation

The pivotal Phase IIb trial (NCT01005251) was designed to determine the optimal dose and confirm efficacy in GERD patients who were only partially responsive to PPIs.[6]

  • Design: 661 patients were randomized to receive one of four doses of Lesogaberan (60, 120, 180, or 240 mg twice daily) or placebo for 4 weeks, in addition to their ongoing PPI therapy.[6]

  • Results: While the highest dose (240 mg) showed a statistically significant increase in the responder rate compared to placebo (26.2% vs. 17.9%), the absolute benefit was small.[6] The overall improvement in symptoms was deemed only marginally superior to placebo.[6]

  • Safety: Lesogaberan was generally well-tolerated.[6] However, a small number of patients (<2%) experienced reversible elevations in liver enzymes (alanine transaminase), a finding not predicted by preclinical toxicology studies.[6][14]

The modest clinical efficacy, coupled with the potential for liver enzyme elevation, led AstraZeneca to discontinue the development of Lesogaberan for GERD.

Data and Pathway Visualizations

Quantitative Data Summary
ParameterSpecies/SystemValueReference
GABA-B Receptor Affinity (Ki) Rat Brain Membranes5.1 nM[13][15]
GABA-A Receptor Affinity (Ki) Rat Brain Membranes1.4 µM[13][15]
Functional Potency (EC50) Human Recombinant GABA-B8.6 nM[13][15]
TLESR Inhibition Dogs (3 mg/kg, i.g.)~50% reduction[14]
TLESR Inhibition Healthy Volunteers (0.8 mg/kg)36% reduction[5]
LES Pressure Increase Healthy Volunteers (0.8 mg/kg)39% increase[5]
Oral Bioavailability Rat100%[13][15]
Oral Bioavailability Dog88%[13][15]
Terminal Half-Life Humans11-13 hours[16]

Visualizations (Graphviz DOT)

GABAB_Signaling_Pathway cluster_membrane Cell Membrane GABAB GABA-B Receptor (GPCR) G_Protein Gi/o Protein GABAB->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Lesogaberan Lesogaberan Lesogaberan->GABAB binds & activates Alpha Gαi/o G_Protein->Alpha BetaGamma Gβγ G_Protein->BetaGamma Alpha->AC inhibits BetaGamma->Ca_Channel inhibits ATP ATP ATP->AC Neurotransmitter ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter

Caption: GABA-B receptor signaling pathway activated by Lesogaberan.

Drug_Development_Workflow Target Target ID (GABA-B for TLESRs) LeadGen Lead Generation (Baclofen Analogues) Target->LeadGen LeadOpt Lead Optimization (SAR, Peripheral Restriction) LeadGen->LeadOpt Candidate Candidate Selection (Lesogaberan) LeadOpt->Candidate Preclinical Preclinical (In Vitro / In Vivo) Candidate->Preclinical Clinical Clinical Trials (Phase I, IIa, IIb) Preclinical->Clinical Outcome Outcome (Discontinued) Clinical->Outcome

Caption: The drug development workflow for Lesogaberan.

Conclusion and Future Perspectives

The story of Lesogaberan is a classic example of rational drug design successfully achieving its initial pharmacological and pharmacokinetic objectives. The program expertly translated a physiological insight—the role of GABA-B in TLESRs—into a molecule that was potent, selective, and peripherally restricted. Preclinical and early clinical data strongly supported the mechanism of action.

However, the ultimate failure in Phase IIb trials highlights a critical challenge in drug development: the disconnect between modulating a surrogate endpoint (TLESR frequency) and achieving robust, clinically meaningful improvement in patient-reported symptoms. The modest efficacy suggests that while TLESRs are a key mechanism in GERD, they may not be the sole driver of symptoms in a heterogeneous patient population, especially those already on PPIs. The unexpected liver signal, though mild and reversible, further complicated the risk-benefit assessment.

Despite its discontinuation for GERD, the science behind Lesogaberan remains sound. The compound is a valuable tool for studying peripheral GABA-B receptor function. Recently, computational repositioning efforts have identified Lesogaberan as a potential candidate for treating non-alcoholic steatohepatitis (NASH), where it has shown anti-inflammatory and antifibrotic activity in preclinical models.[18][19][20] This underscores that even a discontinued drug can hold potential for new therapeutic applications, and the extensive characterization performed during its initial development provides a valuable foundation for future research.

References

The Periphery as a Therapeutic Target: A Technical Guide to Peripherally Acting GABA-B Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The ubiquitous nature of the γ-aminobutyric acid type B (GABA-B) receptor throughout the central and peripheral nervous systems has long positioned it as a compelling therapeutic target. However, the clinical utility of centrally acting GABA-B agonists, such as baclofen, is frequently hampered by dose-limiting side effects including sedation, muscle weakness, and cognitive impairment. This has catalyzed the development of a new class of compounds: peripherally acting GABA-B agonists. By restricting their site of action to the periphery, these agents aim to harness the therapeutic benefits of GABA-B modulation in peripheral tissues while mitigating the adverse effects associated with central nervous system (CNS) penetration. This in-depth technical guide provides a comprehensive review of the core principles, preclinical evaluation, and clinical landscape of peripherally acting GABA-B agonists. We will delve into the molecular mechanisms, medicinal chemistry strategies for achieving peripheral restriction, detailed experimental protocols for their evaluation, and a critical analysis of their therapeutic potential in conditions such as gastroesophageal reflux disease (GERD), pain, and emerging indications.

The Rationale for Peripheral GABA-B Receptor Modulation

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[1] Functional GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits.[1][2] Upon agonist binding to the GABA-B1 subunit, a conformational change occurs, leading to the activation of associated G-proteins (Gαi/o).[1][3] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.[1][4][5] These actions collectively result in a reduction of neuronal excitability and neurotransmitter release.[1][6]

While these mechanisms are crucial for CNS function, GABA-B receptors are also expressed in various peripheral tissues, including the gastrointestinal tract, bladder, and peripheral nerves.[4][7] The strategic activation of these peripheral receptors presents a promising therapeutic avenue for several disorders. The primary driver for developing peripherally restricted GABA-B agonists is to uncouple the desired peripheral therapeutic effects from the undesirable CNS side effects of non-selective agonists like baclofen.[8][9]

Key Therapeutic Targets in the Periphery
  • Gastroesophageal Reflux Disease (GERD): The primary and most investigated application for peripherally acting GABA-B agonists is the treatment of GERD.[8][9] The key mechanism of action is the inhibition of transient lower esophageal sphincter relaxations (TLESRs), which are the main cause of reflux events.[9][10] GABA-B receptors located on vagal afferent terminals in the stomach are thought to mediate this effect.

  • Pain: Peripheral GABA-B receptors are involved in the modulation of nociceptive signaling.[11][12][13] Agonists can exert analgesic effects by acting on peripheral nerve endings and dorsal root ganglia, thereby reducing the transmission of pain signals.[11]

  • Other Potential Indications: Preclinical and early clinical evidence suggests potential utility in other conditions, including overactive bladder and non-alcoholic steatohepatitis (NASH).[7][14][15][16]

Medicinal Chemistry Strategies for Peripheral Restriction

Achieving peripheral selectivity is a key challenge in the design of these agonists. Several medicinal chemistry approaches have been employed to limit blood-brain barrier (BBB) penetration:

  • Increased Polarity: Introducing polar functional groups or modifying the overall physicochemical properties to increase hydrophilicity can significantly reduce passive diffusion across the BBB.

  • Substrates for Efflux Transporters: Designing molecules that are substrates for efflux transporters at the BBB, such as P-glycoprotein (P-gp), can actively pump the drug out of the CNS.

  • Prodrugs: Utilizing a prodrug strategy where the active molecule is released peripherally can be effective. Arbaclofen placarbil, a prodrug of R-baclofen, was designed for improved absorption and distribution properties.[17][18]

Key Peripherally Acting GABA-B Agonists: A Comparative Overview

Several peripherally acting GABA-B agonists have been developed and investigated. The following table summarizes the key characteristics of two prominent examples: Lesogaberan and Arbaclofen Placarbil.

CompoundMechanism of ActionPrimary IndicationKey FeaturesDevelopment Status
Lesogaberan (AZD3355) Potent and selective GABA-B receptor agonist.[19]GERD[20]Low CNS penetration.[21] Showed reduction in TLESRs and reflux episodes in clinical trials.[8][21]Development terminated.[22]
Arbaclofen Placarbil (XP19986) Prodrug of the active R-enantiomer of baclofen.[17][23]GERD, Spasticity[23][24]Designed for improved pharmacokinetic profile with less fluctuation in plasma levels compared to baclofen.[17][24]Development terminated for GERD and spasticity due to unsuccessful Phase III trials.[23][24]

Preclinical Evaluation: A Step-by-Step Guide

A robust preclinical evaluation is critical to characterize the pharmacology, efficacy, and safety of novel peripherally acting GABA-B agonists.

In Vitro Characterization

The initial assessment involves characterizing the compound's interaction with the GABA-B receptor.

Objective: To determine the binding affinity of the test compound for the GABA-B receptor.

Protocol: [3H]GABA Radioligand Binding Assay [25]

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or specific regions like the cerebellum. Homogenize the tissue in a buffered solution and perform differential centrifugation to isolate the membrane fraction. Thoroughly wash the membranes to remove endogenous GABA.[25]

  • Binding Incubation: Incubate the prepared membranes with a fixed concentration of [3H]GABA and varying concentrations of the unlabeled test compound. The incubation should be performed in a buffer containing calcium chloride, which is essential for preferential binding to the GABA-B receptor.[25]

  • Separation and Detection: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Data Analysis: Measure the radioactivity retained on the filters using liquid scintillation counting. Determine the IC50 (the concentration of the compound that inhibits 50% of specific [3H]GABA binding) and subsequently calculate the Ki (inhibition constant).

Objective: To assess the functional activity of the compound as a GABA-B receptor agonist.

Protocol: [35S]GTPγS Binding Assay [26]

  • Principle: This assay measures the activation of G-proteins coupled to the GABA-B receptor. Agonist binding facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.[26]

  • Procedure: Incubate cell membranes expressing GABA-B receptors with the test compound in the presence of GDP and [35S]GTPγS.

  • Measurement: Quantify the amount of [35S]GTPγS incorporated into the membranes.

  • Analysis: Generate dose-response curves to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal efficacy).

Protocol: cAMP Assay [26]

  • Principle: Activation of the Gαi/o-coupled GABA-B receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[26]

  • Procedure: Use a cell line stably expressing the human GABA-B receptor. Treat the cells with the test compound and then stimulate adenylyl cyclase with forskolin.

  • Measurement: Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Analysis: Determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation.

GABA_B_Signaling GABAB_R GABA-B Receptor (GABAB1 + GABAB2) G_Protein Gαi/oβγ GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (Gαi/o) K_Channel GIRK K+ Channel G_Protein->K_Channel Activates (Gβγ) Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits (Gβγ) cAMP cAMP AC->cAMP Converts K_ion K+ K_Channel->K_ion Efflux Release Neurotransmitter Release Ca_Channel->Release Agonist GABA-B Agonist Agonist->GABAB_R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Ca_ion Ca2+ Ca_ion->Ca_Channel Influx Neurotransmitter Neurotransmitter Vesicle Neurotransmitter->Release

Caption: GABA-B Receptor Signaling Pathway.

In Vivo Efficacy Models

Objective: To evaluate the ability of the test compound to inhibit TLESRs and gastroesophageal reflux.

Protocol: Dog Model of TLESRs [21]

  • Animal Model: Use trained conscious dogs equipped with esophageal and gastric manometry catheters and a pH probe.

  • Procedure: Administer the test compound or vehicle orally or intravenously. Induce TLESRs by gastric distension with a nutrient liquid meal and air insufflation.

  • Measurements: Continuously record lower esophageal sphincter pressure, esophageal pH, and the frequency and duration of TLESRs.

  • Analysis: Compare the number of TLESRs and reflux episodes in the treated group versus the control group.

Objective: To assess the analgesic effects of the test compound in models of inflammatory and neuropathic pain.

Protocol: Acetic Acid-Induced Writhing Test in Mice [7]

  • Principle: This is a model of visceral inflammatory pain. Intraperitoneal injection of acetic acid induces a characteristic writhing response.

  • Procedure: Administer the test compound or vehicle to mice. After a predetermined time, inject a dilute solution of acetic acid intraperitoneally.

  • Measurement: Count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) over a specific time period (e.g., 20 minutes).

  • Analysis: A reduction in the number of writhes in the treated group compared to the control group indicates an analgesic effect.

Protocol: Formalin Test in Rats [7]

  • Principle: This model assesses both acute and persistent pain. Subcutaneous injection of formalin into the paw elicits a biphasic pain response: an early, acute phase (neurogenic pain) and a late, inflammatory phase.

  • Procedure: Administer the test compound or vehicle. Inject a dilute formalin solution into the plantar surface of the rat's hind paw.

  • Measurement: Observe and score the animal's pain-related behaviors (e.g., flinching, licking, biting the injected paw) during both phases.

  • Analysis: Compare the pain scores between the treated and control groups for both the early and late phases.

Caption: Drug Development Workflow for Peripheral GABA-B Agonists.

Assessment of CNS Penetration

Objective: To confirm the peripheral restriction of the test compound.

Protocol: Brain-to-Plasma Concentration Ratio

  • Procedure: Administer the test compound to rodents at a therapeutic dose.

  • Sample Collection: At various time points, collect blood and brain tissue.

  • Analysis: Measure the concentration of the compound in both plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the brain-to-plasma concentration ratio. A low ratio indicates poor BBB penetration.

Clinical Landscape and Future Directions

The clinical development of peripherally acting GABA-B agonists has primarily focused on GERD. Lesogaberan, for instance, demonstrated a reduction in TLESRs and reflux episodes in Phase II studies.[8][21] In patients with GERD, a 65mg BID dose of lesogaberan as an add-on to a proton pump inhibitor (PPI) reduced the number of TLESRs by 25% and reflux episodes by 47% post-prandially.[21] However, the development of both lesogaberan and arbaclofen placarbil for GERD was ultimately discontinued, with the latter failing to meet its primary endpoints in Phase III trials.[22][23][24]

Despite these setbacks, the rationale for targeting peripheral GABA-B receptors remains strong. The lessons learned from these earlier programs can inform the development of next-generation compounds with improved efficacy and pharmacokinetic profiles. Furthermore, the therapeutic potential of these agents extends beyond GERD. The analgesic properties of peripherally acting GABA-B agonists warrant further investigation, particularly in the context of the ongoing opioid crisis.[11][12] The recent exploration of lesogaberan for NASH highlights the potential for repositioning these compounds for new indications.[14][15][16][27]

Future research should focus on:

  • Optimizing Compound Properties: Designing novel agonists with enhanced peripheral potency and selectivity, and optimized pharmacokinetic profiles to ensure sustained target engagement.

  • Exploring New Indications: Systematically evaluating the efficacy of peripherally acting GABA-B agonists in a broader range of disorders with peripheral pathophysiology.

  • Biomarker Development: Identifying and validating biomarkers to predict patient response and monitor therapeutic efficacy in clinical trials.

Conclusion

Peripherally acting GABA-B agonists represent a promising therapeutic strategy for a variety of disorders by selectively modulating GABA-B receptor activity outside the CNS, thereby avoiding the debilitating side effects of their centrally acting counterparts. While the initial clinical development for GERD has faced challenges, the underlying scientific rationale remains compelling. A deeper understanding of the peripheral GABA-B receptor system, coupled with innovative medicinal chemistry and robust preclinical and clinical evaluation, will be crucial for unlocking the full therapeutic potential of this drug class. The in-depth technical guide provided here serves as a foundational resource for researchers, scientists, and drug development professionals dedicated to advancing this important field of pharmacology.

References

An In-depth Technical Guide to the In Vitro Binding Affinity of Lesogaberan to GABA Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and findings related to the in vitro binding affinity of Lesogaberan (also known as AZD3355), a potent and selective GABA-B receptor agonist. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GABAergic systems and the development of novel therapeutics.

Introduction: The Significance of GABA-B Receptor Agonism

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), mediating its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1][2] GABA-B receptors, which are G-protein coupled receptors (GPCRs), are crucial in modulating synaptic transmission and neuronal excitability.[1] Agonism at the GABA-B receptor has been a therapeutic target for various conditions, including muscle spasticity and gastroesophageal reflux disease (GERD).[3][4]

Lesogaberan was developed as a selective GABA-B receptor agonist with the aim of providing therapeutic benefits while minimizing the CNS side effects associated with less selective compounds like baclofen.[3][4] A critical aspect of its preclinical characterization is the precise determination of its binding affinity and selectivity for the GABA-B receptor over the GABA-A receptor. This guide delves into the core principles and practical execution of the in vitro assays used to quantify this interaction.

Understanding the Binding Profile of Lesogaberan

Lesogaberan demonstrates a high and selective affinity for the GABA-B receptor. Quantitative analysis has revealed a significant difference in its binding potency between the two major GABA receptor subtypes.

Quantitative Binding Affinity Data

The binding affinity of Lesogaberan has been determined through radioligand displacement assays, yielding the following key values:

CompoundTarget ReceptorBinding Affinity (Ki)Functional Potency (EC50)Species/Assay Conditions
Lesogaberan (AZD3355) GABA-B 5.1 ± 1.2 nM [5][6]8.6 ± 0.77 nM [5][6]Rat brain membranes ([3H]GABA displacement); Human recombinant GABA-B receptors
GABA-A1.4 ± 0.3 µM[5][6]-Rat brain membranes ([3H]GABA displacement)
  • Ki (Inhibition Constant): Represents the concentration of a competing ligand (Lesogaberan) that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

  • EC50 (Half-maximal Effective Concentration): Represents the concentration of a drug that gives half of the maximal response. In this context, it reflects the functional potency of Lesogaberan as a GABA-B receptor agonist.

The data clearly illustrates Lesogaberan's high affinity for the GABA-B receptor, with a Ki value in the low nanomolar range. Conversely, its affinity for the GABA-A receptor is substantially lower, in the micromolar range, indicating a high degree of selectivity.[5][6]

Methodological Deep Dive: Radioligand Binding Assays

The determination of Lesogaberan's binding affinity is primarily achieved through competitive radioligand binding assays. This technique is a cornerstone of pharmacological research, allowing for the precise quantification of the interaction between a ligand and its receptor.

Principle of the Assay

This assay measures the ability of an unlabeled compound (the "competitor," in this case, Lesogaberan) to displace a radiolabeled ligand (e.g., [3H]GABA) from its binding site on the receptor. The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the competitor. By performing the assay with a range of Lesogaberan concentrations, a competition curve can be generated, from which the IC50 (half-maximal inhibitory concentration) and subsequently the Ki value can be calculated.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a typical radioligand binding assay to determine the binding affinity of Lesogaberan for GABA receptors.

Step 1: Membrane Preparation

  • Objective: To isolate cell membranes containing the target GABA receptors.

  • Procedure:

    • Homogenize rat brain tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

    • Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA, which would otherwise interfere with the assay.[8]

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[7]

Step 2: Competitive Binding Assay

  • Objective: To measure the displacement of a radioligand by Lesogaberan.

  • Procedure:

    • In a multi-well plate, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [3H]GABA), and varying concentrations of Lesogaberan.

    • Include control wells for:

      • Total Binding: Membranes and radioligand only.

      • Non-specific Binding: Membranes, radioligand, and a high concentration of a known GABA receptor ligand (e.g., unlabeled GABA) to saturate all specific binding sites.

    • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.[8]

Step 3: Separation of Bound and Free Radioligand

  • Objective: To separate the radioligand that is bound to the receptors from the unbound radioligand.

  • Procedure:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptors and bound radioligand will be trapped on the filter, while the free radioligand will pass through.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

Step 4: Quantification and Data Analysis

  • Objective: To measure the amount of bound radioactivity and calculate the binding parameters.

  • Procedure:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the Lesogaberan concentration to generate a competition curve.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_sep Separation cluster_analysis Data Analysis prep1 Homogenize Tissue prep2 Centrifugation & Washing prep1->prep2 prep3 Resuspend in Assay Buffer prep2->prep3 assay1 Combine Membranes, [3H]GABA, and Lesogaberan prep3->assay1 assay2 Incubate to Equilibrium assay1->assay2 sep1 Rapid Filtration assay2->sep1 sep2 Wash Filters sep1->sep2 analysis1 Scintillation Counting sep2->analysis1 analysis2 Calculate Specific Binding analysis1->analysis2 analysis3 Generate Competition Curve analysis2->analysis3 analysis4 Determine IC50 and Ki analysis3->analysis4

Caption: Workflow of a competitive radioligand binding assay.

The GABA-B Receptor Signaling Pathway

Lesogaberan exerts its effects by activating the GABA-B receptor, which is a heterodimer composed of GABA-B1 and GABA-B2 subunits.[1] Upon agonist binding to the GABA-B1 subunit, a conformational change is induced, leading to the activation of the associated Gi/o protein. This activation initiates a cascade of downstream signaling events.

Downstream Signaling Events
  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit directly modulates the activity of ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.

These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release, which is the basis of Lesogaberan's therapeutic effects.

Visualizing the Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the GABA-B receptor by an agonist like Lesogaberan.

G cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_protein Gi/o Protein (α, β, γ) GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α) GIRK GIRK Channel G_protein->GIRK Activates (βγ) VGCC VGCC G_protein->VGCC Inhibits (βγ) cAMP cAMP AC->cAMP Converts K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization & Reduced Excitability Lesogaberan Lesogaberan Lesogaberan->GABAB_R Binds ATP ATP ATP->AC Ca_ion Ca2+ Ca_ion->VGCC Influx

Caption: GABA-B receptor signaling pathway activated by Lesogaberan.

Conclusion: The Importance of In Vitro Binding Affinity in Drug Development

The meticulous in vitro characterization of Lesogaberan's binding affinity for GABA receptors is a foundational step in its development as a therapeutic agent. These studies provide critical data on its potency and selectivity, which are key determinants of its efficacy and safety profile. The high affinity for the GABA-B receptor, coupled with its significantly lower affinity for the GABA-A receptor, underscores its designed mechanism of action. This selectivity is crucial for minimizing off-target effects and achieving a favorable therapeutic window. The methodologies detailed in this guide represent the gold standard for quantifying ligand-receptor interactions and are indispensable for the rational design and development of novel receptor-targeted drugs.

References

Whitepaper: A Technical Guide to the Preclinical Pharmacokinetic Characterization of (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a detailed technical and theoretical framework for conducting preclinical pharmacokinetic studies on (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a novel small molecule. As specific experimental data for this compound is not publicly available, this guide synthesizes established methodologies and best practices from studies on analogous compounds and regulatory guidelines. All protocols and data presented are illustrative.

Introduction: Contextualizing a Novel GABA Analog

This compound is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Its structure is closely related to Baclofen, a well-known GABA-B receptor agonist used to treat muscle spasticity.[2][3] The specific (R)-enantiomer configuration is significant, as therapeutic activity in related compounds like Baclofen is often stereospecific.[3]

The development of novel small molecules like this one is a meticulous process aimed at optimizing therapeutic effects while minimizing side effects.[4][5] A critical phase in this journey is preclinical research, which bridges the gap between laboratory discovery and human clinical trials.[6][7] Central to this phase is the characterization of the compound's Drug Metabolism and Pharmacokinetics (DMPK) profile.[4][5] Pharmacokinetics (PK), the study of "what the body does to the drug," is essential for understanding a compound's absorption, distribution, metabolism, and excretion (ADME).[8]

This guide provides a comprehensive, field-proven framework for designing and executing a robust preclinical PK study in animal models for this compound. Adherence to these principles is crucial for generating reliable data to inform safe and effective dosing in future clinical applications, in line with regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA).[7][9][10]

Part 1: Strategic Design of the Animal Pharmacokinetic Study

The primary goal of a preclinical PK study is to define the relationship between the administered dose and the resulting systemic exposure of the drug over time.[11] This information is foundational for selecting a safe starting dose for human trials and for understanding the compound's therapeutic window.[11][12]

The Rationale for Animal Model Selection

For initial PK screening of small molecules, the rat is a commonly used and well-characterized model. The Sprague-Dawley rat is often selected due to its historical use, physiological consistency, and manageable size for serial blood sampling. The choice of species should be justified, with the aim of using a model that is a reasonable predictor of the drug's pharmacological and toxicological effects in humans.[10]

Dose Formulation and Administration Routes

To fully characterize the pharmacokinetics, the study must include both intravenous (IV) and oral (PO) administration.

  • Intravenous (IV) Administration: This route provides immediate and complete (100%) bioavailability, serving as the benchmark for assessing other routes. It allows for the determination of key systemic PK parameters like clearance (CL) and volume of distribution (Vd).

  • Oral (PO) Administration: As most drugs are intended for oral delivery, this route is critical for determining oral bioavailability (F), the rate of absorption (Tmax), and the maximum concentration (Cmax). Formulation for oral dosing can significantly impact absorption; for early studies, a simple aqueous solution or suspension is common.[6]

The primary goals of preclinical safety evaluations are to identify a safe initial dose for human trials, pinpoint potential target organs for toxicity, and establish safety parameters for clinical monitoring.[12]

Experimental Workflow Design

A well-structured workflow ensures reproducibility and data integrity. The overall process can be visualized as a sequence of distinct but interconnected phases, from preparation to data analysis.

PK_Workflow cluster_pre Phase 1: Pre-Study Preparation cluster_inlife Phase 2: In-Life Study cluster_bioanalysis Phase 3: Bioanalysis cluster_pk Phase 4: PK Analysis & Reporting PREP1 Dose Formulation (IV & PO Solutions) PREP2 Animal Acclimation (Sprague-Dawley Rats) PREP1->PREP2 PREP3 Catheter Implantation (Optional) for Serial Sampling PREP2->PREP3 DOSE_IV IV Administration Group (e.g., 1 mg/kg) PREP3->DOSE_IV DOSE_PO PO Administration Group (e.g., 10 mg/kg) PREP3->DOSE_PO SAMPLE Serial Blood Sampling (Defined Timepoints) DOSE_IV->SAMPLE DOSE_PO->SAMPLE PROCESS Plasma Processing (Centrifugation & Storage) SAMPLE->PROCESS ANALYSIS LC-MS/MS Quantification of Drug in Plasma PROCESS->ANALYSIS DATA_RAW Generate Concentration vs. Time Data ANALYSIS->DATA_RAW PK_MODEL Non-Compartmental Analysis (NCA) DATA_RAW->PK_MODEL REPORT Calculate PK Parameters (AUC, Cmax, t1/2, etc.) PK_MODEL->REPORT

Caption: High-level workflow for a preclinical pharmacokinetic study.

Part 2: Detailed Experimental Protocols

All animal procedures must be conducted under an approved Institutional Animal Care and Use Committee (IACUC) protocol and adhere to Good Laboratory Practices (GLP) where required.[8][9]

Protocol: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound following IV and PO administration.

Animal Model:

  • Species: Sprague-Dawley Rat

  • Sex: Male (or female, but not mixed in the same cohort to reduce variability)

  • Weight: 250-300 g

  • Number: n=3-5 animals per group

Dosing:

  • IV Group: 1 mg/kg administered as a slow bolus injection into the lateral tail vein.[13] The maximum recommended bolus volume for a rat is 5 ml/kg.[14]

  • PO Group: 10 mg/kg administered via oral gavage. The recommended gavage volume for a rat is 5 ml/kg.[14]

  • Vehicle: Sterile saline or a buffered solution. The vehicle should be biologically inert.[15]

Blood Sampling Procedure:

  • Collect whole blood (~100-200 µL) from the tail vein or a surgically implanted catheter at specified time points.

  • Timepoints (IV): Pre-dose (0), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Timepoints (PO): Pre-dose (0), 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Place samples immediately into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Centrifuge the blood at ~2000 x g for 10 minutes at 4°C to separate the plasma.

  • Harvest the supernatant (plasma) and store frozen at -80°C until bioanalysis.

Part 3: Bioanalytical Quantification via LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying drug concentrations in complex biological matrices due to its superior sensitivity, specificity, and speed.[16][17]

The Principle of LC-MS/MS

The method involves three key steps:

  • Sample Preparation: The drug is extracted from the plasma matrix to remove interfering substances like proteins and phospholipids.[18]

  • Chromatographic Separation (LC): The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The drug and an internal standard are separated from any remaining matrix components on an analytical column (e.g., a C18 column).[19]

  • Mass Spectrometric Detection (MS/MS): The separated compounds are ionized (e.g., via Electrospray Ionization - ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides highly specific quantification by monitoring a unique precursor-to-product ion transition for the drug.[20]

Protocol: Plasma Sample Bioanalysis

Objective: To accurately quantify the concentration of this compound in rat plasma samples.

  • Preparation of Standards: Prepare a calibration curve by spiking known concentrations of the drug into blank control plasma. Also, prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • Sample Extraction (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the drug or a structurally similar compound like Baclofen-d4).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the clear supernatant to a 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UPLC system.

    • Column: Phenomenex Kinetex C18 (or equivalent).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometer: A triple quadrupole instrument (e.g., Sciex or Waters).[21]

    • Ionization Mode: ESI Positive.

    • MRM Transition: To be determined via direct infusion of the compound. For a molecule with a molecular weight around 258 g/mol (for the free base), a protonated precursor ion [M+H]+ would be selected in the first quadrupole, fragmented, and a specific product ion would be monitored in the third quadrupole.

The development and application of such a method must be validated according to FDA guidelines to ensure reliability and reproducibility.[20]

Bioanalysis_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Output P1 Thaw Plasma Sample (50 µL) P2 Add Acetonitrile + Internal Standard (150 µL) P1->P2 P3 Vortex to Precipitate Protein P2->P3 P4 Centrifuge at >10,000 x g P3->P4 P5 Transfer Supernatant P4->P5 L1 Inject Supernatant P5->L1 L2 Separate on C18 Column (Gradient Elution) L1->L2 M1 Electrospray Ionization (ESI+) L2->M1 M2 Select Precursor Ion [M+H]+ M1->M2 M3 Fragment Ion in Collision Cell M2->M3 M4 Select & Detect Product Ion M3->M4 D1 Generate Chromatogram (Peak Area) M4->D1 D2 Quantify vs. Calibration Curve D1->D2 PK_Parameters cluster_input cluster_calc cluster_derived Conc Plasma Concentration vs. Time Data AUC AUC Conc->AUC Cmax Cmax & Tmax Conc->Cmax t_half Half-Life (t1/2) AUC->t_half CL Clearance (CL) AUC->CL F Bioavailability (F%) AUC->F Cmax->F Vd Volume of Distribution (Vd) CL->Vd

References

Methodological & Application

Protocol for dissolving (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for Dissolving (R)-3-Amino-4-(4-bromophenyl)butanoic Acid Hydrochloride for In Vivo Studies

Abstract

This document provides a detailed technical guide for the preparation and dissolution of this compound for in vivo research applications. As a structural analog of γ-aminobutyric acid (GABA), this compound is of significant interest in neuropharmacological studies.[1] However, achieving a stable, biocompatible, and concentration-appropriate formulation for animal administration is a critical prerequisite for obtaining reliable and reproducible data. This guide moves beyond a simple recitation of steps to explain the fundamental principles of vehicle selection, the rationale behind pH adjustment, and the systematic troubleshooting of common formulation challenges. We present a tiered protocol, starting with a primary recommendation for aqueous buffered solutions and extending to co-solvent and complexation-based strategies for higher dose requirements.

Compound Characterization & Formulation Rationale

This compound is an amino acid derivative provided as a hydrochloride salt to enhance its aqueous solubility.[2][3][4] Understanding its physicochemical properties is the foundation for developing a successful in vivo formulation.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name (3R)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride PubChem[5]
Molecular Formula C₁₀H₁₃BrClNO₂ PubChem[5]
Molecular Weight 294.57 g/mol PubChem[5]
Structure Contains a primary amine (protonated as hydrochloride), a carboxylic acid, and a lipophilic 4-bromophenyl group. Inferred

| Form | Hydrochloride Salt | Supplier Data[6][7] |

The structure presents a classic formulation challenge: the amino acid backbone and hydrochloride salt confer hydrophilicity, while the 4-bromophenyl group adds significant lipophilicity. The hydrochloride salt protonates the primary amine, creating a more polar, water-soluble ammonium ion. However, the overall solubility remains heavily dependent on the pH of the vehicle, which governs the ionization state of both the amine and the carboxylic acid groups.[][9] An improper pH can lead to the precipitation of the less soluble free base or zwitterionic form of the compound.[10]

Principles of Vehicle Selection for In Vivo Dosing

The primary goal is to create a formulation that is safe, well-tolerated by the animal, and maintains the compound in a soluble state long enough for complete absorption. For oral gavage, the ideal vehicle should be isotonic and buffered to a physiologically compatible pH to minimize stress and potential tissue irritation.[11][12]

The Tiered Approach to Formulation

We recommend a tiered approach to formulation development. Start with the simplest, most biocompatible vehicle and only increase complexity if the target concentration cannot be achieved.

  • Tier 1: Buffered Aqueous Solution: The preferred starting point for hydrochloride salts. Physiologically buffered salines (e.g., PBS) are ideal.

  • Tier 2: Co-Solvent System: For compounds with moderate solubility, the addition of a water-miscible organic co-solvent can significantly increase the amount of compound that can be dissolved.[13][14]

  • Tier 3: Surfactant or Cyclodextrin System: For very poorly soluble compounds or extremely high dose requirements, advanced formulations using surfactants to form micelles or cyclodextrins for inclusion complexation may be necessary.[13][15][16]

This guide will focus on detailed protocols for Tier 1 and Tier 2, which are the most common and practical approaches for preclinical studies.

Recommended Dissolution Protocols

Safety First: Always handle this compound in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) before use.

Protocol 1: Aqueous Buffered Solution (Primary Recommendation)

This protocol is the ideal starting point and is suitable for most studies where low-to-moderate concentrations are required. The use of Phosphate-Buffered Saline (PBS) is strongly recommended over sterile water or 0.9% saline for oral gavage, as its buffering capacity helps mitigate the acidic gastric environment and its pH is more physiologically tolerated.[12]

Materials:

  • This compound powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

  • Calibrated pH meter with a micro-probe

  • 0.1 M NaOH and 0.1 M HCl solutions for pH adjustment

Step-by-Step Methodology:

  • Calculate Required Mass: Determine the total mass of the compound needed based on the desired final concentration (e.g., mg/mL) and total volume. Account for a small overage (~10%) to ensure sufficient volume for dosing.

  • Weigh Compound: Accurately weigh the compound powder and transfer it to a sterile conical tube.

  • Add Vehicle: Add approximately 80% of the final required volume of PBS (pH 7.4) to the tube.

  • Promote Dissolution: Tightly cap the tube and vortex vigorously for 30-60 seconds. If visible particulates remain, place the tube in a bath sonicator and sonicate in 5-10 minute intervals. Causality Note: Sonication uses ultrasonic waves to create micro-cavitations, which agitate the solvent and break apart solute aggregates, accelerating dissolution without excessive heating.

  • Visually Inspect: After sonication, hold the tube against a light source to inspect for any undissolved particles. A clear, particle-free solution should be observed.

  • pH Measurement and Adjustment:

    • Once fully dissolved, measure the pH of the solution using a calibrated pH meter. The initial pH will likely be acidic due to the hydrochloride salt.

    • For most administration routes, a final pH between 6.0 and 7.5 is desirable to improve tolerability.[11]

    • Adjust the pH by adding 0.1 M NaOH dropwise while gently stirring or vortexing. Be cautious not to overshoot the target pH, as a highly basic environment could cause the free base to precipitate.

  • Final Volume Adjustment: Once the target pH is reached and the solution remains clear, add PBS to reach the final desired volume (q.s.). Invert the tube several times to ensure homogeneity.

  • Final Quality Control: Perform a final visual inspection to confirm the solution is free of particulates. The formulation is now ready for administration. It is best practice to prepare this solution fresh on the day of the experiment.

Protocol 2: Co-Solvent Based Formulation (For Higher Concentrations)

If the desired concentration cannot be achieved in a purely aqueous buffer, a co-solvent system can be employed. Polyethylene glycol 400 (PEG 400) is a common and generally well-tolerated co-solvent for oral administration in preclinical studies.[17]

Materials:

  • All materials from Protocol 1

  • Polyethylene glycol 400 (PEG 400), USP/Pharmaceutical Grade

  • Sterile 0.9% Saline

Step-by-Step Methodology:

  • Weigh Compound: Accurately weigh the compound powder and transfer it to a sterile conical tube.

  • Prepare Co-Solvent Vehicle: Prepare the final vehicle by mixing the desired ratio of components. A common starting point is 20% PEG 400, 80% Saline (v/v). Note: The maximum recommended oral dose of PEG 400 can vary, so consult institutional guidelines. For short-term studies, concentrations up to 30% are often used.[17]

  • Initial Dissolution in Co-Solvent: Add the PEG 400 portion of the vehicle to the compound powder first. Vortex or sonicate until the compound is fully wetted and dispersed, or ideally, fully dissolved. Causality Note: Many organic compounds are more soluble in the organic co-solvent than in water. Dissolving in this component first prevents the compound from clumping when the aqueous phase is added.

  • Add Aqueous Component: Gradually add the saline portion of the vehicle to the tube in small aliquots, vortexing between each addition.

  • Promote Final Dissolution: Once all components are added, vortex and sonicate as described in Protocol 1 until a clear solution is obtained.

  • pH Measurement and Final Steps: Measure and adjust the pH as described in Protocol 1. Bring the solution to the final volume with the pre-mixed co-solvent vehicle. Perform a final visual inspection.

Table 2: Common Co-Solvents and Surfactants for Oral Formulations

Excipient Class Typical Concentration Range (Oral) Notes
PEG 400 Co-solvent 10 - 40% Can affect GI motility at higher concentrations in long-term studies.[17]
Propylene Glycol Co-solvent 10 - 30% Generally recognized as safe (GRAS).
Tween 80 Surfactant 1 - 10% Forms micelles to solubilize lipophilic compounds.[13]

| Captisol® | Cyclodextrin | 10 - 40% | Forms inclusion complexes to enhance solubility.[15] |

Visualization of Workflow

The following diagrams illustrate the decision-making process for vehicle selection and the detailed workflow for the primary dissolution protocol.

Formulation_Decision_Tree Start Start: Determine Target In Vivo Concentration CheckSol Test Solubility in PBS (pH 7.4) Start->CheckSol IsSoluble Is Target Concentration Achieved? CheckSol->IsSoluble Protocol1 Use Protocol 1: Aqueous Buffered Solution IsSoluble->Protocol1 Yes Protocol2 Try Protocol 2: Co-Solvent Formulation (e.g., 20% PEG 400) IsSoluble->Protocol2 No End Proceed to In Vivo Study Protocol1->End CheckSol2 Is Target Concentration Achieved? Protocol2->CheckSol2 Protocol3 Consider Advanced Formulation: Cyclodextrin (Captisol) or Surfactant (Tween 80) CheckSol2->Protocol3 No CheckSol2->End Yes

Caption: Formulation strategy decision tree.

Protocol_1_Workflow A 1. Weigh Compound B 2. Add 80% of PBS (pH 7.4) A->B C 3. Vortex Vigorously B->C D 4. Sonicate in Bath (5-10 min intervals) C->D E 5. Visual Inspection: Is Solution Clear? D->E E->C No, Particulates Remain F 6. Measure pH E->F Yes G 7. Adjust pH to 6.0-7.5 with 0.1 M NaOH F->G H 8. Add PBS to Final Volume (q.s.) G->H I 9. Final Visual Inspection H->I J Ready for Administration I->J

Caption: Step-by-step workflow for Protocol 1.

Troubleshooting

Table 3: Common Formulation Problems and Solutions

Problem Potential Cause(s) Suggested Solution(s)
Compound will not fully dissolve. Target concentration exceeds solubility in the current vehicle. Move to the next tier of formulation (e.g., from Protocol 1 to Protocol 2). Increase sonication time. Gentle warming (<40°C) may be attempted, but check compound stability first.
Solution is clear initially, but precipitate forms over time. Slow precipitation of the compound. The solution is supersaturated or unstable. Prepare the formulation immediately before use. Ensure the final pH is not causing precipitation of the free base.
Precipitate forms during pH adjustment. The pH has been shifted to a range where the compound is less soluble (isoelectric point or high pH causing free base to crash out). Add 0.1 M HCl dropwise to return to a more acidic pH where the compound should re-dissolve. Re-adjust pH more slowly. If precipitation is unavoidable at the target pH, a co-solvent or complexation agent is required.

| High viscosity of the final solution. | High concentration of co-solvents like PEG 400 or cyclodextrins. | Ensure the formulation can be easily and accurately drawn into a syringe and passed through the gavage needle. If too viscous, a lower concentration or different vehicle may be needed. |

References

Application Notes & Protocols: Utilizing Lesogaberan in Gastroesophageal Reflux Disease (GERD) Research Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Targeting the Neuromuscular Basis of GERD

Gastroesophageal Reflux Disease (GERD) is a chronic condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and regurgitation, and potential complications such as esophagitis.[1][2] While proton pump inhibitors (PPIs) are the cornerstone of therapy, they primarily address the acidity of the refluxate without targeting the underlying physiological cause.[3] A key mechanism driving reflux events is the transient lower esophageal sphincter relaxation (TLESR), a vagally mediated reflex that is distinct from swallowing-induced LES relaxation.[3][4]

Lesogaberan (formerly AZD3355) is a potent and selective γ-aminobutyric acid type B (GABA-B) receptor agonist.[5][6] It was developed to specifically target and inhibit TLESRs.[7][8] Unlike the earlier GABA-B agonist baclofen, Lesogaberan was designed for peripheral action to minimize the central nervous system (CNS) side effects that limited baclofen's clinical utility in GERD.[3][8][9] These application notes provide a comprehensive guide for researchers on the use of Lesogaberan in preclinical and clinical GERD research models, detailing its mechanism, experimental protocols, and data interpretation.

Core Mechanism of Action: GABA-B Agonism in TLESR Inhibition

Lesogaberan exerts its therapeutic effect by activating GABA-B receptors located on the peripheral terminals of vagal afferent nerves in the upper gastrointestinal tract.[5][6] These nerves form the sensory arc of the TLESR reflex.

Causality of Inhibition:

  • Binding: Lesogaberan binds to the GABA-B receptor, a G-protein coupled receptor.[5]

  • Signal Transduction: This activation inhibits adenylyl cyclase and modulates ion channels, specifically inhibiting voltage-gated Ca²⁺ channels.

  • Reduced Excitability: The inhibition of calcium influx reduces the release of excitatory neurotransmitters (e.g., glutamate) from the vagal afferent terminals.

  • Dampened Reflex: This reduction in afferent signaling to the brainstem (specifically the nucleus tractus solitarius) dampens the efferent signal to the LES, leading to a decreased frequency of TLESRs and a modest increase in basal LES pressure.[4][10]

Lesogaberan_Mechanism cluster_0 Vagal Afferent Nerve Terminal cluster_1 Central Nervous System cluster_2 Lower Esophageal Sphincter (LES) Lesogaberan Lesogaberan GABA_B GABA-B Receptor Lesogaberan->GABA_B Binds AC Adenylyl Cyclase GABA_B->AC Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channel GABA_B->Ca_Channel Inhibits NT_Release ↓ Neurotransmitter Release Ca_Channel->NT_Release Leads to Brainstem Brainstem (Nucleus Tractus Solitarius) NT_Release->Brainstem ↓ Afferent Signal LES_Motor LES Motor Neuron Brainstem->LES_Motor Modulates Efferent Signal TLESR_Inhibition Inhibition of TLESRs ↑ Basal LES Pressure LES_Motor->TLESR_Inhibition

Caption: Signaling pathway of Lesogaberan in TLESR inhibition.

Preclinical Research Applications

Preclinical models are essential for studying the fundamental effects of Lesogaberan on esophageal motor function and mucosal integrity.

In Vivo GERD Models

Surgically induced reflux models in rodents are commonly used to create consistent esophagitis for therapeutic evaluation.[11][12]

Workflow for Preclinical Evaluation of Lesogaberan

Preclinical_Workflow cluster_endpoints Endpoint Measurements A 1. Animal Model Creation (e.g., Surgical Reflux Model in Rats) B 2. Acclimation & Recovery (7-10 days post-surgery) A->B C 3. Baseline Assessment (Optional) (e.g., Endoscopy, Manometry) B->C D 4. Randomization (Vehicle, Lesogaberan Low Dose, Lesogaberan High Dose) C->D E 5. Chronic Dosing Period (e.g., 14-28 days, Oral Gavage) D->E F 6. Endpoint Measurements E->F G 7. Data Analysis F->G F1 In-life Manometry (TLESRs, LES Pressure) F->F1 F2 24-h pH Monitoring (Acid Exposure Time) F->F2 F3 Terminal Tissue Collection (Esophagus) F->F3 F3_sub Histological Analysis (H&E Staining, Eosinophil Count, Basal Cell Hyperplasia) F3->F3_sub

Caption: A generalized experimental workflow for a preclinical study.
Protocol 1: Surgical Induction of GERD in Rats

This protocol, adapted from established mouse models, creates a state of chronic reflux.[11][12]

  • 1. Animal Preparation: Use adult male Sprague-Dawley rats (250-300g). Fast animals for 12 hours prior to surgery with free access to water. Anesthetize with isoflurane or a ketamine/xylazine cocktail.

  • 2. Surgical Procedure:

    • Perform a midline laparotomy to expose the stomach and esophagus.

    • Gently retract the liver to visualize the gastroesophageal junction.

    • Create a partial obstruction at the pylorus by ligating it with a suture around a blunt needle (e.g., 18-gauge), then removing the needle. This increases intragastric pressure.

    • To impair the LES, place a loose ligature around the limiting ridge between the forestomach and the glandular stomach.

    • Rationale: This two-step approach both increases gastric pressure and slightly impairs the natural barrier, promoting chronic reflux without causing complete obstruction.

  • 3. Post-operative Care: Suture the abdominal wall and skin. Provide post-operative analgesia (e.g., buprenorphine) and monitor for recovery. House animals individually and provide a soft diet for the first 48 hours.

  • 4. Validation: After a recovery period (e.g., 1 week), the model can be validated by observing signs of esophagitis (e.g., weight loss, visible changes on endoscopy) or through histological analysis in a subset of animals.

Protocol 2: Histological Assessment of Reflux Esophagitis

This protocol provides a method to quantify esophageal injury.

  • 1. Tissue Collection: At the study endpoint, euthanize the animal and carefully excise the entire esophagus.

  • 2. Preparation: Open the esophagus longitudinally, pin it flat on a wax plate, and fix in 10% neutral buffered formalin for 24 hours.

  • 3. Processing: Process the tissue for paraffin embedding. Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).

  • 4. Microscopic Evaluation: Score the distal esophagus based on key features of reflux-induced injury.[13][14]

    • Basal Cell Hyperplasia: Measure the thickness of the basal cell layer relative to the total epithelial thickness.

    • Papillary Elongation: Measure the length of the papillae extending from the lamina propria into the epithelium.

    • Inflammatory Infiltration: Count the number of intraepithelial eosinophils and neutrophils per high-power field (HPF).

    • Erosion/Ulceration: Note the presence or absence of epithelial loss.

  • Self-Validation: A blinded pathologist should perform the scoring. The vehicle-treated control group should exhibit significant signs of esophagitis compared to a sham-operated group, confirming model success.

Parameter Score 0 Score 1 (Mild) Score 2 (Moderate) Score 3 (Severe)
Basal Cell Hyperplasia <15% of epithelium15-30%31-50%>50%
Papillary Elongation <50% of epithelium50-75%>75%Papillae reach surface
Intraepithelial Eosinophils 0 / HPF1-5 / HPF6-14 / HPF≥15 / HPF[15]
Erosions AbsentFocalMultifocalConfluent
Table 1: Example Histological Scoring System for Rodent Esophagitis

Clinical Research Applications

In human studies, Lesogaberan is evaluated for its ability to reduce reflux events and improve symptoms, often as an add-on therapy to PPIs.[7] The primary endpoints are physiological measurements obtained through specialized motility and reflux monitoring techniques.

Protocol 3: High-Resolution Manometry (HRM) for TLESR and LES Pressure

HRM is the gold standard for assessing esophageal motor function and is crucial for directly measuring Lesogaberan's primary pharmacodynamic effect.[16][17]

  • 1. Patient Preparation: Patients should fast for a minimum of 6 hours for solids and 2 hours for liquids.[18] Medications affecting motility should be withheld if clinically appropriate.

  • 2. Catheter Placement:

    • Use a solid-state or water-perfused HRM catheter with at least 36 circumferential sensors.

    • After topical nasal anesthesia, pass the catheter transnasally into the stomach.

    • Position the catheter to record from the pharynx to the stomach, ensuring sensors span the entire LES.

  • 3. Study Protocol:

    • Acclimation: Allow the patient to acclimate for 5-10 minutes to obtain a stable baseline LES pressure reading.

    • Standard Swallows: Perform a series of ten 5 mL liquid (water) swallows in the supine position to assess baseline peristalsis and LES relaxation.[19]

    • Postprandial TLESR Provocation: Administer a standardized meal (e.g., a 500 kcal meal). Record data for a 1-3 hour postprandial period. This is the critical phase for identifying TLESRs, as they are most frequent after eating.[4]

  • 4. Data Analysis:

    • TLESR Identification: TLESRs are identified by specific criteria: (a) absence of a swallow immediately preceding the relaxation, (b) LES pressure drop to gastric pressure level (rate >1 mmHg/s), and (c) duration >10 seconds.

    • LES Pressure: Measure mean basal resting pressure during the pre-meal baseline period.

    • Primary Endpoint: The number of TLESRs per hour in the postprandial period.

  • Trustworthiness: The protocol's integrity is ensured by using a standardized meal and a fixed postprandial observation window, allowing for reliable comparison between treatment (Lesogaberan) and placebo arms.

Protocol 4: 24-Hour Ambulatory pH-Impedance Monitoring

This technique quantifies the number and nature (acidic, weakly acidic, non-acidic) of reflux events, providing a direct measure of the therapeutic outcome.[20][21]

  • 1. Patient Preparation: The study can be performed on or off PPI therapy.[20] For evaluating Lesogaberan as an add-on therapy, the patient should continue their stable PPI dose.

  • 2. Catheter Placement:

    • First, perform manometry to precisely locate the upper border of the LES.[16]

    • Position the pH-impedance catheter with the pH sensor 5 cm above the manometrically located upper border of the LES.[16][20]

    • Rationale: Precise placement is critical. If the sensor is too low, it may record gastric pH; if too high, it may miss distal reflux events.

  • 3. 24-Hour Study Period:

    • Connect the catheter to a portable data logger.

    • Instruct the patient to go about their normal daily activities but to keep a detailed diary, logging meal times, sleep/supine periods, and the exact time of any reflux symptoms (heartburn, regurgitation).[20]

  • 4. Data Analysis:

    • Reflux Episode: Identified by a retrograde drop in impedance.

    • Episode Characterization: Classified based on the associated pH drop:

      • Acid Reflux: pH drops to <4.0.

      • Weakly Acidic Reflux: pH drops but remains between 4.0 and 7.0.

      • Non-acidic (Alkaline) Reflux: pH rises above 7.0.

    • Key Parameters: Total number of reflux episodes, number of acid reflux episodes, and total esophageal acid exposure time (% of time pH < 4.0).[20]

    • Symptom Correlation: Use the diary to calculate the Symptom Association Probability (SAP), which determines the statistical likelihood that a patient's symptoms are caused by reflux events.

Study Population Lesogaberan Dose Key Outcome and Result
Boeckxstaens et al. (2010)[4]Healthy Volunteers0.8 mg/kg (single dose)-36% reduction in TLESRs; +39% increase in basal LES pressure vs. placebo.
AstraZeneca (2012)[10]GERD Patients (on PPI)65 mg BID-25% reduction in TLESRs; -47% reduction in total reflux episodes vs. placebo.
Boeckxstaens et al. (2012)[7]GERD Patients (partial PPI response)60-240 mg BIDMarginal improvement in symptoms; 240 mg dose showed a statistically significant response rate (26.2%) vs. placebo (17.9%).
Table 2: Summary of Key Clinical Efficacy Data for Lesogaberan

Safety and Tolerability Insights

In clinical trials, Lesogaberan was generally well-tolerated.[7] Unlike baclofen, CNS side effects were not prominent. However, reversible elevations in alanine transaminase (ALT) levels were observed in a small number of patients (<2%), which resolved after discontinuation of the drug.[7][10] Researchers planning long-term studies should consider periodic liver function monitoring as a precautionary measure.

Conclusion

Lesogaberan remains a valuable research tool for investigating the neurophysiological pathways of GERD. Its specific action on the GABA-B receptor allows for the targeted study of TLESRs as a primary driver of reflux. The protocols outlined in this document provide a robust framework for evaluating the efficacy of Lesogaberan and similar compounds in both preclinical and clinical settings, emphasizing standardized, self-validating methodologies for generating reliable and interpretable data.

References

Application Notes and Protocols for Evaluating GABA-B Agonists on Transient Lower Esophageal Sphincter Relaxations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting TLESRs in Gastroesophageal Reflux Disease (GERD)

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and regurgitation, and in some cases, more severe complications such as esophagitis and Barrett's esophagus.[1] While proton pump inhibitors (PPIs) are the cornerstone of GERD management, a significant number of patients experience persistent symptoms despite acid suppression.[2] This has shifted research focus towards non-acidic reflux and the underlying pathophysiological mechanisms, primarily transient lower esophageal sphincter relaxations (TLESRs).[2][3]

TLESRs are brief, spontaneous relaxations of the lower esophageal sphincter (LES) that are not triggered by swallowing.[4][5] These relaxations are a major mechanism behind gastroesophageal reflux in both healthy individuals and patients with GERD.[5] The frequency of TLESRs is often increased in GERD patients, making them a key target for novel therapeutic interventions.[5]

The gamma-aminobutyric acid type B (GABA-B) receptor has emerged as a promising therapeutic target for reducing the frequency of TLESRs.[2][6] GABA-B receptor agonists, such as baclofen and the peripherally acting agent lesogaberan, have been shown to inhibit TLESRs and reduce reflux episodes.[7][8][9] These agents are thought to act on the vagal afferent pathways that trigger TLESRs in response to gastric distension.[10][11]

This comprehensive guide provides detailed experimental designs and protocols for researchers, scientists, and drug development professionals to effectively test the efficacy of GABA-B agonists on TLESRs in a preclinical setting. The methodologies outlined herein are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the pharmacological effects of these compounds.

The Vago-Vagal Reflex Arc in TLESRs: A Mechanistic Overview

Understanding the neural pathways controlling TLESRs is crucial for designing experiments that target this reflex. TLESRs are mediated by a vago-vagal reflex arc initiated by mechanical and chemical stimuli in the proximal stomach, primarily gastric distension.[10][12]

Key Components of the TLESR Reflex Pathway:

  • Afferent Limb: Mechanoreceptors in the gastric cardia detect distension and send signals via vagal afferent fibers to the nucleus tractus solitarius (NTS) in the brainstem.[4][13]

  • Central Processing: The NTS integrates these signals and communicates with the dorsal motor nucleus of the vagus (DMN).[13][14]

  • Efferent Limb: The DMN sends efferent signals via the vagus nerve to the myenteric plexus in the esophagus.[4][13] This results in the release of inhibitory neurotransmitters, such as nitric oxide (NO) and vasoactive intestinal polypeptide (VIP), causing relaxation of the LES smooth muscle.[13]

GABA-B receptors are located on both the peripheral terminals of vagal afferents and within the brainstem nuclei involved in this reflex.[11][15] Agonists of these receptors can therefore inhibit TLESRs at multiple points in the pathway.

Diagram of the Vago-Vagal Reflex Pathway in TLESRs and the Site of Action of GABA-B Agonists

TLESR_Pathway cluster_0 Stomach cluster_1 Vagal Afferent Pathway cluster_2 Brainstem cluster_3 Vagal Efferent Pathway cluster_4 Lower Esophageal Sphincter (LES) Distension Gastric Distension (e.g., Meal, Air) VagalAfferent Vagal Afferent Mechanoreceptors Distension->VagalAfferent Activates NTS Nucleus Tractus Solitarius (NTS) VagalAfferent->NTS Sensory Input GABA_B_Peripheral GABA-B Receptor GABA_B_Peripheral->VagalAfferent Inhibits DMN Dorsal Motor Nucleus of the Vagus (DMN) NTS->DMN Integration VagalEfferent Vagal Efferent Fibers DMN->VagalEfferent Motor Output GABA_B_Central GABA-B Receptor GABA_B_Central->NTS Inhibits LES LES Smooth Muscle VagalEfferent->LES Inhibitory Neurotransmitters TLESR TLESR LES->TLESR Results in GABA_Agonist GABA-B Agonist GABA_Agonist->GABA_B_Peripheral Activates GABA_Agonist->GABA_B_Central Activates

Caption: Vago-vagal reflex arc mediating TLESRs and inhibitory action of GABA-B agonists.

Experimental Models for Studying TLESRs

The choice of an appropriate animal model is critical for the successful evaluation of GABA-B agonists. The canine model is widely considered the gold standard for TLESR research due to its anatomical and physiological similarities to humans, including the presence of a distinct LES and the occurrence of spontaneous TLESRs.[16] Other models, such as felines and ferrets, have also been utilized.[5] For chronic studies, surgical models of GERD in larger animals can be employed.[14][17]

Recommended Animal Model: The Conscious Dog Model

This model allows for the study of TLESRs in a physiologically relevant state, minimizing the confounding effects of anesthesia.

Ethical Considerations: All animal experiments must be conducted in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement) and approved by an Institutional Animal Care and Use Committee (IACUC).[5][18][19] Proper housing, environmental enrichment, and minimization of pain and distress are paramount.[18]

Experimental Design and Protocols

A robust experimental design is essential for obtaining reliable and interpretable data. A crossover design, where each animal serves as its own control, is highly recommended to minimize inter-individual variability.

Experimental Workflow

Experimental_Workflow Start Start Animal_Prep Animal Preparation (Fasting, Acclimatization) Start->Animal_Prep Catheter_Placement High-Resolution Manometry (HRM) & pH-Impedance Catheter Placement Animal_Prep->Catheter_Placement Baseline Baseline Recording (Fasting State) Catheter_Placement->Baseline Drug_Admin Drug/Vehicle Administration (GABA-B Agonist or Placebo) Baseline->Drug_Admin TLESR_Induction TLESR Induction (Standardized High-Fat Meal) Drug_Admin->TLESR_Induction Data_Acquisition Postprandial Data Acquisition (HRM & pH-Impedance) TLESR_Induction->Data_Acquisition Data_Analysis Data Analysis (TLESR Frequency, LES Pressure, Reflux Events) Data_Acquisition->Data_Analysis Washout Washout Period Data_Analysis->Washout Crossover Crossover to Alternative Treatment Washout->Crossover If Crossover Design End End of Study Washout->End If Not Crossover Crossover->Drug_Admin

Caption: A typical experimental workflow for evaluating GABA-B agonists on TLESRs.

Protocol 1: High-Resolution Manometry (HRM) and pH-Impedance Catheter Placement in the Canine Model

Objective: To accurately position the HRM and pH-impedance catheter for the measurement of esophageal pressures and reflux events.

Materials:

  • High-resolution manometry catheter (solid-state, 36 circumferential pressure sensors, 1 cm spacing)[7][20]

  • pH-impedance recording system

  • Topical anesthetic (e.g., 2% lidocaine jelly)

  • Water-soluble lubricant

  • Radiography or fluoroscopy equipment (for confirmation of placement)

  • Data acquisition software (e.g., ManoView)[20]

Procedure:

  • Animal Preparation: Fast the dog for at least 12 hours prior to the procedure, with free access to water. Acclimatize the animal to the laboratory environment to minimize stress.

  • Catheter Lubrication: Apply a small amount of topical anesthetic to the tip of the HRM catheter, followed by a water-soluble lubricant.

  • Catheter Insertion: Gently insert the catheter into one of the dog's nostrils and advance it through the ventral meatus into the pharynx.[20] Encourage the dog to swallow to facilitate passage into the esophagus.

  • Positioning: Advance the catheter until the distal sensors are in the stomach, as indicated by a positive pressure deflection on the data acquisition software during inspiration.

  • LES Localization: Slowly withdraw the catheter until the high-pressure zone of the LES is clearly identified. The pressure inversion point (PIP), where the pressure changes from positive with inspiration (intra-abdominal) to negative with inspiration (intrathoracic), should be located at the level of the crural diaphragm.

  • Final Placement: Position the catheter so that at least two to three sensors are in the stomach, several sensors span the LES, and the remaining sensors are distributed throughout the esophageal body.

  • Confirmation: Confirm the correct placement of the catheter using radiography or fluoroscopy.[4] The pressure sensors will be visible as radio-opaque markers.

  • Acclimatization: Allow the animal to acclimatize to the presence of the catheter for at least 30 minutes before starting baseline recordings.

Protocol 2: Induction of TLESRs with a Standardized High-Fat Meal

Objective: To reliably induce TLESRs through gastric distension using a palatable, high-fat meal.

Rationale: High-fat meals are known to delay gastric emptying and increase the frequency of TLESRs, providing a robust model for testing inhibitory compounds.[6][21]

Standardized High-Fat Meal Composition (per 10 kg body weight):

  • Canned dog food (high quality, meat-based): 200 g

  • Corn oil or other vegetable oil: 30 ml

  • Water: 50 ml

Procedure:

  • Meal Preparation: Thoroughly mix the canned dog food, corn oil, and water to a consistent slurry.

  • Administration: Present the meal to the dog and allow it to eat voluntarily. If necessary, the meal can be administered via a gastric tube.

  • Timing: The meal should be administered at a consistent time point in the experimental protocol, typically 60-90 minutes after drug or vehicle administration, to allow for drug absorption.[22]

Protocol 3: Data Acquisition and Analysis

Objective: To record and analyze esophageal manometry and pH-impedance data to quantify the effects of GABA-B agonists on TLESRs and reflux events.

Data Acquisition:

  • Record data continuously for a baseline period of at least 30 minutes (fasting) and for 3 hours postprandially.[9]

  • Use a validated data acquisition software to record pressures from all HRM sensors and pH and impedance data.

Data Analysis:

  • TLESR Identification: Identify TLESRs based on the following criteria using specialized analysis software:[20][23]

    • LES relaxation occurring in the absence of a swallow.

    • Duration of LES relaxation > 10 seconds.

    • Associated inhibition of the crural diaphragm.

  • Primary Endpoint:

    • Frequency of TLESRs: The number of TLESRs per hour.

  • Secondary Endpoints:

    • Basal LES Pressure: The average resting pressure of the LES.

    • Number of Reflux Episodes: Quantified using impedance monitoring and categorized as acid, weakly acidic, or non-acidic based on pH data.[17][24]

    • Esophageal Acid Exposure: The percentage of time the esophageal pH is below 4.0.

    • Swallow-induced LES relaxation: To ensure the drug does not interfere with normal swallowing.

Quantitative Data Summary Table:

ParameterVehicle Control (Mean ± SD)GABA-B Agonist (Low Dose) (Mean ± SD)GABA-B Agonist (High Dose) (Mean ± SD)p-value
Frequency of TLESRs (per hour)
Basal LES Pressure (mmHg)
Number of Total Reflux Episodes
Number of Acid Reflux Episodes
Esophageal Acid Exposure (% time pH<4)
Protocol 4: Chronic GERD Model and Histological Evaluation (Optional)

Objective: To evaluate the long-term effects of GABA-B agonists on esophageal mucosal integrity in a chronic reflux model.

Surgical Model: A reliable canine model of GERD can be created by performing a distal esophageal myotomy, incision of the left diaphragmatic crus, and intrathoracic gastric cardiopexy.[17][25] This procedure reduces LES pressure and promotes reflux.

Procedure:

  • Surgical Induction of GERD: Perform the surgical procedure under general anesthesia and with appropriate aseptic technique and post-operative care.[26]

  • Chronic Dosing: After a recovery period of at least two weeks, begin chronic daily administration of the GABA-B agonist or vehicle.

  • Endpoint Evaluation: After a predetermined treatment period (e.g., 4-8 weeks), euthanize the animals and collect esophageal tissue for histological analysis.

Histological Evaluation:

  • Tissue Collection: Collect biopsies from the distal esophagus, approximately 2 cm above the gastroesophageal junction.[27]

  • Fixation and Processing: Fix the tissue in 10% neutral buffered formalin and process for paraffin embedding.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: To assess general morphology, including basal cell hyperplasia, papillary elongation, and inflammatory cell infiltration.[1][10][28]

    • Immunohistochemistry (IHC): To identify specific inflammatory markers (e.g., CD3 for T-lymphocytes, eosinophil peroxidase for eosinophils) to quantify the inflammatory response.[2][21][29]

H&E Staining Protocol:

  • Deparaffinize and rehydrate tissue sections.[11]

  • Stain with Harris hematoxylin for 3-5 minutes.[11]

  • Rinse in running tap water.

  • Differentiate in 0.3% acid alcohol.[23]

  • "Blue" the sections in Scott's tap water substitute.[23]

  • Counterstain with eosin for 2 minutes.[23]

  • Dehydrate, clear, and mount.[11]

Statistical Analysis

A clear statistical analysis plan is crucial for the interpretation of the results.

  • Data Distribution: Assess the normality of the data using appropriate tests (e.g., Shapiro-Wilk test).

  • Paired Data Analysis: For crossover studies, use a paired t-test or Wilcoxon signed-rank test to compare the effects of the GABA-B agonist to vehicle control.

  • Dose-Response Analysis: Analyze the effect of different doses of the GABA-B agonist using repeated measures ANOVA or Friedman's test, followed by post-hoc tests for pairwise comparisons.[9]

  • Significance Level: A p-value of < 0.05 is typically considered statistically significant.

Conclusion: A Framework for Advancing GERD Therapeutics

The experimental designs and protocols detailed in this guide provide a comprehensive framework for the preclinical evaluation of GABA-B agonists for the treatment of GERD. By focusing on the inhibition of TLESRs, researchers can investigate a key underlying mechanism of this prevalent disease. Adherence to these rigorous methodologies will ensure the generation of high-quality, reproducible data, ultimately contributing to the development of novel and effective therapies for patients with persistent GERD symptoms. The integration of in vivo physiological measurements with histological assessments provides a multi-faceted approach to understanding the full therapeutic potential of these compounds.

References

Application Note & Protocols: Investigating (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride for the Management of Chronic Cough

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in pulmonology and neuropharmacology.

Abstract: Chronic cough, defined as a cough lasting eight weeks or longer, is a prevalent and debilitating condition with a significant impact on quality of life. Current therapeutic options are limited, highlighting a critical unmet need for novel, effective antitussives. The γ-aminobutyric acid type B (GABA-B) receptor system has emerged as a promising target for cough suppression. Agonists like baclofen have demonstrated antitussive effects in both preclinical and clinical settings, albeit with central nervous system (CNS) side effects that limit their use.[1][2][3][4] This document provides a comprehensive guide for the investigation of (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a structural analog of baclofen, as a potential novel therapeutic for chronic cough. We present the scientific rationale, a proposed mechanism of action, and detailed protocols for in vivo and in vitro evaluation.

Part 1: Scientific Rationale and Proposed Mechanism of Action

The cough reflex is a complex process initiated by the stimulation of sensory afferent nerves, primarily vagal C-fibers and Aδ-fibers, located in the airways.[5][6] In chronic cough, these pathways become hypersensitive, leading to an exaggerated response to both tussive and non-tussive stimuli. A key strategy for therapeutic intervention is to dampen this neuronal hypersensitivity.

GABA is the primary inhibitory neurotransmitter in the nervous system, and its receptors, including GABA-B, are expressed in both the central and peripheral nervous systems.[7] The activation of GABA-B receptors has an inhibitory effect on neuronal excitability. In the context of cough, GABA-B agonists are hypothesized to act at two key levels:

  • Peripheral Inhibition: GABA-B receptors are located on the peripheral terminals of sensory nerves in the airways.[8][9] Their activation can reduce the release of neuropeptides and neurotransmitters that signal the cough stimulus, effectively dampening the initial trigger.

  • Central Inhibition: GABA-B receptors are also present in the brainstem, specifically within the nucleus tractus solitarius (NTS), which serves as the central processing hub for the cough reflex. Agonism at this site can suppress the transmission of cough-related signals within the central pattern generator, reducing the motor output that results in a cough.[2][3]

This compound is a GABA analog. Its structural similarity to baclofen, a known GABA-B agonist with proven antitussive activity, provides a strong rationale for its investigation in chronic cough.[1][4][10] The primary hypothesis is that this compound will act as a GABA-B receptor agonist, suppressing the cough reflex through both peripheral and central inhibitory mechanisms.

Proposed Signaling Pathway for Cough Suppression

The following diagram illustrates the hypothesized mechanism by which a GABA-B agonist like this compound can interrupt the cough reflex arc.

G cluster_peripheral Peripheral Airway cluster_central Central Nervous System (Brainstem) Tussive_Stimulus Tussive Stimulus (e.g., Citric Acid, Capsaicin) Sensory_Neuron Vagal Afferent Neuron (C-fiber / Aδ-fiber) Tussive_Stimulus->Sensory_Neuron Activates GABAB_R_Peripheral GABA-B Receptor Sensory_Neuron->GABAB_R_Peripheral CPG Central Cough Pattern Generator (NTS) Sensory_Neuron->CPG Afferent Signal Inhibition_P Inhibition GABAB_R_Peripheral->Inhibition_P GABAB_R_Central GABA-B Receptor CPG->GABAB_R_Central Motor_Output Cough Motor Output (Expiratory Muscles) CPG->Motor_Output Efferent Signal Inhibition_C Inhibition GABAB_R_Central->Inhibition_C Test_Compound (R)-3-Amino-4-(4-bromophenyl) butanoic acid HCl Test_Compound->GABAB_R_Peripheral Agonist Test_Compound->GABAB_R_Central Agonist Inhibition_P->Sensory_Neuron Reduces Excitability Inhibition_C->CPG Suppresses Signal Relay

Caption: Proposed dual mechanism of action for a GABA-B agonist in cough.

Part 2: Preclinical In Vivo Efficacy Evaluation

To assess the antitussive potential of this compound, a well-established animal model of induced cough is essential. The guinea pig is a widely used and validated species for cough research as it exhibits a cough reflex that is physiologically similar to humans.[11] The citric acid-induced cough model is a robust method for evaluating the efficacy of potential antitussive agents.[12][13][14][15][16]

Protocol: Citric Acid-Induced Cough in Conscious Guinea Pigs

This protocol details the methodology for assessing the compound's ability to reduce cough frequency in response to a chemical irritant.

Causality Behind Experimental Choices:

  • Species: Guinea pigs are chosen for their reliable and measurable cough response to tussive agents.[11]

  • Tussive Agent: Citric acid is used as it reliably activates airway sensory nerves (Aδ-fibers and C-fibers) to induce cough.[13][16] The concentration (0.4 M) is selected based on literature to produce a consistent, sub-maximal cough response suitable for observing inhibition.[15][16]

  • Method of Detection: Whole-body plethysmography is a non-invasive method that provides objective, quantifiable data on cough events by measuring changes in pressure and airflow, distinguishing coughs from other respiratory events like sneezes or sighs.[12][17]

Step-by-Step Methodology:

  • Animal Acclimatization:

    • House male Hartley guinea pigs (300-400g) individually with free access to food and water for at least 3-5 days prior to experimentation to minimize stress.[16]

    • Acclimate each animal to the whole-body plethysmography chamber for 15-30 minutes daily for 2-3 days before the study to reduce novelty-induced stress.

  • Compound and Vehicle Preparation:

    • Prepare this compound in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose).

    • Prepare multiple dose levels (e.g., 1, 3, 10, 30 mg/kg) to establish a dose-response relationship. A vehicle-only group will serve as the negative control.

    • A positive control group (e.g., Codeine, 10 mg/kg) should be included to validate the assay.

  • Administration:

    • Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)).

    • Allow for a pre-treatment period appropriate for the route of administration (e.g., 60 minutes for p.o., 30 minutes for i.p.) for the compound to reach effective concentrations.

  • Cough Induction and Recording:

    • Place the conscious, unrestrained guinea pig into the whole-body plethysmography chamber.

    • Allow a 5-minute stabilization period.

    • Expose the animal to an aerosolized solution of 0.4 M citric acid in saline for a fixed duration (e.g., 10 minutes) using an ultrasonic nebulizer.

    • Record respiratory patterns continuously using the plethysmography software for the duration of the exposure and for a 5-10 minute post-exposure period.

  • Data Analysis:

    • Identify coughs based on their characteristic waveform: a large, rapid inspiratory and expiratory flow change, often accompanied by a distinct pressure spike.

    • Quantify the total number of coughs for each animal during the observation period.

    • Calculate the mean cough count ± SEM for each treatment group.

    • Determine the percentage inhibition of cough for each dose relative to the vehicle control group using the formula: % Inhibition = [(Mean Vehicle Coughs - Mean Treated Coughs) / Mean Vehicle Coughs] * 100.

    • Use appropriate statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare treatment groups to the vehicle control. A p-value < 0.05 is typically considered significant.

Experimental Workflow: In Vivo Antitussive Assay

G A 1. Animal Acclimatization (3-5 days) B 2. Group Assignment (Vehicle, Test Compound, Positive Control) A->B C 3. Compound Administration (p.o. or i.p.) B->C D 4. Pre-treatment Period (30-60 min) C->D E 5. Place Animal in Plethysmography Chamber D->E F 6. Citric Acid Challenge (Aerosol Exposure, 10 min) E->F G 7. Record Cough Events (Pressure & Airflow) F->G H 8. Data Analysis (Quantify Coughs, Statistical Test) G->H

Caption: Workflow for evaluating antitussive efficacy in guinea pigs.

Part 3: In Vitro Mechanistic Validation

To confirm that the compound's antitussive effect is mediated by the inhibition of sensory neurons, an in vitro assay is crucial. Cultured dorsal root ganglion (DRG) neurons, which include the cell bodies of vagal afferent nerves, provide an excellent model system. Calcium imaging can be used to measure neuronal activation in response to a tussive stimulus like capsaicin, the pungent compound in chili peppers that directly activates TRPV1 channels on sensory nerves.[18][19][20]

Protocol: Calcium Imaging in Cultured DRG Neurons

This protocol assesses the ability of the compound to inhibit capsaicin-induced calcium influx in primary sensory neurons.

Causality Behind Experimental Choices:

  • Cell Type: DRG neurons are used as they are the primary sensory neurons that innervate the airways and are responsible for initiating the cough reflex.

  • Stimulus: Capsaicin is a potent and specific activator of the TRPV1 channel, a key ion channel involved in cough hypersensitivity. Its use allows for the direct measurement of the activation of nociceptive neurons.[18][19]

  • Readout: Intracellular calcium concentration is a direct and sensitive indicator of neuronal activation. Fluorescent calcium indicators like Fura-2 or Fluo-4 provide a robust signal that can be measured with high temporal resolution using fluorescence microscopy.

Step-by-Step Methodology:

  • DRG Neuron Isolation and Culture:

    • Harvest DRGs from adult guinea pigs or rats under sterile conditions.

    • Dissociate the ganglia into single cells using a combination of enzymatic digestion (e.g., collagenase/dispase) and mechanical trituration.

    • Plate the dissociated neurons onto collagen-coated glass coverslips and culture in a suitable neurobasal medium supplemented with growth factors (e.g., NGF) for 24-48 hours.

  • Calcium Indicator Loading:

    • Prepare a loading buffer containing a cell-permeant fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Incubate the cultured neurons with the loading buffer for 30-45 minutes at 37°C.

    • Wash the cells gently with fresh HBSS to remove excess dye and allow 15-20 minutes for de-esterification of the dye.

  • Compound Application and Stimulation:

    • Mount the coverslip onto the stage of an inverted fluorescence microscope equipped for live-cell imaging.

    • Continuously perfuse the cells with HBSS to establish a baseline fluorescence signal.

    • Switch the perfusion to a solution containing the desired concentration of this compound for a pre-incubation period (e.g., 2-5 minutes).

    • While still in the presence of the test compound, apply a short pulse (e.g., 15-30 seconds) of a capsaicin solution (e.g., 100-300 nM) to stimulate the neurons.

    • Following stimulation, wash out the capsaicin and test compound with HBSS.

  • Image Acquisition and Data Analysis:

    • Acquire images at a set frequency (e.g., 1 frame every 2 seconds) throughout the entire experiment (baseline, compound pre-incubation, stimulation, and washout).

    • For each responding neuron, measure the mean fluorescence intensity over time.

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak) during capsaicin stimulation. Normalize this change to the baseline (ΔF/F₀).

    • Compare the mean ΔF/F₀ in neurons treated with the test compound to vehicle-treated control neurons.

    • Generate a dose-response curve and calculate the IC₅₀ value for the compound's inhibitory effect.

Experimental Workflow: In Vitro Neuronal Inhibition Assay

G A 1. Isolate and Culture DRG Neurons B 2. Load Cells with Fluorescent Calcium Indicator A->B C 3. Acquire Baseline Fluorescence B->C D 4. Pre-incubate with Test Compound C->D E 5. Stimulate with Capsaicin D->E F 6. Record Calcium Influx (Fluorescence Imaging) E->F G 7. Analyze Data (Calculate ΔF/F₀, Determine IC₅₀) F->G

Caption: Workflow for assessing neuronal inhibition via calcium imaging.

Part 4: Data Presentation and Expected Outcomes

The following table summarizes the expected outcomes from the proposed experiments if this compound is an effective antitussive agent acting via GABA-B receptor agonism.

Experiment Parameter Measured Vehicle Control (Expected Result) Test Compound (Hypothesized Result) Significance
In Vivo: Citric Acid-Induced Cough Total Cough Count (in 10 min)~25-35 coughsDose-dependent decrease in coughsDemonstrates in vivo antitussive efficacy.
% Inhibition of Cough0% (by definition)Increases with dose (e.g., 20-80%)Quantifies the potency of the compound.
In Vitro: Calcium Imaging Peak Calcium Response (ΔF/F₀)Robust increase upon capsaicin stimulationDose-dependent reduction in peak responseConfirms direct inhibitory action on sensory neurons.
IC₅₀ ValueNot ApplicableA measurable value (e.g., in µM range)Provides a quantitative measure of in vitro potency.

Part 5: Conclusion

The investigation of this compound offers a promising avenue for the development of a novel therapy for chronic cough. By leveraging its structural similarity to known GABA-B agonists, a clear, mechanistically-driven research plan can be executed. The detailed in vivo and in vitro protocols provided in this application note offer a robust framework for determining the compound's efficacy and mechanism of action. A successful outcome from these studies would provide a strong foundation for advancing this compound into further preclinical safety and pharmacokinetic studies, with the ultimate goal of addressing the significant unmet medical need in patients suffering from chronic cough.

References

Application Notes: Preparation of (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the preparation of (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride for use in cell-based assays. As a structural analog of γ-aminobutyric acid (GABA), this compound is presumed to function as a GABA receptor antagonist, making it a valuable tool for neuroscience research and drug development. The protocols herein detail best practices for handling, solubilization, sterilization, and storage to ensure experimental reproducibility and integrity. We emphasize the causality behind procedural choices, providing researchers with the foundational knowledge to adapt these methods to their specific experimental contexts.

Introduction and Scientific Context

This compound is a β-substituted amino acid derivative. Its structure is closely related to Baclofen, a known selective agonist of the GABA-B receptor.[1][2] Given this structural similarity, the compound is hypothesized to interact with GABA receptors, likely as an antagonist. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are critical targets for studying neurological disorders.[3][4] The use of specific antagonists in cell culture allows researchers to probe the roles of GABAergic signaling in processes such as neuronal migration, proliferation, and synaptic plasticity.[5][6]

Proper preparation of this small molecule is the critical first step for any cell-based assay. Factors such as solubility, solvent toxicity, sterility, and storage conditions can profoundly impact experimental outcomes. This guide provides a robust framework to mitigate these variables.

Compound Specifications & Handling

Prior to any experimental work, it is crucial to understand the fundamental properties and safety requirements of the compound.

Chemical and Physical Properties
PropertyValueSource(s)
IUPAC Name (3R)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride[7]
CAS Number 331763-73-6[7][8]
Molecular Formula C₁₀H₁₃BrClNO₂[7]
Molecular Weight 294.57 g/mol [7]
Appearance Typically a white to off-white solid[9]
Safety and Handling Precautions

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound in its powdered form or in solution.

  • Handling Environment: Weigh and prepare the initial high-concentration stock solution in a chemical fume hood to avoid inhalation of the powder.

Protocol I: High-Concentration Stock Solution Preparation

The primary goal is to create a sterile, high-concentration stock solution that can be easily diluted to final working concentrations. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its compatibility with most cell culture applications at low final concentrations.

Rationale for Solvent Choice

While the precise solubility of this specific compound is not widely published, structurally similar compounds like (+)-Baclofen hydrochloride and Phenibut hydrochloride show good solubility in DMSO (e.g., ~30 mg/mL and ~20 mg/mL, respectively).[6][9] DMSO's high polarity allows it to effectively solvate such molecules. It is also miscible with aqueous cell culture media, facilitating the preparation of homogenous working solutions.

Materials
  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter (PTFE or Nylon membrane recommended for DMSO compatibility)[10][11]

  • Sterile syringes

Step-by-Step Methodology

This protocol describes the preparation of a 100 mM stock solution. This concentration is a practical starting point, but may need to be adjusted based on observed solubility.

  • Calculate Required Mass: Determine the mass of the compound needed. For 1 mL of a 100 mM stock solution: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) *Mass (mg) = 100 mmol/L × 0.001 L × 294.57 g/mol × 1000 mg/g = 29.46 mg

  • Weighing: In a chemical fume hood, carefully weigh out the calculated mass (e.g., 29.46 mg) of the compound into a sterile microcentrifuge tube or vial.

    • Expert Insight: For smaller quantities, it is often more accurate to weigh a slightly larger amount (e.g., 30 mg) and adjust the solvent volume accordingly to achieve the target concentration.

  • Solubilization: a. Add the corresponding volume of sterile, anhydrous DMSO to the vial (e.g., 1.018 mL for 30 mg to make a 100 mM solution). b. Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.

    • Troubleshooting: If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing can aid dissolution.[12] If solubility is still limited, a lower stock concentration (e.g., 50 mM or 10 mM) should be prepared.

  • Sterilization: a. Draw the entire DMSO stock solution into a sterile syringe. b. Securely attach a 0.22 µm PTFE or nylon syringe filter to the syringe tip. c. Dispense the solution through the filter into a new, sterile, and clearly labeled tube. This step removes any potential microbial contaminants.[11]

    • Causality Note: Aseptic filtration is the gold standard for sterilizing heat-sensitive small molecule solutions.[11] Autoclaving is not suitable as it can cause chemical degradation and poses a safety risk with DMSO.[13] While 100% DMSO is bacteriostatic, filtration provides an absolute barrier for sterility assurance.

  • Aliquoting and Storage: a. Immediately aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. b. Store aliquots at -20°C for short-term (up to 1-3 months) or -80°C for long-term storage (up to 1 year) .

    • Expert Insight: Aliquoting is critical to prevent repeated freeze-thaw cycles, which can lead to compound degradation and compromise the integrity of your stock solution.[12]

Protocol II: Working Solution Preparation and Application

The working solution is the final dilution of the compound in cell culture medium that will be applied to the cells. The key principle here is to minimize the final concentration of the solvent (DMSO) to avoid cytotoxicity.

DMSO Cytotoxicity

High concentrations of DMSO can be toxic to cells, affecting membrane integrity and cell proliferation.[14][15] A widely accepted "safe" final concentration of DMSO in culture medium is ≤0.1% (v/v) . Many robust cell lines can tolerate up to 0.5%, but this should be empirically determined.[16][17] Primary cells are often more sensitive.[16]

Workflow for Stock and Working Solution Preparation A visual guide to the key steps from lyophilized powder to cell application.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation A 1. Calculate Mass (e.g., for 100 mM) B 2. Weigh Compound (in fume hood) A->B C 3. Add Sterile DMSO & Vortex to Dissolve B->C D 4. Sterile Filter (0.22 µm PTFE/Nylon) C->D E 5. Aliquot & Store (-20°C or -80°C) D->E F 6. Thaw One Aliquot of Stock Solution E->F For Experiment H 8. Serially Dilute Stock into Medium F->H G 7. Pre-warm Cell Culture Medium G->H I 9. Vortex Gently & Add to Cells H->I

Step-by-Step Methodology

  • Determine Final Concentration: Decide on the range of final concentrations needed for your experiment. This is typically determined by running a dose-response curve to find the EC₅₀ or IC₅₀.

  • Thaw Stock: Remove one aliquot of the 100 mM stock solution from the freezer and thaw it at room temperature.

  • Prepare Dilution Series: a. Pre-warm the required volume of complete cell culture medium to 37°C. b. Perform a serial dilution. For example, to make a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution.

    • Example Calculation: Add 1 µL of 100 mM stock to 999 µL of pre-warmed medium. This results in a final DMSO concentration of 0.1%. c. Gently vortex the working solution to ensure it is thoroughly mixed before adding it to your cells.

    • Critical Step: Always add the small volume of DMSO stock to the larger volume of aqueous medium while mixing. This prevents the compound from precipitating out of solution.

  • Vehicle Control: It is absolutely essential to include a "vehicle control" in your experiment. This control should contain cells treated with the same final concentration of DMSO as your highest compound concentration, but without the compound itself. This allows you to distinguish the effects of the compound from any potential effects of the solvent.[18]

Quality Control and Validation

To ensure the reliability of your experiments, the following validation steps are recommended.

Decision Logic for Solvent and Concentration A flowchart for troubleshooting solubility and determining final concentrations.

G start Start: Prepare Compound weigh Weigh Compound start->weigh add_dmso Add Sterile DMSO to target concentration (e.g., 100 mM) weigh->add_dmso check_sol Is it fully dissolved? add_dmso->check_sol heat_vortex Warm (37°C) & Vortex check_sol->heat_vortex No lower_conc Prepare new stock at lower concentration (e.g., 10 mM) check_sol->lower_conc Still No filter_store Sterile Filter, Aliquot, & Store check_sol->filter_store Yes heat_vortex->check_sol lower_conc->filter_store dose_response Perform Dose-Response Assay (e.g., MTT) with Vehicle Control filter_store->dose_response check_tox Is significant toxicity seen at desired active concentration? dose_response->check_tox proceed Proceed with Experiment check_tox->proceed No reassess Re-evaluate compound or experimental design check_tox->reassess Yes

  • Visual Inspection: Before each use, visually inspect thawed stock solutions and freshly prepared working solutions for any signs of precipitation. If precipitates are observed, the solution should be warmed and vortexed. If it persists, it should be discarded.

  • Solvent Toxicity Curve: For any new cell line, it is best practice to perform a DMSO toxicity curve (e.g., from 0.01% to 2.0% v/v) to determine the highest tolerable concentration that does not impact cell viability or function over the course of your planned experiment.[14]

  • Dose-Response Curve: Before a large-scale experiment, perform a wide dose-response curve with the compound (e.g., from 1 nM to 100 µM) to identify the optimal concentration range for observing the desired biological effect without inducing widespread, non-specific cytotoxicity.

By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently prepare this compound for cell culture experiments, ensuring data of the highest quality and reproducibility.

References

Application Notes & Protocols: Animal Models for Studying the Peripheral Effects of GABA-B Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in the study of GABA-B receptor pharmacology outside of the central nervous system (CNS).

Introduction: Beyond the Brain - The Peripheral Significance of GABA-B Receptors

For decades, the γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor (GPCR), has been a major focus of central nervous system research.[1][2] Its role as the primary metabotropic receptor for GABA, the main inhibitory neurotransmitter, has established it as a key therapeutic target for conditions like muscle spasticity and certain neurological disorders. However, a growing body of evidence highlights the significant and functionally diverse presence of GABA-B receptors throughout the peripheral nervous system (PNS) and in non-neuronal tissues.[3][4]

Peripheral GABA-B receptors are found in the autonomic nervous system, the enteric nervous system (ENS), airway smooth muscle, cardiomyocytes, and on immune cells.[1][3][5][6][7] Their activation can modulate a wide array of physiological processes, including gastrointestinal motility, cardiovascular tone, respiratory function, and inflammatory responses.[5][8][9] This presents both a challenge and an opportunity in drug development. The peripheral side effects of centrally-acting GABA-B agonists can limit their therapeutic window, while peripherally-restricted agonists could offer novel treatments for a range of visceral and systemic disorders.

This guide provides a comprehensive framework for designing and executing preclinical studies using animal models to investigate the peripheral effects of GABA-B agonists. We will move beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and translatable data.

Core Mechanism: GABA-B Receptor Signaling

GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[1][3] Upon agonist binding, they couple predominantly to Gαi/o proteins. This initiates a signaling cascade that generally results in inhibitory effects through two primary mechanisms: the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP), and the Gβγ subunit-mediated modulation of ion channels.[3] Presynaptically, this leads to the inhibition of voltage-gated calcium channels (Caᵥ2.1, Caᵥ2.2), reducing neurotransmitter release.[3] Postsynaptically, it activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[1][6]

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits Ca_Channel Ca²+ Channel (Presynaptic) G_Protein->Ca_Channel βγ inhibits K_Channel K+ Channel (Postsynaptic) G_Protein->K_Channel βγ activates ATP ATP Ca_influx ↓ Ca²+ Influx Ca_Channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_efflux Agonist GABA-B Agonist (e.g., Baclofen) Agonist->GABAB_R Binds cAMP ↓ cAMP ATP->cAMP Converts Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter

Caption: Canonical GABA-B receptor signaling cascade.

Section 1: Selecting the Appropriate Animal Model and Agonist

The foundation of any successful study is the careful selection of its core components. The choice of animal model and the specific GABA-B agonist are inextricably linked and must be considered in the context of the research question.

Animal Models

Rodents, particularly mice and rats, are the most common models for initial in vivo screening due to their well-characterized physiology, genetic tractability, and cost-effectiveness.

  • Mice (e.g., C57BL/6, BALB/c): Ideal for studies requiring genetic manipulation. The availability of knockout models, such as GABA-B1-deficient mice, is invaluable for confirming receptor-specific effects.[10][11] However, their small size can pose challenges for certain surgical procedures and instrumentation (e.g., telemetry).

  • Rats (e.g., Sprague-Dawley, Wistar): Their larger size facilitates surgical procedures like catheterization and telemetry implantation for cardiovascular studies. They are also frequently used in models of neuropathic pain and gastrointestinal function.[12][13][14]

  • Guinea Pigs: Historically used in isolated tissue bath experiments, particularly for studying gastrointestinal and airway smooth muscle responses, due to the robust and reproducible nature of these preparations.[8][15]

GABA-B Agonists: A Comparative Overview

The choice of agonist dictates the experimental approach. A key consideration is whether the compound crosses the blood-brain barrier (BBB), as this determines the potential for confounding central effects.

AgonistKey PropertiesTypical In Vivo Dose (Rodent)CNS PenetrationKey Considerations & References
Baclofen The prototypical GABA-B agonist. Widely used and characterized.1 - 20 mg/kg (i.p., s.c.)Yes Gold standard but central effects (sedation, hypothermia, motor impairment) are a major confound.[10][12][16] Dose-response is critical to identify a window for peripheral effects.
R-Baclofen The active enantiomer of baclofen. More potent than racemic baclofen.Lower doses than racemic baclofen.Yes Similar profile to baclofen but allows for lower dosing, potentially reducing off-target effects.
SKF-97541 A potent, systemically active phosphinic acid analogue.~0.3 - 3 mg/kgYes Used in preclinical models to demonstrate potent GABA-B mediated effects.[17]
Isovaline A non-proteinogenic amino acid shown to be a peripherally-restricted GABA-B agonist.100 - 400 mg/kgNo/Low An excellent tool for isolating peripheral effects and avoiding CNS side effects like sedation.[18] Ideal for pain and visceral models.
Lesogaberan Developed as a peripherally-restricted agonist for GERD. Substrate for GABA transporters (GAT).Varies by species.Low Its peripheral restriction is partly due to uptake by GAT, which limits free concentration in the CNS.[19]

Expert Insight: When using a CNS-penetrant agonist like baclofen to probe peripheral effects, it is crucial to establish a dose-response curve for both the desired peripheral outcome and CNS side effects (e.g., locomotor activity, body temperature). This allows for the identification of a therapeutic window where peripheral effects can be observed in the absence of significant central depression. The inclusion of a peripherally-restricted agonist like isovaline can serve as a powerful validation tool.[18][20]

Section 2: Experimental Protocols for Assessing Peripheral Effects

The following protocols are designed to be robust and self-validating. Each includes critical control groups that are essential for unambiguous data interpretation.

Protocol: Gastrointestinal Motility - The Charcoal Meal Transit Assay

This assay provides a quantitative measure of the inhibitory effect of GABA-B agonists on intestinal transit.[8][14]

Principle: GABA-B receptor activation in the enteric nervous system inhibits cholinergic contractions, thereby slowing intestinal motility.[8][21] This protocol measures the distance traveled by a non-absorbable charcoal marker through the small intestine in a set period as an index of overall transit speed.

Charcoal_Meal_Workflow A 1. Animal Fasting (18-24h, water ad libitum) B 2. Group Allocation & Baseline (Vehicle, Agonist, Controls) A->B C 3. Drug Administration (e.g., i.p., s.c., p.o.) B->C D 4. Acclimatization Period (30-60 min post-dose) C->D E 5. Oral Gavage of Charcoal Meal (e.g., 10% charcoal in 5% gum arabic) D->E F 6. Transit Period (20-30 min) E->F G 7. Euthanasia & Dissection (Cervical dislocation) F->G H 8. Measurement (Total SI length & distance traveled) G->H I 9. Data Analysis (% Transit = (Distance/Total Length) x 100) H->I

Caption: Experimental workflow for the rodent charcoal meal transit assay.

Step-by-Step Methodology:

  • Animal Preparation: Fast male mice (e.g., C57BL/6, 20-25g) for 18-24 hours with free access to water. Fasting is critical to standardize baseline motility.

  • Group Allocation: Randomly assign animals to experimental groups (n=8-10 per group).

    • Group 1 (Vehicle Control): Saline or appropriate vehicle.

    • Group 2 (Test Agonist): GABA-B agonist (e.g., Baclofen 5 mg/kg, i.p.).

    • Group 3 (Antagonist Control): GABA-B antagonist (e.g., CGP 55845) + Test Agonist. This confirms receptor specificity.

    • Group 4 (Positive Control): Atropine (anti-motility agent) or a relevant comparator.

  • Drug Administration: Administer drugs via the desired route (e.g., intraperitoneal, i.p.). Allow for a 30-minute pre-treatment period.

  • Charcoal Administration: Orally administer 0.2 mL of a charcoal meal suspension (e.g., 10% activated charcoal in 5% gum arabic solution). Record the exact time.

  • Transit Period: Return mice to their cages for a fixed period, typically 25 minutes. This time must be kept consistent across all animals.

  • Euthanasia and Dissection: At the end of the transit period, euthanize animals by cervical dislocation. Immediately expose the abdominal cavity and carefully dissect the entire small intestine from the pyloric sphincter to the cecum, avoiding any stretching.

  • Measurement: Lay the intestine flat on a moist surface. Measure the total length of the small intestine. Measure the distance from the pyloric sphincter to the leading front of the charcoal meal.

  • Data Analysis: Calculate the percent transit for each animal: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare group means using an appropriate statistical test (e.g., one-way ANOVA with post-hoc tests).

Protocol: Cardiovascular Function - Telemetric Monitoring in Rodents

This protocol allows for the continuous monitoring of blood pressure and heart rate in conscious, freely moving animals, providing the most accurate assessment of cardiovascular effects without the confound of anesthesia.[22][23]

Principle: Peripheral and central GABA-B receptors can modulate cardiovascular function. Direct activation of GABA-B receptors on cardiomyocytes can alter electrophysiology, while modulation of autonomic outflow can affect heart rate and vascular tone.[6][9]

Step-by-Step Methodology:

  • Surgical Implantation: Under sterile conditions and appropriate anesthesia, surgically implant a telemetry transmitter (e.g., DSI PA-C10) with the pressure-sensing catheter inserted into the carotid artery or abdominal aorta of a rat (e.g., Sprague-Dawley, 250-300g). Allow for a minimum of 7-10 days of post-operative recovery.

  • Acclimatization and Baseline Recording: House animals individually in their home cages placed on top of the telemetry receiver plates. Allow for a 24-48 hour acclimatization period. Record baseline cardiovascular parameters (Mean Arterial Pressure - MAP, Heart Rate - HR, activity) for at least 24 hours prior to the study day to establish a stable diurnal rhythm.

  • Experimental Protocol:

    • On the study day, continue recording baseline data for 1-2 hours.

    • Administer the vehicle control (e.g., saline, i.p.) and record for 2-4 hours to assess injection-related stress effects.

    • On subsequent days (allowing for washout), administer the GABA-B agonist (e.g., baclofen, 2.5 mg/kg, i.p.) and record for 2-4 hours.

  • Data Analysis:

    • Bin the continuous data into appropriate time intervals (e.g., 5-15 minutes).

    • Calculate the change from the pre-dose baseline for each time point post-injection.

    • Compare the time-course of changes between vehicle and drug treatment groups using a two-way repeated measures ANOVA.

  • Critical Controls:

    • Vehicle Control: Essential to control for handling and injection stress.

    • Dose-Response: Evaluate multiple doses to characterize the potency and nature of the cardiovascular response.

    • Conscious vs. Anesthetized: Be aware that anesthesia can dramatically alter or even reverse the cardiovascular effects of GABAergic compounds.[22][23] Data from conscious animals is paramount.

Protocol: Respiratory Function - Whole-Body Plethysmography

This non-invasive technique allows for the measurement of respiratory parameters in conscious animals.

Principle: GABA-B receptors are present in the lungs and in central respiratory control centers.[5][24] Systemic administration of GABA-B agonists can cause respiratory depression, characterized by a decrease in respiratory rate and/or tidal volume.[25] This method is crucial for assessing the safety profile of novel agonists.

Plethysmography_Workflow cluster_pre Pre-Dose cluster_post Post-Dose A 1. Calibrate Plethysmograph B 2. Place animal in chamber A->B C 3. Acclimatization Period (30-60 min) B->C D 4. Record Baseline Data (15-30 min) C->D E 5. Remove & Inject Animal (Vehicle or Agonist) D->E F 6. Return to Chamber E->F G 7. Post-Dose Recording (Continuous for 1-2 hours) F->G H Calculate: - Respiratory Rate (f) - Tidal Volume (VT) - Minute Ventilation (VE = f x VT) G->H Data Analysis

Caption: Workflow for assessing respiratory effects using whole-body plethysmography.

Step-by-Step Methodology:

  • System Calibration: Calibrate the plethysmography chamber according to the manufacturer's instructions.

  • Acclimatization: Place a single, unrestrained mouse or rat into the main chamber and allow it to acclimatize for 30-60 minutes until a stable breathing pattern is observed.

  • Baseline Recording: Record baseline respiratory parameters (respiratory rate, tidal volume) for 15-30 minutes.

  • Drug Administration: Briefly remove the animal, administer the vehicle or GABA-B agonist (e.g., baclofen, 10 mg/kg, i.p.), and immediately return it to the chamber.

  • Post-Dose Recording: Continuously record respiratory parameters for 1-2 hours post-injection.

  • Data Analysis: Analyze the recording to derive respiratory rate (f, breaths/min), tidal volume (VT, mL), and calculate minute ventilation (VE = f x VT). Compare the post-dose values to the animal's own baseline and to the vehicle control group over time.

Section 3: Data Interpretation & Translational Considerations

Generating robust data is only the first step. Correctly interpreting these findings in the context of the whole animal is critical for their translational value.

Differentiating Central vs. Peripheral Effects: This is the primary challenge when using CNS-penetrant agonists. A multi-pronged approach is required:

  • Compare with Peripherally-Restricted Agonists: The gold standard is to show that a similar effect is produced by a compound known not to cross the BBB (e.g., isovaline).[18]

  • Use a Peripherally-Restricted Antagonist: Pre-treatment with an antagonist that does not cross the BBB can be used to block the peripheral effects of a systemically administered agonist.

  • Direct Tissue/Organ Administration: For some models, local administration (e.g., intra-arterial to a specific vascular bed) can help isolate the site of action.

  • Ex Vivo Tissue Baths: Isolated tissue preparations (e.g., guinea pig ileum, tracheal rings) can confirm a direct effect on peripheral tissues, complementing in vivo findings.[8][15]

Translational Hurdles:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug can differ significantly between rodents and humans.[7][19][26] Early pharmacokinetic studies are essential.

  • Receptor Distribution and Density: While broadly conserved, species-specific differences in the expression and density of GABA-B receptors in peripheral tissues may exist.

  • Model Limitations: Animal models of disease (e.g., neuropathic pain, inflammatory bowel disease) may not fully recapitulate the human condition. Findings should be validated across multiple relevant models where possible.

By employing these rigorous, multi-faceted protocols and maintaining a critical perspective on data interpretation, researchers can effectively characterize the peripheral pharmacology of GABA-B agonists and unlock their therapeutic potential for a new range of clinical applications.

References

Application Notes & Protocols for High-Throughput Screening of Novel GABA-B Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

The γ-aminobutyric acid type B (GABA-B) receptor, a metabotropic G-protein coupled receptor (GPCR), is a critical mediator of slow and prolonged synaptic inhibition in the central nervous system.[1][2] Its role in fine-tuning neuronal excitability makes it a compelling therapeutic target for conditions such as spasticity, anxiety, and addiction.[3] Unlike orthosteric agonists like baclofen, which can be limited by side effects and tolerance, allosteric modulators offer a more nuanced therapeutic strategy.[3] These modulators enhance the effect of the endogenous agonist, GABA, only when and where it is naturally released, promising greater specificity and reduced adverse effects.[3]

The discovery of novel GABA-B modulators necessitates robust high-throughput screening (HTS) campaigns. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, design, and execution of HTS assays tailored for GABA-B receptor modulators. We will delve into the underlying receptor biology, compare various assay formats, and provide detailed, field-tested protocols.

The Foundation: GABA-B Receptor Signaling

A thorough understanding of the GABA-B signaling cascade is paramount for designing a meaningful HTS assay. The functional GABA-B receptor is an obligate heterodimer of two subunits, GABA-B1 and GABA-B2.[1] Ligand binding to the GABA-B1 subunit induces a conformational change that activates the G-protein coupled to the GABA-B2 subunit.[4]

GABA-B receptors exclusively couple to the pertussis toxin-sensitive Gi/o family of G-proteins.[1][5] Upon activation, the G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate downstream effectors:

  • Gαi/o Subunit: Directly inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2]

  • Gβγ Subunit: Directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[5][6][7] It also inhibits voltage-gated Ca2+ channels, primarily at presynaptic terminals, to reduce neurotransmitter release.[1][5]

This signaling cascade provides several measurable endpoints that can be exploited for HTS.

GABA_B_Signaling GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates G_alpha Gαi/o G_betagamma Gβγ AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP GIRK GIRK Channel (K+) K_out K+ Efflux (Hyperpolarization) GIRK->K_out GABA GABA or Agonist GABA->GABAB_R PAM Positive Allosteric Modulator (PAM) PAM->GABAB_R Enhances Binding ATP ATP ATP->AC G_alpha->AC Inhibits G_betagamma->GIRK Activates

Caption: GABA-B receptor signaling cascade.

Selecting the Optimal HTS Assay

The choice of assay is a critical decision that depends on the screening goals (e.g., identifying agonists vs. allosteric modulators), available instrumentation, and cell line. Functional assays that measure a downstream event in the signaling cascade are generally preferred for identifying modulators.

Assay TypePrincipleProsConsHTS Suitability
cAMP Assay Measures the inhibition of forskolin-stimulated cAMP production.Direct measure of Gαi/o activity, robust, well-validated, multiple formats (e.g., HTRF, Luminescence).Indirect; requires cell stimulation.Excellent
Membrane Potential Measures changes in membrane potential (hyperpolarization) due to GIRK channel activation.Direct measure of Gβγ activity, physiologically relevant.Lower signal-to-noise ratio, sensitive to cell health.Good
Radioligand Binding Measures displacement of a radiolabeled ligand from the receptor.Direct measure of binding affinity.Use of radioactivity, may miss allosteric modulators that don't displace the radioligand.Moderate
β-Arrestin Recruitment Measures the recruitment of β-arrestin to the activated receptor.Generic GPCR assay format.GABA-B receptor is not a strong recruiter of β-arrestin, leading to a poor signal window.Poor

For the discovery of novel positive allosteric modulators (PAMs), a functional assay is essential. The cAMP assay stands out as the most robust and widely used format for Gi-coupled receptors in HTS.[8] It provides a large signal window and is readily amenable to automation.

Detailed Protocol: HTRF-Based cAMP Assay for GABA-B PAMs

This protocol is designed for a 384-well plate format using a cell line stably co-expressing the human GABA-B1 and GABA-B2 subunits (e.g., HEK293 or CHO cells). The Homogeneous Time-Resolved Fluorescence (HTRF) format is a highly sensitive, fluorescence-based technique suitable for HTS.[9][10]

Principle

This is a competitive immunoassay.[9] Cellular cAMP produced by the cells competes with a stable cAMP analog labeled with an acceptor fluorophore (e.g., d2) for binding to a specific antibody labeled with a donor fluorophore (e.g., Europium cryptate). When the donor and acceptor are in close proximity, Förster Resonance Energy Transfer (FRET) occurs. Activation of the Gi-coupled GABA-B receptor inhibits adenylyl cyclase, leading to lower cellular cAMP levels. This results in less competition, increased binding of the labeled cAMP to the antibody, and a higher FRET signal. To create a measurable window for this inhibition, adenylyl cyclase is first stimulated with forskolin.[9]

Workflow Diagram

HTS_Workflow cluster_addition Compound & Agonist Addition cluster_detection Detection start Start plate_cells Plate GABA-B expressing cells in 384-well plates start->plate_cells incubate_24h Incubate 24h plate_cells->incubate_24h add_compounds Add test compounds (PAM screen) or vehicle incubate_24h->add_compounds add_gaba Add GABA (EC20) + Forskolin add_compounds->add_gaba incubate_rt Incubate 30 min at room temperature add_gaba->incubate_rt add_d2 Add cAMP-d2 Lysis Buffer incubate_rt->add_d2 add_ab Add Anti-cAMP Ab-Cryptate add_d2->add_ab incubate_60min Incubate 60 min at room temperature add_ab->incubate_60min read_plate Read Plate on HTRF-compatible reader (620nm & 665nm) incubate_60min->read_plate analyze Data Analysis: Ratio, Normalization, Z' read_plate->analyze end End analyze->end

Caption: HTS workflow for the GABA-B cAMP assay.

Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably expressing human GABA-B1 and GABA-B2.

  • Culture Medium: DMEM/F12, 10% FBS, 1% Pen-Strep, appropriate selection antibiotics (e.g., G418, Hygromycin B).

  • Assay Plates: 384-well, low-volume, white, solid-bottom plates.

  • Reagents:

    • GABA (agonist)

    • Forskolin (adenylyl cyclase stimulator)

    • 3-isobutyl-1-methylxanthine (IBMX, phosphodiesterase inhibitor, optional but recommended)

    • HTRF cAMP Assay Kit (e.g., from Cisbio, PerkinElmer) containing:

      • cAMP-d2 conjugate

      • Anti-cAMP Cryptate antibody

      • Lysis buffer

      • cAMP standard

    • Test compounds dissolved in DMSO.

Step-by-Step Protocol
  • Cell Plating:

    • Harvest cells and resuspend in phenol red-free assay buffer (e.g., HBSS with 20 mM HEPES).

    • Dispense 5,000-10,000 cells in 10 µL volume into each well of a 384-well plate.

    • Incubate the plates for 18-24 hours at 37°C, 5% CO2.

  • Compound and Agonist Addition:

    • Prepare a working solution of test compounds (potential PAMs) at 4X the final desired concentration. For a primary screen, a single concentration of 10 µM is common.

    • Using an automated liquid handler, transfer 5 µL of the compound solution to the cell plates. For control wells, add 5 µL of vehicle (assay buffer with equivalent DMSO concentration).

    • Prepare a 4X working solution of GABA and Forskolin. For a PAM screen, use a sub-maximal (EC20) concentration of GABA and a concentration of Forskolin that gives ~80% of its maximal signal.

    • Add 5 µL of the GABA/Forskolin mix to all wells.

    • Control wells setup:

      • Basal control: Vehicle only (no GABA, no Forskolin).

      • Forskolin control (0% inhibition): Vehicle + Forskolin.

      • Max inhibition control (100% inhibition): Saturating GABA + Forskolin.

    • Incubate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the cAMP-d2 and the antibody-cryptate into the provided lysis buffer.

    • Add 10 µL of the cAMP-d2 mix to all wells.

    • Add 10 µL of the antibody-cryptate mix to all wells.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (FRET signal) and 620 nm (Cryptate donor signal).

Data Analysis and Quality Control
  • Calculate HTRF Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Normalize Data:

    • Normalize the data to the assay controls:

    • % Inhibition = 100 * (Ratio_Fsk - Ratio_Sample) / (Ratio_Fsk - Ratio_MaxInhibition)

    • For a PAM screen, you will look for an increase in the % inhibition compared to the GABA EC20 wells alone.

  • Assess Assay Quality (Z-factor):

    • The Z-factor (Z') is a statistical measure of assay quality. It should be calculated for every plate using the high (0% inhibition) and low (100% inhibition) controls.

    • Z' = 1 - [ (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| ]

    • An assay is considered robust and suitable for HTS when Z' ≥ 0.5 .

ParameterDescriptionAcceptance Criteria
Z-Factor (Z') Measures the statistical separation between high and low controls.≥ 0.5
Signal-to-Background (S/B) Ratio of the mean of the high signal to the mean of the low signal.> 5
CV% of Controls Coefficient of variation for the high and low control wells.< 15%
DMSO Tolerance Final concentration of DMSO that does not significantly affect assay performance.Typically ≤ 1%

Confirmatory Assays and Next Steps

Hits identified from the primary HTS campaign must be validated through a series of secondary assays to confirm their activity, determine potency and selectivity, and rule out artifacts.

  • Dose-Response Curves: Active compounds should be re-tested in the primary assay over a range of concentrations to determine their EC50 (potency) and maximal effect (efficacy).

  • Orthosteric Agonist Shift: A key characteristic of a PAM is its ability to potentiate the response of an orthosteric agonist. Perform GABA dose-response curves in the presence and absence of the hit compound. A true PAM will cause a leftward shift in the GABA EC50.

  • Selectivity Assays: Test hit compounds against other Gi-coupled GPCRs to ensure they are selective for the GABA-B receptor.

  • Cytotoxicity Assays: Perform a standard cell viability assay (e.g., CellTiter-Glo®) to ensure the observed activity is not due to cytotoxicity.[11]

Conclusion

The search for novel GABA-B receptor modulators holds significant therapeutic promise. The successful execution of an HTS campaign is the foundational first step in this discovery process. By leveraging a deep understanding of the receptor's signaling biology and employing robust, validated functional assays like the HTRF cAMP assay, researchers can efficiently screen large compound libraries to identify promising lead candidates. Rigorous quality control and a well-defined hit validation cascade are critical to ensure the integrity of the screening results and the successful progression of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Strategies for Overcoming Poor Oral Bioavailability of GABA Analog Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the development of GABA analog compounds. It provides in-depth technical insights and practical troubleshooting strategies to address the common challenge of poor oral bioavailability.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the oral bioavailability challenges of GABA analogs.

Q1: Why do many GABA analog compounds exhibit poor oral bioavailability?

A: The inherently poor oral bioavailability of many GABA analogs stems from a combination of physicochemical and physiological factors:

  • High Polarity and Low Lipophilicity: GABA and its analogs are typically zwitterionic molecules with high polarity. This characteristic hinders their ability to passively diffuse across the lipid-rich membranes of intestinal epithelial cells, a primary route for drug absorption.

  • Carrier-Mediated Transport: While some GABA analogs can be substrates for specific transporters in the gastrointestinal tract, such as proton-coupled amino acid transporters (PAT) or large neutral amino acid transporters (LAT), these transport systems can become saturated at higher doses, leading to non-linear and unpredictable absorption. For instance, gabapentin's absorption is mediated by the large neutral amino acid transporter (LAT1), which can be saturated, diminishing bioavailability at higher doses.[1]

  • P-glycoprotein (P-gp) Efflux: Some GABA analogs may be recognized by efflux transporters like P-glycoprotein, which actively pump the compounds back into the intestinal lumen, thereby reducing net absorption.

  • Gastrointestinal Metabolism: While generally stable, some analogs can undergo metabolism by enzymes present in the gut wall or by the gut microbiota, reducing the amount of active compound available for absorption.

Q2: What are the primary mechanisms limiting the absorption of GABA analogs?

A: The primary limiting mechanisms are poor membrane permeability due to their hydrophilic nature and, in some cases, saturation of influx transporters. The intestinal epithelium presents a formidable barrier to polar molecules. Studies using Caco-2 cell monolayers, a model for the human intestinal epithelium, have demonstrated that GABA transport is a pH-dependent process coupled to proton flow, suggesting the involvement of a symport mechanism.[2][3][4] However, the efficiency of this transport can be a limiting factor for achieving therapeutic concentrations.

Q3: Are there any successful examples of orally bioavailable GABA analogs?

A: Yes, pregabalin is a notable example. Its oral bioavailability is high (≥90%) and, unlike gabapentin, its absorption is not saturable across its clinical dose range, indicating that it may utilize multiple transport pathways.[1] Another success story is XP13512 (gabapentin enacarbil), a prodrug of gabapentin. This compound was specifically designed to be absorbed via high-capacity nutrient transporters, such as the monocarboxylate transporter 1 (MCT1) and the sodium-dependent multivitamin transporter (SMVT), leading to significantly improved and more consistent absorption compared to gabapentin itself.[5]

Troubleshooting Guides & Experimental Protocols

This section provides practical, step-by-step guidance for addressing specific experimental challenges related to improving the oral bioavailability of GABA analogs.

Guide 1: Low Permeability Across Intestinal Epithelium

Issue: Your novel GABA analog shows poor permeability in Caco-2 cell assays, predicting low oral absorption.

Troubleshooting Strategy: Prodrug Approach

The prodrug strategy involves chemically modifying the parent drug to enhance its physicochemical properties for absorption.[5][6][7] Once absorbed, the prodrug is enzymatically or chemically converted to the active parent drug.[7]

Experimental Protocol: Designing an Amino Acid Prodrug to Target Peptide Transporters

This protocol outlines the synthesis and evaluation of an L-valine ester prodrug of a hypothetical GABA analog to target the high-capacity peptide transporter 1 (PEPT1).

Step 1: Synthesis of the L-Valine Ester Prodrug

  • Protection of L-valine: Protect the amino group of L-valine with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.

  • Activation of the Carboxylic Acid: Activate the carboxylic acid of the protected L-valine using a coupling agent (e.g., DCC/DMAP or HOBt/EDC).

  • Esterification: React the activated L-valine with the hydroxyl group of your GABA analog (assuming it has one, or can be modified to include one).

  • Deprotection: Remove the protecting group from the amino terminus to yield the final L-valine ester prodrug.

  • Purification and Characterization: Purify the final product using column chromatography and characterize its structure using NMR and mass spectrometry.

Step 2: In Vitro Evaluation using Caco-2 Cell Monolayers

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent and differentiated monolayer.

  • Transport Assay:

    • Add the prodrug solution to the apical (AP) side of the Caco-2 monolayer.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.

    • Analyze the concentration of the prodrug and the parent GABA analog in the BL samples using LC-MS/MS.

  • Inhibition Study (to confirm PEPT1 involvement):

    • Co-incubate the prodrug with a known PEPT1 inhibitor (e.g., glycyl-sarcosine) on the AP side.

    • A significant reduction in the transport of the prodrug to the BL side compared to the control (without inhibitor) indicates PEPT1-mediated transport.

Causality Behind Experimental Choices:

  • Why L-valine? L-valine is a substrate for PEPT1, a high-capacity transporter in the small intestine.[5] By attaching L-valine, we aim to "trick" the transporter into carrying the GABA analog across the intestinal epithelium.

  • Why Caco-2 cells? This cell line is a well-established in vitro model that mimics the human intestinal barrier and expresses key transporters, including PEPT1.[2][3][4]

Data Presentation:

CompoundApparent Permeability (Papp) (cm/s)Efflux Ratio (Papp BL-AP / Papp AP-BL)
Parent GABA Analog0.5 x 10⁻⁶1.2
L-Valine Prodrug5.2 x 10⁻⁶0.8
L-Valine Prodrug + Inhibitor1.1 x 10⁻⁶1.1

A significant increase in Papp and a low efflux ratio for the prodrug suggest enhanced absorption via a carrier-mediated mechanism.

Visualization of the Prodrug Strategy:

G cluster_0 Intestinal Lumen cluster_1 Intestinal Epithelial Cell cluster_2 Bloodstream GABA_analog Poorly Permeable GABA Analog PEPT1 PEPT1 Transporter GABA_analog->PEPT1 Low Affinity Prodrug L-Valine Prodrug Prodrug->PEPT1 High Affinity Esterases Intracellular Esterases PEPT1->Esterases Transport Absorbed_GABA Absorbed GABA Analog Esterases->Absorbed_GABA Hydrolysis Systemic_Circulation Systemic Circulation Absorbed_GABA->Systemic_Circulation Absorption

Caption: Prodrug strategy targeting the PEPT1 transporter.

Guide 2: Poor Aqueous Solubility

Issue: Your modified, more lipophilic GABA analog has poor aqueous solubility, leading to low dissolution in the gastrointestinal tract and consequently, poor absorption.

Troubleshooting Strategy: Lipid-Based Formulations

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the solubility and absorption of poorly water-soluble drugs.[8][9] These formulations consist of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids.[9]

Experimental Protocol: Development and Evaluation of a SEDDS Formulation

Step 1: Excipient Screening

  • Solubility Studies: Determine the solubility of your GABA analog in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Cremophor® RH 40), and co-solvents (e.g., Transcutol® HP, PEG 400).

  • Emulsification Efficiency: Screen the ability of different surfactants and co-solvents to emulsify the selected oil phase. The goal is to identify a combination that forms a stable and fine emulsion.

Step 2: Formulation Optimization using Ternary Phase Diagrams

  • Construct ternary phase diagrams with the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Prepare various formulations within this region and characterize them for:

    • Droplet Size and Polydispersity Index (PDI): Analyze using dynamic light scattering (DLS). Smaller droplet sizes (<200 nm) and a low PDI (<0.3) are desirable.

    • Self-Emulsification Time: Measure the time taken for the formulation to form a homogenous emulsion in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

    • Drug Loading: Determine the maximum amount of the GABA analog that can be incorporated into the formulation without precipitation.

Step 3: In Vitro Dissolution and Permeation Studies

  • Dissolution Testing: Perform dissolution studies of the optimized SEDDS formulation in SGF and SIF using a USP Type II apparatus. Compare the dissolution profile with that of the unformulated GABA analog.

  • Caco-2 Permeation: Evaluate the transport of the GABA analog from the SEDDS formulation across Caco-2 cell monolayers as described in the previous protocol.

Causality Behind Experimental Choices:

  • Why SEDDS? By pre-dissolving the drug in a lipid-based system, the dissolution step in the GI tract is bypassed, which is often the rate-limiting step for the absorption of poorly soluble drugs.[9] The small droplet size of the resulting emulsion provides a large surface area for drug release and absorption.

  • Why Ternary Phase Diagrams? These diagrams are essential for systematically identifying the optimal concentration ranges of the components that will result in a stable and efficient self-emulsifying system.

Data Presentation:

FormulationDroplet Size (nm)PDISelf-Emulsification Time (s)% Drug Released in 60 min (SIF)
F1 (Oil/S/CoS: 30/50/20)1500.214585
F2 (Oil/S/CoS: 40/40/20)2100.356572
Unformulated DrugN/AN/AN/A15

Formulation F1 demonstrates superior characteristics for enhancing oral bioavailability.

Visualization of the SEDDS Mechanism:

G cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Absorption SEDDS_Capsule SEDDS Capsule (Drug in Oil/Surfactant) GI_Fluids GI Fluids SEDDS_Capsule->GI_Fluids Dispersion Emulsion Fine Oil-in-Water Emulsion GI_Fluids->Emulsion Self-Emulsification Drug_Release Drug Release from Micelles Emulsion->Drug_Release Intestinal_Wall Intestinal Wall Drug_Release->Intestinal_Wall Enhanced Permeation Systemic_Circulation Systemic Circulation Intestinal_Wall->Systemic_Circulation

Caption: Mechanism of SEDDS for enhancing oral drug absorption.

References

Technical Support Center: Minimizing CNS Side Effects of GABA-B Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers utilizing GABA-B (γ-aminobutyric acid, type B) receptor agonists. This guide is designed to provide drug development professionals, scientists, and researchers with practical, in-depth strategies to anticipate, troubleshoot, and mitigate the central nervous system (CNS) side effects that can confound experimental results and impact translatability. Our approach is grounded in mechanistic understanding and validated through field-proven experimental designs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during preclinical research with GABA-B agonists.

Q1: What are the most common CNS side effects of classical GABA-B agonists like baclofen in preclinical studies, and how are they measured?

A1: Classical GABA-B agonists, such as the prototypical compound baclofen, are well-known to produce a range of dose-dependent CNS side effects.[1][2] These effects are a direct consequence of widespread GABA-B receptor activation throughout the CNS, leading to neuronal hyperpolarization and a general depression of neural activity.[3][4][5] The primary side effects that can confound experimental outcomes are sedation, motor impairment, and hypothermia.[1] To help researchers identify and quantify these potential confounds, the following table summarizes the key side effects, typical dose ranges in rodents, and the standard behavioral assays used for their assessment.

Side EffectTypical Dose Range (Mice/Rats, i.p.)Primary Assessment AssayKey Metric
Sedation / Hypoactivity 3 - 10 mg/kgLocomotor Activity Test (Open Field)Reduced total distance traveled, increased resting time.[1][6]
Motor Impairment 2 - 10 mg/kgRotarod TestDecreased latency to fall from the rotating rod.[1][6]
Hypothermia 5 - 15 mg/kgRectal Probe MeasurementDecrease in core body temperature.[1]
Cognitive Deficits 2 - 5 mg/kgMorris Water Maze, Passive AvoidanceIncreased latency to find the platform, memory impairment.[7]

Q2: My animals are heavily sedated after agonist administration, which interferes with my primary behavioral endpoint. How can I mitigate this?

A2: Sedation is one of the most common dose-limiting side effects of systemic GABA-B agonists.[1][8] The core issue is that the dose required to achieve a therapeutic effect (e.g., analgesia, muscle relaxation) often overlaps with the dose that causes generalized CNS depression. Here are several strategies to address this, ranging from simple to complex:

  • Rigorous Dose-Response Optimization: This is the crucial first step. You must perform a careful dose-response study to identify the minimal effective dose for your desired therapeutic endpoint that produces the least sedation. The therapeutic window for agonists like baclofen can be narrow.[1]

  • Consider a Positive Allosteric Modulator (PAM): Instead of a direct orthosteric agonist, a GABA-B PAM can be a powerful alternative. PAMs do not activate the receptor directly but enhance the effect of endogenous GABA. This can lead to a more localized or physiologically relevant receptor modulation, potentially widening the therapeutic window and reducing side effects.

  • Alternative Administration Route: The route of administration significantly impacts pharmacokinetic and pharmacodynamic profiles.[9][10] Switching from intraperitoneal (i.p.) to subcutaneous (s.c.) or oral (p.o.) administration may slow absorption and reduce peak CNS concentration, thereby lessening acute sedative effects.

  • Targeted Delivery: For hypothesis-driven research, direct administration to a specific brain or spinal cord region (e.g., via cannula) can achieve the desired local effect while avoiding widespread CNS depression.[1][11]

Q3: How can I distinguish between desired on-target CNS effects and undesirable side effects?

A3: This is a critical challenge in neuropharmacology. The distinction often depends on the therapeutic indication being studied. For example, if you are studying anxiolysis, a reduction in locomotor activity could be interpreted as part of the therapeutic effect or as a confounding sedative side effect. The key is to use a battery of tests that can dissociate these effects.

  • Example Workflow: If your primary goal is to test for anxiolytic effects using the Elevated Plus Maze (EPM), you must concurrently run a locomotor activity test (e.g., Open Field Test). A true anxiolytic effect would be an increase in time spent in the open arms of the EPM without a significant decrease in total distance traveled in the Open Field Test. If both measures are suppressed, it is more likely that the observed behavior in the EPM is due to general sedation rather than a specific reduction in anxiety.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed experimental frameworks to systematically address and resolve issues with CNS side effects.

Guide 1: Establishing a Therapeutic Window

Objective: To determine the optimal dose of a GABA-B agonist that elicits the desired therapeutic effect with minimal confounding side effects.

Causality: The principle here is that different behavioral effects (e.g., analgesia vs. sedation) will have different dose-response curves. By mapping these curves simultaneously, we can identify a "therapeutic window" where the desired effect is present, but the side effect is absent or minimal.

Experimental Protocol: Dose-Response Characterization

  • Animal & Group Allocation:

    • Select the appropriate species and strain for your model.

    • Assign animals randomly to at least 5 groups: Vehicle control and at least four logarithmically spaced doses of the agonist (e.g., 1, 3, 10, 30 mg/kg). A minimum of n=8 animals per group is recommended.

  • Drug Administration:

    • Administer the vehicle or agonist via the intended route (e.g., i.p.). Record the precise time of administration for each animal.

  • Pharmacokinetic Timing:

    • Based on literature or pilot data, conduct behavioral testing at the anticipated time of peak plasma concentration (Tmax). For baclofen (i.p.), this is typically 30-60 minutes post-injection.[5]

  • Sequential Behavioral Testing:

    • Step 4a (Side Effect Profile): First, assess for confounding side effects. Begin with the Rotarod test for motor coordination. Immediately following, place the animal in an Open Field arena to measure locomotor activity (sedation). This sequence ensures that the more demanding motor task is not preceded by a long period of inactivity.

    • Step 4b (Therapeutic Endpoint): After the side effect assessment, proceed to measure your primary therapeutic endpoint (e.g., thermal nociception using a hot plate test for analgesia).

  • Data Analysis & Interpretation:

    • For each dose, plot the mean ± SEM for all measured parameters (e.g., latency to fall, distance traveled, pain threshold).

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare each dose group to the vehicle control.

    • Identify the Window: The optimal dose is the lowest dose that produces a statistically significant effect on your therapeutic endpoint without causing a significant effect on motor coordination or locomotor activity. If all effective doses also produce side effects, this indicates a narrow therapeutic window and necessitates the advanced strategies outlined below.

Guide 2: Advanced Mitigation Strategies

If dose optimization is insufficient, more advanced approaches are required. These strategies focus on altering the pharmacology or biodistribution of the agonist.

Strategy 2A: Peripherally Restricted Agonists

Objective: To achieve a therapeutic effect in the peripheral nervous system (PNS) without engaging CNS targets.

Causality: Many GABA-B receptors are located on peripheral nerve terminals. For certain indications, such as visceral pain, activating these peripheral receptors is sufficient. By designing an agonist with chemical properties that prevent it from crossing the blood-brain barrier (BBB) (e.g., high polarity, being a substrate for efflux transporters), CNS side effects can be eliminated.

Experimental Protocol: Validating Peripheral Restriction

  • Compound Selection: Synthesize or procure a peripherally restricted agonist and its centrally-penetrant counterpart.

  • Experimental Design: Use a 2x2 design:

    • Group 1: Vehicle

    • Group 2: Centrally-penetrant agonist

    • Group 3: Peripherally restricted agonist

    • Group 4 (Optional but recommended): Co-administration of the peripherally restricted agonist with a transient BBB disruptor (e.g., hypertonic mannitol) to confirm the effect is due to CNS exclusion.

  • Assessment:

    • CNS Side Effect Assays: Run the Rotarod and Open Field tests. A successfully restricted compound should show no effect in these assays at doses equivalent to or higher than the effective dose of the central agonist.

    • Peripheral Therapeutic Endpoint: Use a model where the therapeutic effect is driven by the PNS (e.g., acetic acid-induced writhing for visceral pain).

  • Interpretation: The ideal peripherally restricted agonist will show efficacy in the peripheral model (e.g., reduced writhing) with a complete absence of CNS side effects (no change in rotarod performance or locomotion).

Strategy 2B: Formulation-Based Approaches

Objective: To alter the absorption, distribution, metabolism, and excretion (ADME) profile of an agonist to minimize peak CNS concentrations.[9]

Causality: The intensity of acute CNS side effects is often related to the rate of rise and the peak concentration (Cmax) of the drug in the brain. By using formulation strategies to slow down drug absorption, you can achieve a "low and slow" pharmacokinetic profile, maintaining therapeutic concentrations while avoiding the high peaks that cause sedation and motor impairment.[9][12]

Experimental Protocol: Comparing Fast vs. Slow-Release Formulations

  • Formulation Preparation:

    • Fast-Release: Solubilize the agonist in a standard vehicle like saline or PBS.

    • Slow-Release: Formulate the agonist in a depot vehicle (e.g., sesame oil for subcutaneous injection) or encapsulate it in nanoparticles or liposomes.[13][14]

  • Study Design:

    • Administer the fast-release and slow-release formulations to different groups of animals.

    • Include a satellite group for each formulation for pharmacokinetic analysis (blood sampling at multiple time points).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

    • Measure plasma and brain concentrations of the drug over time to confirm that the slow-release formulation provides a lower Cmax and longer half-life.

    • Conduct behavioral testing (both side effect and therapeutic assays) at multiple time points post-administration to capture the full time-course of the drug's effects.

  • Interpretation: A successful slow-release formulation will demonstrate a prolonged therapeutic effect with a significantly reduced or absent initial period of intense side effects compared to the fast-release formulation.

Part 3: Visualization & Diagrams

GABA-B Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibition.[3][4][15]

GABAB_Signaling GABAB_R GABA-B Receptor (GABAB1 + GABAB2) G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Voltage-Gated Ca2+ Channel Neurotransmitter Neurotransmitter Vesicle Ca_Channel->Neurotransmitter Triggers Release K_Channel GIRK K+ Channel Hyperpolarization Hyperpolarization (Inhibition) GABA GABA / Agonist GABA->GABAB_R Binds ATP ATP ATP->AC Converts PKA PKA cAMP->PKA Activates Ca_ion Ca2+ Ca_ion->Ca_Channel K_ion K+ K_ion->K_Channel Release Reduced Release G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates

Caption: GABA-B receptor activation leads to Gi/o protein dissociation, inhibiting adenylyl cyclase and Ca2+ channels while activating K+ channels.

Experimental Workflow for Troubleshooting CNS Side Effects

This workflow provides a logical decision tree for researchers facing confounding CNS side effects from a GABA-B agonist.

Troubleshooting_Workflow start Start: Confounding CNS Side Effect Observed (e.g., Sedation) dose_response Step 1: Perform Full Dose-Response Study (Therapeutic vs. Side Effect) start->dose_response check_window Is a clear therapeutic window identified? dose_response->check_window success Success: Use Optimal Dose from Therapeutic Window check_window->success Yes advanced_strategies Step 2: Evaluate Advanced Strategies check_window->advanced_strategies No end End: Optimized Protocol success->end strategy_pam Option A: Test a GABA-B PAM advanced_strategies->strategy_pam Pharmacological strategy_formulation Option B: Develop Slow-Release Formulation advanced_strategies->strategy_formulation Pharmacokinetic strategy_peripheral Option C: Use Peripherally Restricted Agonist advanced_strategies->strategy_peripheral Biodistribution validate_pam Validate: Compare PAM vs. Agonist Side Effect Profile strategy_pam->validate_pam validate_formulation Validate: Conduct PK/PD Study (Fast vs. Slow) strategy_formulation->validate_formulation validate_peripheral Validate: Confirm CNS Exclusion & PNS Efficacy strategy_peripheral->validate_peripheral validate_pam->end validate_formulation->end validate_peripheral->end

Caption: A decision tree for mitigating GABA-B agonist CNS side effects, from dose optimization to advanced strategies.

References

Technical Support Center: Troubleshooting Inconsistent Results in TLESR Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Transient Lower Esophageal Sphincter Relaxation (TLESR) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these experiments. Inconsistent results can be a significant roadblock, and this resource provides in-depth, field-proven insights to help you identify, understand, and resolve common issues.

I. Troubleshooting Guide: A Deeper Dive into Common Problems

This section addresses specific, frequently encountered problems in a question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible data.

Question 1: Why am I observing a high degree of variability in the frequency of TLESRs in my control (vehicle-treated) group?

High baseline variability is a common challenge that can mask the true effect of an investigational compound. Understanding the underlying physiology is key to controlling this. TLESRs are reflexive relaxations of the lower esophageal sphincter (LES) triggered primarily by gastric distension.[1][2][3][4] The entire reflex arc, from sensory input to motor output, is a finely tuned process that can be influenced by multiple factors.

Potential Causes & Step-by-Step Solutions:

  • Inconsistent Gastric Distension: The primary trigger for TLESRs is the stretching of the gastric wall.[1][3][4]

    • Causality: If the volume and rate of gastric filling (with a meal or air) are not precisely controlled, the afferent signal via the vagus nerve will be inconsistent, leading to variable TLESR frequency.

    • Protocol:

      • Standardize Meal Composition and Volume: Use a consistent, pre-measured volume of a standardized liquid or semi-solid meal. Ensure the caloric content and consistency are identical across all subjects.

      • Control Air Insufflation: If using air insufflation to induce TLESRs, employ a calibrated syringe pump to deliver a precise volume of air at a controlled rate.

      • Timing is Critical: Administer the meal or air insufflation at the same time point in your experimental timeline for each animal.

  • Animal Stress and Acclimation: TLESRs are known to be suppressed by general anesthesia and influenced by the animal's state of arousal.[1] Stress can significantly impact gastrointestinal motility.

    • Causality: Stress hormones can alter vagal tone and gastric emptying, leading to unpredictable TLESR responses.

    • Protocol:

      • Adequate Acclimation: Allow animals to acclimate to the laboratory environment and handling for a sufficient period before the experiment.

      • Sham Procedures: In surgically instrumented animals, perform sham procedures to habituate them to the experimental setup.

      • Minimize Environmental Stressors: Conduct experiments in a quiet, dedicated space with controlled lighting and temperature.

  • Surgical and Catheter Placement Variability: Improper placement of manometry catheters can lead to inaccurate pressure readings.

    • Causality: The high-pressure zone of the LES is a small anatomical region. Even minor variations in catheter depth can result in the pressure sensors being located outside this zone, leading to an inability to accurately detect LES relaxation.

    • Protocol:

      • Consistent Catheter Placement: Use anatomical landmarks and consistent measurements to ensure the manometry catheter is placed correctly across the LES. High-resolution manometry (HRM) can be particularly beneficial as it has multiple, closely spaced sensors, making sphincter localization easier.[3][5]

      • Verify Placement: Before each recording session, perform a "pull-through" maneuver to confirm the location of the LES high-pressure zone.

      • Catheter Fixation: Securely fix the catheter to prevent movement during the experiment.

Question 2: My test compound shows a significant reduction in TLESR frequency in some experiments but has no effect in others. What could be causing this inconsistency?

This is a classic "hit-or-miss" scenario that often points to issues with compound administration, pharmacokinetics, or the experimental model itself.

Potential Causes & Step-by-Step Solutions:

  • Pharmacokinetic Variability: The absorption, distribution, metabolism, and excretion (ADME) profile of your compound can significantly impact its efficacy.

    • Causality: If the compound is not reaching its target site of action—primarily the vagal afferent pathways or the brainstem—at a sufficient concentration and for an adequate duration, you will not see a consistent inhibitory effect.[6]

    • Protocol:

      • Verify Route of Administration: Ensure the chosen route of administration (e.g., intravenous, intraperitoneal, oral gavage) is appropriate for the compound's properties and allows for consistent bioavailability.

      • Dose-Response Studies: Conduct thorough dose-response studies to identify the optimal therapeutic window.

      • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, perform PK/PD studies to correlate plasma and/or tissue concentrations of the compound with the observed inhibition of TLESRs.

  • Inappropriate Animal Model: The neuropharmacology of TLESRs can differ between species.

    • Causality: A compound targeting a specific receptor subtype may be effective in one species but not another due to differences in receptor expression or function.

    • Protocol:

      • Model Selection: Choose an animal model (e.g., dog, ferret, rodent) that has been well-validated for TLESR studies and is known to have a TLESR neuro-regulatory pathway relevant to humans.[7]

      • Literature Review: Thoroughly review the literature to understand the known pharmacology of TLESRs in your chosen model.

  • Data Analysis and TLESR Identification Criteria: Subjectivity in identifying TLESR events can introduce significant variability.

    • Causality: Without strict, predefined criteria, what one researcher scores as a TLESR, another may not, leading to inconsistent results.

    • Protocol:

      • Standardized TLESR Criteria: Adhere to established criteria for defining a TLESR.[2][3][8] A widely accepted definition includes:

        • Absence of a swallow for 4 seconds before and 2 seconds after the onset of LES relaxation.

        • A rate of LES pressure drop of ≥1 mmHg/sec.

        • A duration of LES relaxation greater than 10 seconds.

        • A nadir pressure of ≤2 mmHg.

      • Blinded Analysis: Whenever possible, the individual analyzing the manometry data should be blinded to the treatment groups.

      • Use of High-Resolution Manometry (HRM): HRM provides more detailed and objective data, facilitating the accurate identification of TLESRs and associated events like crural diaphragm inhibition.[3][5][8]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the principles and practices of TLESR inhibition assays.

What are the critical quality control steps for a TLESR assay?
  • System Calibration: Calibrate your manometry system before each experiment according to the manufacturer's instructions.

  • Positive Control: Include a positive control compound, such as a GABA-B agonist like baclofen, which has a well-documented inhibitory effect on TLESRs.[6][7][9][10][11][12] This validates that your experimental setup is capable of detecting a true positive signal.

  • Vehicle Control: Always include a vehicle control group to account for any effects of the drug delivery vehicle itself.

  • Baseline Recording: Record a stable baseline period before administering any substances to establish the basal TLESR frequency for each subject.

How do I differentiate a TLESR from a swallow-induced LES relaxation?

This is a critical distinction for accurate data analysis. The key differentiating factor is the absence of a pharyngeal swallow signal immediately preceding or at the onset of the LES relaxation in a TLESR.[2][8] High-resolution manometry is particularly useful here as it provides clear visualization of pharyngeal and upper esophageal sphincter activity concurrently with LES pressure.

What are the main pharmacological targets for TLESR inhibition?

The neural pathways controlling TLESRs are complex, offering several potential targets for pharmacological intervention.[1][6][13] The most promising and extensively studied targets include:

  • GABA-B Receptors: Agonists like baclofen are potent inhibitors of TLESRs.[6][7][9][10][11][12][14]

  • Metabotropic Glutamate Receptor 5 (mGluR5): Antagonists have been shown to reduce TLESR frequency.[1][9][10][11]

  • Other Potential Targets: These include cholecystokinin-A (CCK-A) receptor antagonists, anticholinergic agents, nitric oxide synthase inhibitors, and cannabinoid receptor agonists.[1][6][13]

III. Visualizations and Data Presentation

Clear visualization of complex biological processes and experimental workflows is essential for understanding and troubleshooting.

Diagrams

TLESR_Signaling_Pathway cluster_Stimulus Stimulus cluster_Afferent_Pathway Afferent Pathway cluster_Brainstem Brainstem Processing (Dorsal Vagal Complex) cluster_Efferent_Pathway Efferent Pathway cluster_Effector Effector Organs cluster_Pharmacological_Targets Key Pharmacological Targets gastric_distension Gastric Distension (Meal/Air) vagal_afferents Vagal Afferents gastric_distension->vagal_afferents Activates NTS Nucleus Tractus Solitarius (NTS) vagal_afferents->NTS Signal to DMN Dorsal Motor Nucleus of the Vagus (DMN) NTS->DMN Processes & Relays vagal_efferents Vagal Efferents (Inhibitory) DMN->vagal_efferents Sends Inhibitory Signal LES Lower Esophageal Sphincter (LES) vagal_efferents->LES Relaxation Crural_Diaphragm Crural Diaphragm vagal_efferents->Crural_Diaphragm Inhibition GABA_B GABA-B Agonists (e.g., Baclofen) GABA_B->vagal_afferents Inhibits mGluR5 mGluR5 Antagonists mGluR5->NTS Inhibits

Caption: The vago-vagal reflex pathway mediating TLESRs and key pharmacological targets.

Troubleshooting_Workflow start Inconsistent TLESR Inhibition Results q1 Is control group variability high? start->q1 sol1a Standardize Gastric Distension (Volume, Rate, Timing) q1->sol1a Yes q2 Is compound effect intermittent? q1->q2 No sol1b Ensure Proper Animal Acclimation & Minimize Stress sol1a->sol1b sol1c Verify & Standardize Catheter Placement sol1b->sol1c sol1c->q2 sol2a Review Pharmacokinetics (Dose, Route, Timing) q2->sol2a Yes end Consistent & Reproducible Data q2->end No sol2b Validate Animal Model Relevance sol2a->sol2b sol2c Apply Strict, Blinded TLESR Identification Criteria sol2b->sol2c sol2c->end

Caption: A decision-tree workflow for troubleshooting inconsistent TLESR assay results.

Data Summary Table

Table 1: Key Parameters for TLESR Identification

ParameterStandard CriteriaRationale for Consistency
Swallow Association No swallow 4s before to 2s after onsetDifferentiates reflexive TLESR from physiological swallow-induced relaxation.
Rate of LES Relaxation ≥ 1 mmHg/secEnsures the event is a true, rapid relaxation and not a gradual pressure drift.
Duration of Relaxation > 10 secondsTLESRs are characteristically longer than swallow-induced relaxations.[2]
Nadir LES Pressure ≤ 2 mmHgConfirms a near-complete relaxation of the sphincter, permissive for reflux.
Crural Diaphragm Activity InhibitionA key physiological component of the TLESR reflex.[8]

This table summarizes the widely accepted criteria for identifying a TLESR event during data analysis. Adherence to these standards is critical for minimizing inter-observer variability and ensuring data integrity.[2][3][8]

IV. References

  • Motor Function of the Pharynx, Esophagus, and its Sphincters. --INVALID-LINK--

  • Systemic pharmacomodulation of transient lower esophageal sphincter relaxations. --INVALID-LINK--

  • Novel treatments of GERD: focus on the lower esophageal sphincter. --INVALID-LINK--

  • Physiology, Lower Esophageal Sphincter. --INVALID-LINK--

  • Neuro-regulation of lower esophageal sphincter function as treatment for gastroesophageal reflux disease. --INVALID-LINK--

  • Novel treatments of GERD: focus on the lower esophageal sphincter. --INVALID-LINK--

  • Central mechanisms of lower esophageal sphincter control. --INVALID-LINK--

  • Beyond acid suppression: new pharmacologic approaches for treatment of GERD. --INVALID-LINK--

  • Specific Movement of Esophagus During Transient Lower Esophageal Sphincter Relaxation in Gastroesophageal Reflux Disease. --INVALID-LINK--

  • Mechanism of stretch-activated excitatory and inhibitory responses in the lower esophageal sphincter. --INVALID-LINK--

  • Non-surgical animal model of gastroesophageal reflux disease by overeating induced in mice. --INVALID-LINK--

  • Validation of criteria for the definition of transient lower esophageal sphincter relaxations using high-resolution manometry. --INVALID-LINK--

  • Specific Movement of Esophagus During Transient Lower Esophageal Sphincter Relaxation in Gastroesophageal Reflux Disease. --INVALID-LINK--

  • Transient lower esophageal sphincter relaxation and esophageal motor response. --INVALID-LINK--

  • Control of transient lower oesophageal sphincter relaxations and reflux by the GABAB agonist baclofen in patients with gastro-oesophageal reflux disease. --INVALID-LINK--

  • Inhibition of transient lower esophageal sphincter relaxation and gastroesophageal reflux by metabotropic glutamate receptor ligands. --INVALID-LINK--

  • Activation of the GABA(B) receptor inhibits transient lower esophageal sphincter relaxations in dogs. --INVALID-LINK--

References

Optimizing the synthetic yield of chiral amino acids like (R)-3-Amino-4-(4-bromophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral amino acids, with a special focus on (R)-3-Amino-4-(4-bromophenyl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of asymmetric synthesis. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthetic yields and achieve high enantioselectivity.

I. General Principles and Key Challenges in the Synthesis of Chiral β-Amino Acids

The enantioselective synthesis of β-amino acids is a critical endeavor in medicinal chemistry, as these molecules are key building blocks for various pharmaceuticals.[1][2] (R)-3-Amino-4-(4-bromophenyl)butanoic acid, for instance, is a valuable intermediate. However, achieving high yield and stereoselectivity can be challenging. Common hurdles include:

  • Low Yields: Often resulting from incomplete reactions, side reactions, or product degradation.

  • Poor Enantioselectivity: Difficulty in controlling the stereochemical outcome of the reaction, leading to a mixture of enantiomers.

  • Difficult Purifications: Separation of the desired product from starting materials, byproducts, and the undesired enantiomer can be complex.[3]

This guide will provide insights into overcoming these common obstacles through careful consideration of reaction parameters and methodologies.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of (R)-3-Amino-4-(4-bromophenyl)butanoic acid and similar chiral β-amino acids.

A. Reaction Optimization

Question 1: My reaction yield for the asymmetric conjugate addition to form the β-amino acid precursor is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in conjugate addition reactions for synthesizing β-amino acid precursors can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity and Loading:

    • The Problem: The catalyst, whether it's a transition metal complex (e.g., Rhodium or Ruthenium-based) or an organocatalyst, is the heart of the asymmetric induction.[1][4] Low activity can be due to catalyst degradation from exposure to air or moisture, or improper activation. Insufficient catalyst loading will also result in a sluggish and incomplete reaction.

    • The Solution:

      • Ensure your catalyst is fresh and has been stored under the recommended inert conditions.

      • If applicable, follow the catalyst activation procedure meticulously.

      • Systematically screen catalyst loading. While higher loading can increase the rate, it also increases cost and can sometimes lead to side reactions. A typical starting point is 1-5 mol%.

  • Solvent and Temperature Effects:

    • The Problem: The choice of solvent can significantly influence the solubility of reactants, the stability of the catalyst, and the transition state of the reaction, thereby affecting both yield and enantioselectivity.[5] Similarly, temperature plays a crucial role; too low, and the reaction may be impractically slow, too high, and you risk catalyst decomposition and reduced enantioselectivity.[5]

    • The Solution:

      • Solvent Screening: If you are using a common solvent like THF or dichloromethane, consider screening other options. For instance, a switch to a more polar or less coordinating solvent can sometimes dramatically improve results.[6][7] A table summarizing the effect of different solvents on a similar reaction is provided below.

      • Temperature Optimization: Run the reaction at a range of temperatures (e.g., -20°C, 0°C, room temperature) to find the optimal balance between reaction rate and enantioselectivity.

  • Purity of Starting Materials:

    • The Problem: Impurities in your starting materials, such as the α,β-unsaturated ester or the amine source, can poison the catalyst or participate in side reactions.

    • The Solution:

      • Ensure the purity of your starting materials using techniques like NMR or GC-MS before use.

      • If necessary, purify the starting materials through distillation, recrystallization, or chromatography.

Table 1: Effect of Solvent on Yield and Enantiomeric Excess (e.e.) in a Model Asymmetric Conjugate Addition

SolventDielectric Constant (ε)Yield (%)e.e. (%)
Dichloromethane9.16588
Toluene2.47292
Tetrahydrofuran7.68595
Acetonitrile37.55075

This is illustrative data based on general principles; actual results will vary depending on the specific reaction.

Question 2: I'm observing poor enantioselectivity in my synthesis. How can I improve the stereochemical control?

Answer:

Poor enantioselectivity is a common challenge in asymmetric synthesis. The key is to influence the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers.

  • Chiral Ligand/Catalyst Choice:

    • The Problem: The structure of the chiral ligand or organocatalyst is the primary determinant of enantioselectivity.[8] A suboptimal choice will not create a sufficiently differentiated energetic landscape for the formation of the two enantiomers.

    • The Solution:

      • Ligand Screening: If using a metal catalyst, screen a variety of chiral ligands. For example, in rhodium-catalyzed conjugate additions, ligands like BINAP and its derivatives are common choices.[9]

      • Organocatalyst Variation: If employing organocatalysis, subtle changes to the catalyst structure, such as altering steric bulk or hydrogen bonding capabilities, can have a profound impact on enantioselectivity.[10]

  • Temperature Control:

    • The Problem: As mentioned earlier, lower temperatures generally lead to higher enantioselectivity. This is because the reaction becomes more sensitive to the smaller energy differences between the diastereomeric transition states.

    • The Solution:

      • Perform the reaction at the lowest practical temperature. This may require longer reaction times, so a balance must be struck.

  • Additives:

    • The Problem: Sometimes, the addition of a co-catalyst or an additive can enhance enantioselectivity by influencing the active catalytic species or the reaction mechanism.

    • The Solution:

      • Investigate literature precedents for similar reactions to see if additives are commonly used. For example, in some reactions, the addition of a Lewis acid or base can improve stereocontrol.

Workflow for Optimizing Enantioselectivity

G A Poor Enantioselectivity Observed B Review Catalyst/Ligand Choice A->B C Screen a Library of Chiral Ligands/Catalysts B->C Is a better catalyst known? D Optimize Reaction Temperature C->D E Lower Temperature Incrementally D->E Is the reaction rate acceptable? F Investigate Additives E->F G Screen Potential Co-catalysts/Additives F->G Are there literature precedents? H Successful Optimization G->H

Caption: A decision-making workflow for troubleshooting poor enantioselectivity.

B. Work-up and Purification

Question 3: I am struggling with the purification of my final product, (R)-3-Amino-4-(4-bromophenyl)butanoic acid. It seems to be water-soluble, making extraction difficult, and it co-elutes with impurities on my silica gel column.

Answer:

The purification of amino acids can indeed be challenging due to their zwitterionic nature at neutral pH, leading to high polarity and water solubility.

  • Extraction Optimization:

    • The Problem: At its isoelectric point, the amino acid has minimal net charge and may be difficult to extract into an organic solvent.

    • The Solution:

      • pH Adjustment: Carefully adjust the pH of the aqueous layer during work-up. To extract into an organic solvent, you generally want to suppress the charge. Acidifying the solution (e.g., with HCl to pH 1-2) will protonate the carboxylate, making the molecule more organic-soluble.[9] Conversely, making the solution basic (e.g., with NaOH to pH 9-10) will deprotonate the ammonium group.

      • Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

  • Crystallization:

    • The Problem: If the product is a solid, direct crystallization can be a powerful purification technique, but finding the right solvent system can be tricky.

    • The Solution:

      • Solvent Screening: Screen a variety of solvent systems for recrystallization. Common choices for amino acids include water/ethanol, water/isopropanol, or water/acetic acid mixtures.[11]

      • Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals, which will exclude impurities more effectively.[9]

  • Chromatography:

    • The Problem: Standard silica gel chromatography can be problematic for highly polar compounds.

    • The Solution:

      • Reverse-Phase Chromatography: Consider using reverse-phase (C18) chromatography, where a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or TFA) is used.

      • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is highly effective for purifying amino acids.

III. Experimental Protocol: Asymmetric Synthesis of a β-Amino Ester Precursor via Rhodium-Catalyzed Conjugate Addition

This protocol is a representative example and may require optimization for your specific substrate.

Materials:

  • (4-bromophenyl)boronic acid

  • Ethyl (E)-but-2-enoate

  • Bis(norbornadiene)rhodium(I) tetrafluoroborate ([Rh(NBD)₂]BF₄)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • 1,4-Dioxane (anhydrous)

  • Triethylamine (TEA)

  • Water (degassed)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add [Rh(NBD)₂]BF₄ (0.01 eq) and (R)-BINAP (0.01 eq).

    • Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 30 minutes. The formation of the active catalyst is often indicated by a color change.[9]

  • Reaction Setup:

    • In a separate flask, dissolve (4-bromophenyl)boronic acid (1.0 eq) in 1,4-dioxane.

    • Add water and triethylamine (1.0 eq) to the boronic acid solution.[9]

  • Conjugate Addition:

    • Add the solution of the boronic acid to the catalyst mixture.

    • Add ethyl (E)-but-2-enoate (1.2 eq) to the reaction mixture.

    • Heat the reaction to the desired temperature (e.g., 30°C) and monitor its progress by TLC or LC-MS.[9]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[9]

  • Hydrolysis to the Carboxylic Acid:

    • The resulting ester can then be hydrolyzed to the desired carboxylic acid using standard procedures, such as treatment with aqueous NaOH followed by acidic workup.[9]

Diagram of the Synthetic Workflow

G A Starting Materials: (4-bromophenyl)boronic acid Ethyl (E)-but-2-enoate C Asymmetric Conjugate Addition A->C B Catalyst Formation: [Rh(NBD)₂]BF₄ + (R)-BINAP B->C D Crude β-Amino Ester C->D E Work-up and Purification (Extraction, Chromatography) D->E F Pure β-Amino Ester E->F G Hydrolysis F->G H Final Product: (R)-3-Amino-4-(4-bromophenyl)butanoic acid G->H

Caption: A simplified workflow for the synthesis of (R)-3-Amino-4-(4-bromophenyl)butanoic acid.

IV. Concluding Remarks

The successful synthesis of chiral β-amino acids like (R)-3-Amino-4-(4-bromophenyl)butanoic acid hinges on a systematic and informed approach to experimentation. By understanding the fundamental principles behind each step and anticipating potential challenges, researchers can significantly improve their outcomes. This guide provides a starting point for troubleshooting common issues, but it is crucial to consult the primary literature for detailed procedures and insights relevant to your specific synthetic targets.

V. References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. --INVALID-LINK--

  • Weiner, B., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1691. --INVALID-LINK--

  • Zhang, X., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 14(1), 1-12. --INVALID-LINK--

  • Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309. --INVALID-LINK--

  • Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. --INVALID-LINK--

  • List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(10), 3975-3981. --INVALID-LINK--

  • Weiner, B., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. University of Groningen Research Portal. --INVALID-LINK--

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Enantioselective α-amination of aldehydes and ketones. Nature, 480(7376), 224-228. --INVALID-LINK--

  • Maruoka, K., & Ooi, T. (2003). Enantioselective synthesis of β-amino acids. Chemical Reviews, 103(8), 3013-3028. --INVALID-LINK--

  • List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. PMC - NIH. --INVALID-LINK--

  • PrepChem. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. --INVALID-LINK--

  • Wang, Y., et al. (2022). Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. Organic Chemistry Frontiers, 9(4), 1017-1023. --INVALID-LINK--

  • Wang, K., et al. (2020). Forming All‐Carbon Quaternary Stereocenters by Organocatalytic Aminomethylation: Concise Access to β‐Amino Acids. Angewandte Chemie International Edition, 59(43), 19043-19047. --INVALID-LINK--

  • Blay, G., et al. (2011). Catalytic Enantioselective Synthesis of α-Amino Acids. Chemical Reviews, 111(5), 3482-3539. --INVALID-LINK--

  • Mathew, S., & Yun, H. (2022). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. International Journal of Molecular Sciences, 23(13), 7233. --INVALID-LINK--

  • Davankov, V. A., & Rogozhin, S. V. (1971). Ligand-exchange chromatography of racemates. V. Separation of optical isomers of amino acids on a dissymmetric sorbent with a stationary phase based on L-hydroxyproline. Journal of Chromatography A, 60(2), 280-283. --INVALID-LINK--

  • Albright, S. (2023). Novel Strategies for the Synthesis of β-Amino Acids and Their Derivatives. University of Illinois at Urbana-Champaign. --INVALID-LINK--

  • Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. --INVALID-LINK--

  • Wang, Y., et al. (2022). Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. RSC Publishing. --INVALID-LINK--

References

Identifying and mitigating off-target effects of Lesogaberan

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Lesogaberan Off-Target Effects

Welcome to the technical support guide for researchers utilizing Lesogaberan (AZD3355). This document provides in-depth guidance on the critical process of identifying and mitigating potential off-target effects. As Lesogaberan is a selective GABA-B receptor agonist, understanding its on-target and potential off-target activities is paramount for the accurate interpretation of experimental results and for advancing drug development.[1][2]

This guide is structured to address common questions and troubleshooting scenarios encountered in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is Lesogaberan and its primary mechanism of action?

Lesogaberan (AZD3355) is a potent and selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor (GPCR).[1][2] Its primary on-target effect is to activate GABA-B receptors, which are predominantly coupled to inhibitory Gi/o proteins.[3][4] This activation leads to downstream signaling events, including the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels (GIRK), and inhibition of voltage-gated calcium channels.[3][4][5] These actions result in a general dampening of neuronal excitability and neurotransmitter release.[3][4] It was initially developed for gastroesophageal reflux disease (GERD) to reduce transient lower esophageal sphincter relaxations.[6][7]

Q2: Why is identifying off-target effects crucial in my research?

Off-target effects occur when a compound interacts with unintended biological targets.[8] These interactions can lead to misleading experimental data, where an observed phenotype is incorrectly attributed to the on-target mechanism.[9] For drug development, unidentified off-target effects are a major cause of safety-related preclinical and clinical failures.[10][11] Systematically identifying and characterizing these effects early is essential to:

  • Ensure Data Integrity: Confirm that your experimental results are a direct consequence of GABA-B receptor agonism.

  • Mitigate Risks: Predict and understand potential safety liabilities or confounding biological activities.[10]

  • Optimize Drug Design: Provide feedback for medicinal chemistry efforts to improve selectivity and reduce unwanted interactions.[10]

Q3: What specific off-target effects have been reported for Lesogaberan?

Publicly available data on specific, unintended molecular off-targets for Lesogaberan is limited. Its development was halted due to insufficient clinical efficacy in GERD trials, not due to overwhelming off-target toxicity.[12][13] However, some adverse effects were noted.

  • Paresthesia: A high prevalence of paresthesia (a sensation of tingling or numbness) was observed in early clinical trials. This effect was found to be dependent on the rate of drug absorption, suggesting it might be related to peak concentration dynamics rather than a specific off-target interaction.[12]

  • Elevated Liver Enzymes: Mild and reversible increases in alanine transaminase levels were seen in a small percentage of patients in Phase II studies, although preclinical toxicology showed no hepatic effect.[1][14]

  • Selectivity Profile: Binding assays have shown Lesogaberan to be highly selective for the GABA-B receptor over the GABA-A receptor, with a Ki of 5.1 nM for rat GABA-B and 1.4 µM for rat GABA-A receptors.[2]

Given the limited public data, researchers should not assume the absence of other off-target interactions and should employ a systematic screening approach.

Q4: What is the canonical signaling pathway for Lesogaberan's on-target activity?

Activation of the GABA-B receptor heterodimer by Lesogaberan initiates G-protein signaling, primarily through the Gαi/o subunit. This leads to two main inhibitory pathways.

GABAB_Signaling cluster_membrane Cell Membrane cluster_cyto Cytoplasm Lesogaberan Lesogaberan GABAB_R GABA-B Receptor (GABAB1/GABAB2) Lesogaberan->GABAB_R Binds & Activates G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi/o inhibits Ca_Channel CaV Channel G_Protein->Ca_Channel βγ inhibits K_Channel GIRK Channel G_Protein->K_Channel βγ activates cAMP cAMP AC->cAMP converts Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux ATP ATP PKA PKA cAMP->PKA Activates Neuro_Release ↓ Neurotransmitter Release Ca_Influx->Neuro_Release K_Efflux->Neuro_Release

Caption: Canonical GABA-B Receptor Signaling Pathway.

Troubleshooting Guides

Q1: I'm observing a cellular phenotype that doesn't correlate with GABA-B receptor expression levels. How do I systematically investigate potential off-target effects?

This is a classic scenario that requires a tiered approach to distinguish on-target from off-target activities. The goal is to move from broad, unbiased screening to specific, functional validation.

Off_Target_Workflow Start Unexpected Phenotype Observed ConfirmOnTarget Step 1: Confirm On-Target Engagement Start->ConfirmOnTarget InSilico Step 2: In Silico Off-Target Prediction ConfirmOnTarget->InSilico If phenotype persists InVitroScreen Step 3: In Vitro Off-Target Screening InSilico->InVitroScreen Provides candidate list ValidateHits Step 4: Functional Validation of Hits InVitroScreen->ValidateHits Identifies specific hits Conclusion Identify Source of Phenotype: On-Target vs. Off-Target ValidateHits->Conclusion

Caption: Workflow for Investigating Off-Target Effects.

Methodology:

  • Step 1: Confirm On-Target Engagement & Specificity

    • Causality: Before searching for off-targets, you must rigorously confirm that the on-target mechanism is behaving as expected in your system and that the observed effect is not due to an artifact.

    • Protocol:

      • Positive Control: Use a structurally distinct GABA-B agonist (e.g., Baclofen). If Baclofen recapitulates the phenotype, it is more likely to be a GABA-B mediated effect.

      • Negative Control: If available, use an inactive enantiomer or a close structural analog of Lesogaberan that is known to be inactive at the GABA-B receptor.

      • Antagonist Block: Pre-treat your cells with a selective GABA-B antagonist (e.g., CGP 55845). If the antagonist blocks the phenotype caused by Lesogaberan, it strongly supports an on-target mechanism.

      • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate GABA-B receptor expression. The phenotype should be attenuated or abolished in these cells compared to wild-type controls.

  • Step 2: In Silico Off-Target Prediction

    • Causality: Computational methods use the chemical structure of Lesogaberan to predict potential interactions with a wide array of biological targets based on chemical similarity and structural modeling.[8][11] This is a cost-effective way to generate a prioritized list of potential off-targets for experimental testing.[15]

    • Protocol:

      • Utilize public and commercial databases (e.g., ChEMBL, PubChem, SwissTargetPrediction) to search for proteins that are predicted to bind Lesogaberan or molecules with high structural similarity.

      • Analyze the results, focusing on targets expressed in your experimental system. Pay close attention to kinases, other GPCRs, and ion channels.

  • Step 3: In Vitro Off-Target Screening

    • Causality: This is the most direct and unbiased method to experimentally identify unintended interactions. Broad screening panels test the compound against hundreds of known receptors, enzymes, transporters, and ion channels.[16][17]

    • Protocol:

      • Submit Lesogaberan to a commercial provider offering safety pharmacology screening services (e.g., Eurofins Discovery SafetyScreen™, Pharmaron, ChemPartner).[16][18][19]

      • Start with a broad binding panel (e.g., 44 or 94 targets) at a standard concentration (typically 1 or 10 µM).

      • A "hit" is typically defined as >50% inhibition of radioligand binding to a specific target.

  • Step 4: Functional Validation of Hits

    • Causality: A binding hit does not confirm functional activity. A compound can bind to a receptor without causing a downstream effect (antagonism) or it may activate it (agonism). Functional assays are required to determine the biological relevance of a binding hit.[18]

    • Protocol:

      • For each significant hit from the binding screen, source or develop a specific functional assay (e.g., cAMP assay for GPCRs, calcium flux assay, or enzymatic activity assay).

      • Determine the potency (EC50 or IC50) of Lesogaberan at the off-target.

      • Compare the off-target potency to the on-target GABA-B potency. If the potencies are within a similar range, the off-target interaction is more likely to be physiologically relevant at your experimental concentrations.

Q2: My broad screening panel identified a potential off-target. How do I confirm this interaction is functionally relevant in my experimental model?

This requires a decision-based workflow to validate the hit and link it to the unexpected phenotype.

Validate_Hit Start Binding 'Hit' Identified (e.g., >50% inhibition @ 10µM) DoseResponse 1. Determine Potency (IC50/EC50) at Off-Target Start->DoseResponse ComparePotency 2. Compare Off-Target Potency to On-Target Potency (EC50) DoseResponse->ComparePotency CheckExpression 3. Confirm Off-Target Expression in Model ComparePotency->CheckExpression Potency is Relevant (e.g., <100-fold of on-target) LowRelevance Off-Target Unlikely to be Relevant at Experimental Doses ComparePotency->LowRelevance Potency is Low (e.g., >1000-fold of on-target) ToolCompounds 4. Use Selective Tool Compounds for the Off-Target CheckExpression->ToolCompounds PhenotypeLink Can Tool Compounds Replicate/Block Phenotype? ToolCompounds->PhenotypeLink ConclusionYes Off-Target is Functionally Relevant and Linked to Phenotype PhenotypeLink->ConclusionYes Yes ConclusionNo Off-Target is Not Linked to Observed Phenotype PhenotypeLink->ConclusionNo No

Caption: Decision Tree for Validating an Off-Target Hit.

Methodology:

  • Step 1: Determine Functional Potency

    • Causality: This step quantifies the concentration of Lesogaberan required to produce a functional effect at the off-target.

    • Protocol: Perform a full dose-response curve (e.g., 8-10 concentrations) in the relevant functional assay to calculate the EC50 (for agonism) or IC50 (for antagonism).

  • Step 2: Compare On- and Off-Target Potencies

    • Causality: The "selectivity window" is the ratio of off-target to on-target potency. A small window (<100-fold) suggests that the off-target effect may occur at concentrations used to study the on-target effect.

    • Data Interpretation:

      Scenario On-Target EC50 Off-Target IC50 Selectivity Window Implication
      Highly Selective 10 nM 15,000 nM 1500x Off-target effect is unlikely to be relevant at therapeutic/experimental concentrations.
      Moderately Selective 10 nM 500 nM 50x Off-target effect is possible, especially at higher concentrations. Requires further investigation.

      | Poorly Selective | 10 nM | 30 nM | 3x | Off-target effect is highly probable and may confound experimental data. |

  • Step 3: Confirm Off-Target Expression

    • Causality: An off-target interaction is only relevant if the target protein is present in your experimental system.

    • Protocol: Use qPCR, Western blot, or RNA-seq data to confirm that the off-target protein is expressed in your cell line or tissue of interest.

  • Step 4: Use Selective Tool Compounds

    • Causality: This is the most definitive step to link the off-target interaction to the observed phenotype. By using highly selective agonists or antagonists for the off-target, you can isolate its contribution to the cellular response.

    • Protocol:

      • Replicate Phenotype: Treat the cells with a selective agonist for the off-target. If it produces the same unexpected phenotype as Lesogaberan, this is strong evidence for a link.

      • Block Phenotype: Co-administer Lesogaberan with a selective antagonist for the off-target. If the antagonist blocks the unexpected phenotype, this confirms the off-target is responsible.

Q3: I have confirmed a functionally relevant off-target effect. How can I mitigate its impact on my experiments?

Mitigation involves designing experiments to minimize the off-target's influence or, from a drug development perspective, modifying the molecule itself.

Experimental Mitigation Strategies:

  • Concentration Control:

    • Rationale: This is the simplest approach. If there is a sufficient selectivity window, you can use Lesogaberan at a concentration that fully saturates the on-target GABA-B receptor but is below the threshold for engaging the off-target.

    • Action: Review your dose-response curves. For example, if the on-target EC90 is 100 nM and the off-target IC10 is 2 µM, working at or below 100 nM will minimize the confounding effect.

  • Model System Selection:

    • Rationale: If possible, use a cell line or primary cell type that expresses the on-target (GABA-B receptor) but has low or no expression of the validated off-target.

    • Action: Screen different cell lines for the expression of both targets to find a suitable model.

  • Genetic Knockdown of the Off-Target:

    • Rationale: Specifically removing the off-target protein provides the cleanest system to study the on-target effects of Lesogaberan without the confounding interaction.

    • Action: Use siRNA (for transient knockdown) or CRISPR/Cas9 (for stable knockout) to eliminate the off-target protein in your cell model. The unexpected phenotype should disappear in these modified cells.

Conceptual Mitigation for Drug Development:

  • Structure-Activity Relationship (SAR): This medicinal chemistry approach involves synthesizing and testing new analogs of Lesogaberan. The goal is to identify chemical modifications that reduce binding to the off-target while maintaining or improving potency at the GABA-B receptor, thereby widening the selectivity window.[8]

References

Lesogaberan Technical Support Center: Management of Reversible Elevated Alanine Transaminase (ALT) Levels

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Lesogaberan in preclinical or clinical research. As a selective GABA-B receptor agonist, Lesogaberan has shown potential in various research applications.[1][2] During its clinical development for gastroesophageal reflux disease (GERD), a low incidence of reversible, asymptomatic elevations in alanine transaminase (ALT) levels was observed.[3][4] This guide provides a comprehensive framework for understanding, monitoring, and managing these hepatic enzyme elevations to ensure subject safety and data integrity during your investigations.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of elevated ALT levels with Lesogaberan?

A1: Across five Phase 2 clinical studies involving 930 patients, mild and reversible increases in liver enzymes were observed in less than 2% of subjects treated with Lesogaberan (doses up to 240mg twice daily for four weeks).[4] In a specific Phase IIb trial with 661 patients, six individuals developed reversible elevated ALT levels.[3] These elevations resolved after the discontinuation of the treatment.[4]

Q2: At what doses of Lesogaberan were elevated liver enzymes observed?

A2: The Phase IIb trial that reported six cases of elevated ALT used doses of 60, 120, 180, and 240 mg of Lesogaberan twice daily.[3] Another study specifically noted cases of altered liver function enzymes at the 240 mg twice-daily dose.[5][6] This suggests a potential dose-dependent relationship, although the incidence is low.

Q3: What is the proposed mechanism for Lesogaberan-associated ALT elevation?

A3: The precise mechanism for the idiosyncratic elevation of ALT levels with Lesogaberan has not been fully elucidated. Preclinical toxicology studies of up to 12 months in rats and mice did not indicate any hepatic effects.[4] The observed elevations in humans are likely idiosyncratic, meaning they occur in a small subset of susceptible individuals and are not predictable from the drug's primary pharmacology.[7][8]

Q4: Are the ALT elevations observed with Lesogaberan reversible?

A4: Yes, the clinical trial data consistently report that the observed elevations in ALT were reversible upon discontinuation of Lesogaberan.[3][4]

Q5: Were there any cases of severe liver injury or liver failure reported in the clinical trials?

A5: Based on the available public data, there have been no reports of severe liver injury, liver failure, or cases meeting Hy's Law criteria (concurrent elevation of ALT >3x the upper limit of normal [ULN] and total bilirubin >2x ULN without initial findings of cholestasis) in the Lesogaberan clinical trial program.

Part 2: Troubleshooting Guide for Management of Elevated ALT

This section provides a systematic approach to monitoring and managing elevated ALT levels in subjects receiving Lesogaberan during a clinical trial. The recommendations are based on guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Association for the Study of the Liver (EASL) for managing drug-induced liver injury (DILI).[7][9]

Baseline Assessment and Routine Monitoring

A thorough baseline assessment is crucial for contextualizing any on-treatment liver enzyme elevations.

Protocol for Baseline Assessment:

  • Medical History: Obtain a detailed medical history, including any pre-existing liver conditions (e.g., viral hepatitis, non-alcoholic fatty liver disease, autoimmune hepatitis), alcohol consumption, and use of concomitant medications, including over-the-counter drugs and herbal supplements.

  • Baseline Liver Function Tests (LFTs): At screening and prior to the first dose, measure the following:

    • Alanine transaminase (ALT)

    • Aspartate transaminase (AST)

    • Alkaline phosphatase (ALP)

    • Total bilirubin (TBL)

    • Gamma-glutamyl transferase (GGT)

    • Albumin and prothrombin time (PT/INR) to assess synthetic function.

Table 1: Recommended Liver Function Monitoring Schedule

Study PhaseMonitoring FrequencyAnalytes
Baseline (Pre-dose)At screening and Day 1ALT, AST, ALP, TBL, GGT, Albumin, PT/INR
On-Treatment (First 3 months)Every 2 to 4 weeksALT, AST, ALP, TBL
On-Treatment (After 3 months)Monthly or as clinically indicatedALT, AST
Post-discontinuation (if elevated)Every 1-2 weeks until resolutionALT, AST, TBL

This schedule is a recommendation and should be adapted based on the specific study protocol and patient population.

Investigation and Management of ALT Elevation

The following workflow should be initiated if a subject exhibits an ALT level greater than 3 times the upper limit of normal (>3x ULN) on a scheduled or unscheduled laboratory assessment.

Experimental Workflow for Investigating Elevated ALT:

DILI_Workflow start ALT > 3x ULN Detected confirm Step 1: Confirm Finding Repeat LFTs within 48-72 hours start->confirm assess_symptoms Step 2: Clinical Assessment Evaluate for symptoms of liver injury (fatigue, nausea, RUQ pain, jaundice) confirm->assess_symptoms review_meds Step 3: Review Concomitant Medications Identify other potential hepatotoxic agents assess_symptoms->review_meds workup Step 4: Etiological Workup - Viral hepatitis serologies (A, B, C, E) - Autoimmune markers (ANA, ASMA) - Abdominal ultrasound review_meds->workup decision Step 5: Decision Point Based on confirmatory LFTs and clinical picture workup->decision continue_monitoring Continue Lesogaberan with Increased Monitoring (e.g., weekly LFTs) decision->continue_monitoring ALT < 5x ULN AND Total Bilirubin normal AND Asymptomatic interrupt Interrupt Lesogaberan Dosing Continue monitoring until resolution or stabilization decision->interrupt ALT 5-8x ULN OR Symptomatic discontinue Permanently Discontinue Lesogaberan Follow up until LFTs normalize decision->discontinue ALT > 8x ULN OR ALT > 3x ULN with Total Bilirubin > 2x ULN OR ALT > 3x ULN with coagulopathy (INR > 1.5)

Caption: Decision workflow for managing elevated ALT levels.

Detailed Steps:

  • Confirmation and Close Follow-up: Any ALT elevation >3x ULN should be confirmed with a repeat blood draw within 48-72 hours to rule out a spurious result.[9]

  • Clinical Evaluation: Assess the subject for any signs and symptoms of liver injury, such as fatigue, anorexia, nausea, right upper quadrant discomfort, dark urine, or jaundice.

  • Alternative Causes: A thorough investigation for other causes of liver injury is mandatory, as DILI is a diagnosis of exclusion.[3][7] This should include:

    • Screening for acute viral hepatitis (Hepatitis A, B, C, and E).

    • Evaluation for autoimmune hepatitis.

    • Review of all concomitant medications and supplements for known hepatotoxicity.

    • An abdominal ultrasound to rule out biliary or vascular causes.[3]

  • Dose Modification/Discontinuation: The decision to continue, interrupt, or permanently discontinue Lesogaberan should be guided by the level of enzyme elevation and the overall clinical picture, in line with regulatory guidance.

Table 2: Actionable Thresholds for Managing Lesogaberan Treatment

Laboratory FindingRecommended ActionRationale and Causality
ALT > 3x ULN but < 5x ULN AND Total Bilirubin is normalAND Subject is asymptomaticContinue Lesogaberan with increased monitoring frequency (e.g., weekly LFTs).Isolated, mild ALT elevations can be adaptive and may resolve even with continued treatment. Close monitoring is essential to detect any progression.
ALT > 5x ULN ORSubject develops symptoms of liver injuryInterrupt Lesogaberan dosing immediately. Monitor LFTs every 48-72 hours until the trend is downward, then weekly until normalization.A higher level of ALT elevation or the presence of symptoms indicates a greater potential for significant liver injury. Temporarily removing the suspected causative agent is a critical safety measure.
ALT > 8x ULN ORALT > 3x ULN with Total Bilirubin > 2x ULN (Hy's Law) ORALT > 3x ULN with impaired coagulation (INR > 1.5)Permanently discontinue Lesogaberan. Refer the subject to a hepatologist for further management.These thresholds are established safety signals that indicate a higher risk of progression to severe liver injury. Discontinuation is the most critical step in management.[3]

Causality Assessment:

Once an alternative etiology has been ruled out, a causality assessment using a validated method like the Roussel Uclaf Causality Assessment Method (RUCAM) can help formally attribute the liver injury to Lesogaberan. A key component of this assessment is "dechallenge," where the liver enzymes trend towards normal after the drug is stopped.[5]

Rechallenge:

Re-exposing a subject to Lesogaberan after a suspected DILI event is generally not recommended due to the risk of a more severe and rapid recurrence of liver injury. A re-challenge should only be considered in rare circumstances where the potential benefit to the subject clearly outweighs the risks, and only after extensive consultation with a hepatologist.

References

Addressing tachyphylaxis with repeated administration of GABA-B agonists

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers investigating GABA-B receptor signaling. This guide is designed for professionals in neuroscience research and drug development. We will explore the common experimental challenge of tachyphylaxis following repeated administration of GABA-B agonists, providing in-depth troubleshooting guides, validated protocols, and expert insights to ensure the integrity and success of your experiments.

Section 1: Foundational FAQs - Understanding the Challenge

This section addresses the fundamental concepts surrounding GABA-B receptors and the phenomenon of tachyphylaxis.

Q1: What are GABA-B receptors and what is their primary signaling mechanism?

A: Gamma-aminobutyric acid type B (GABA-B) receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory effects in the central nervous system.[1][2] Functional GABA-B receptors are obligate heterodimers, meaning they require the co-assembly of two distinct subunits, GABA-B1 (R1) and GABA-B2 (R2), to be active.[1][3] The R1 subunit is responsible for binding the endogenous ligand GABA or synthetic agonists like baclofen, while the R2 subunit is crucial for G-protein coupling and signal transduction.[2][4]

Upon agonist binding, the receptor complex activates pertussis toxin-sensitive Gαi/o-type G-proteins.[1][2] This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1][2]

  • Modulation of Ion Channels: The Gβγ subunit is the primary mediator of ion channel activity. It directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and inhibits voltage-gated Ca2+ channels, which suppresses neurotransmitter release.[1][5][6]

Q2: What is tachyphylaxis in the context of GABA-B agonists?

A: Tachyphylaxis is a form of short-term, rapid desensitization where the response to a drug diminishes when it is administered repeatedly or continuously. In the context of GABA-B agonists, this means that subsequent applications of the same concentration of an agonist (e.g., baclofen) produce a progressively weaker inhibitory response.[7][8] This is a critical consideration in both experimental design and the clinical application of drugs targeting these receptors, as tolerance can develop with chronic treatment.[9]

Q3: What are the primary molecular mechanisms driving GABA-B receptor tachyphylaxis?

A: Unlike many other GPCRs, GABA-B receptor desensitization is a complex process that does not always follow the canonical pathway of G-protein coupled receptor kinase (GRK) phosphorylation and β-arrestin-mediated internalization.[10][11] The primary mechanisms include:

  • Receptor Phosphorylation: Several specific serine residues on the intracellular tails of the R1 and R2 subunits can be phosphorylated by different kinases, influencing receptor function and cell surface stability.[1][12] For instance, phosphorylation of S783 on the R2 subunit by 5'AMP-dependent protein kinase (AMPK) can stabilize the receptor at the plasma membrane, while its dephosphorylation promotes endocytosis.[1][12]

  • GRK-Mediated Desensitization: Studies have shown that G-protein coupled receptor kinases 4 and 5 (GRK4/5) can promote GABA-B receptor desensitization.[13] Interestingly, this can occur through a mechanism that is independent of the kinase's phosphorylation activity, suggesting a structural role for the GRK in uncoupling the receptor from its G-protein.[1][14]

  • Receptor Internalization and Trafficking: While prolonged agonist exposure does not typically trigger massive internalization, GABA-B receptors do undergo constitutive endocytosis.[5][10] The balance between endocytosis, recycling back to the membrane, and degradation is crucial for maintaining a functional surface receptor pool.[5] This trafficking is regulated by multiple motifs on the receptor subunits and can be influenced by the activity of other receptor systems, such as NMDA receptors.[15][16]

  • Interaction with Regulatory Proteins: Proteins like KCTD12 can bind to the GABA-B receptor and accelerate the rate of desensitization by sequestering Gβγ subunits, preventing them from activating downstream channels.[1][17]

Section 2: Troubleshooting Experimental Issues

This section provides practical guidance for identifying and addressing specific problems encountered during research.

Q1: My response to a GABA-B agonist is diminishing rapidly in my experiment. How do I confirm this is tachyphylaxis and not an experimental artifact?

A: This is a common and critical question. Distinguishing true receptor desensitization from artifacts like agonist washout failure, cell death, or rundown of the recording requires a systematic approach.

G start Diminishing Response Observed control1 Control 1: Vehicle Application Observe baseline stability. Does the response still diminish? start->control1 artifact Result: Artifact Suspected (e.g., rundown, cell health issue) Troubleshoot experimental setup. control1->artifact Yes tachy_path Result: Artifact Unlikely Proceed to test for tachyphylaxis. control1->tachy_path No exp1 Experiment 1: Vary Inter-Stimulus Interval Apply agonist at increasing time intervals (e.g., 5, 15, 30 min). Does response recovery correlate with interval duration? tachy_path->exp1 recovery Result: Recovery Observed Suggests a reversible desensitization process. exp1->recovery Yes no_recovery Result: No Recovery Suggests receptor downregulation or a toxic effect. exp1->no_recovery No exp2 Experiment 2: High-Concentration Test After desensitization with a low dose, apply a saturating dose. Is there any remaining response? recovery->exp2 no_recovery->exp2 no_response Result: No/Minimal Response Consistent with receptor internalization or profound uncoupling. exp2->no_response partial_response Result: Partial Response Suggests partial desensitization or spare receptor pool. exp2->partial_response conclusion Conclusion: High Confidence in Tachyphylaxis Proceed to investigate underlying mechanisms. no_response->conclusion partial_response->conclusion

Caption: Workflow for systematically diagnosing agonist-induced tachyphylaxis.

  • Establish a Stable Baseline: Before agonist application, ensure your measurement (e.g., membrane current, second messenger level) is stable for a sufficient period.

  • Perform Vehicle Control: Apply the vehicle solution using the same timing and duration as your agonist application. There should be no significant change in the baseline response. This rules out mechanical artifacts.

  • First Agonist Application (R1): Apply a sub-maximal concentration of your GABA-B agonist (e.g., EC50 concentration) and record the peak response.

  • Washout: Wash out the agonist thoroughly. The duration of the washout is critical and may need to be optimized (see Q3).

  • Second Agonist Application (R2): Re-apply the same concentration of the agonist for the same duration.

  • Quantify Tachyphylaxis: Calculate the ratio of the second response to the first (R2/R1). A ratio significantly less than 1 indicates tachyphylaxis.

  • Test for Recovery: Extend the washout period between applications. If the R2/R1 ratio increases with longer washout times, it confirms a reversible desensitization process.

Q2: What are the key molecular players I should investigate when studying GABA-B receptor desensitization?

A: The desensitization process involves a coordinated interplay of kinases, phosphatases, and trafficking proteins. Focusing on these key players can elucidate the specific pathway active in your system.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GABA-B Receptor (R1/R2) G_Protein Gαi/o-Gβγ Receptor->G_Protein Agonist Endosome Early Endosome Receptor->Endosome Clathrin-mediated Endocytosis Effector Effector (GIRK, CaV) G_Protein->Effector Gβγ GRK GRK4/5 GRK->Receptor Uncoupling (Phosphorylation-independent) AMPK AMPK AMPK->Receptor Phosphorylates S783 (R2) Stabilizes at membrane PKA PKA PKA->Receptor Phosphorylates S892 (R2) Enhances stability PP2A PP2A PP2A->Receptor Dephosphorylates S783 Promotes endocytosis KCTD12 KCTD12 KCTD12->G_Protein Sequesters Gβγ Lysosome Lysosome (Degradation) Endosome->Lysosome Recycling Recycling Endosome Endosome->Recycling Recycling->Receptor

Caption: Key molecular pathways regulating GABA-B receptor desensitization and trafficking.

  • Phosphorylation Sites: Use phospho-specific antibodies or mass spectrometry to probe the phosphorylation status of key residues like S783 and S892 on the R2 subunit under basal and agonist-stimulated conditions.[1][12]

  • Kinases (GRK4/5, AMPK): Use pharmacological inhibitors or siRNA/shRNA knockdown to determine if blocking a specific kinase attenuates tachyphylaxis in your model system.[1][14]

  • Receptor Internalization: Perform cell surface biotinylation or antibody-feeding assays to quantify the amount of receptor that is internalized following agonist exposure.

  • Interacting Proteins (KCTD12): Use co-immunoprecipitation to verify the interaction between the GABA-B receptor and regulatory proteins like KCTD12.

Q3: How can I design my experiments to minimize or account for tachyphylaxis?

A: Proper experimental design is crucial. The goal is either to work in a time frame that minimizes tachyphylaxis or to quantify and account for it.

ParameterRecommendation for Cell Culture/SlicesRecommendation for In Vivo StudiesRationale
Agonist Concentration Use the lowest effective concentration (e.g., EC20-EC50). Avoid saturating concentrations for repeated stimulation.Titrate dose to achieve the desired behavioral effect without inducing rapid tolerance. Consider continuous low-dose infusion over bolus injections.High agonist concentrations accelerate receptor desensitization and downregulation.[7]
Duration of Exposure For acute electrophysiology, limit application to the time needed to reach a peak, stable response (seconds to a few minutes).Chronic studies must account for tolerance development. Include acute agonist challenge groups in chronically treated animals to measure the degree of tolerance.Prolonged agonist occupancy is the primary trigger for desensitization mechanisms.[5]
Washout / Inter-Stimulus Interval A minimum of 15-20 minutes is often required for partial recovery. Full recovery may require >30 minutes. This must be empirically determined.For repeated behavioral testing, allow at least 24-48 hours between high-dose baclofen administrations.Allows time for receptor dephosphorylation, recycling to the cell surface, and resensitization of the signaling pathway.[5]
Temperature Perform experiments at physiological temperatures (32-37°C) if possible, but be aware that kinetic processes like desensitization are faster than at room temperature.N/AEnzymatic processes (kinases, phosphatases) and membrane trafficking are temperature-dependent.
Q4: Are there pharmacological strategies to mitigate tachyphylaxis?

A: Yes. The most promising strategy involves the use of Positive Allosteric Modulators (PAMs).

Caption: PAMs enhance endogenous signaling, potentially reducing tolerance.

PAMs bind to a site on the receptor that is distinct from the agonist (orthosteric) binding site.[18][19] They have little to no activity on their own but potentiate the effect of the endogenous agonist, GABA.[9][20] This approach offers a significant advantage: instead of causing constant, widespread receptor activation like an exogenous agonist, PAMs only amplify GABAergic signaling where and when GABA is naturally being released. This physiological pattern of activation is thought to be less likely to induce the profound and rapid tachyphylaxis seen with agonists like baclofen.[9][18]

Section 3: Key Experimental Protocols
Protocol 1: Assessing GABA-B Receptor Desensitization using Whole-Cell Patch-Clamp

This protocol is for measuring agonist-induced desensitization of GIRK currents in cultured neurons or acute brain slices.

  • Preparation:

    • Prepare standard artificial cerebrospinal fluid (aCSF) for slices or external solution for cultured neurons.

    • Prepare an internal patch pipette solution containing GTP (e.g., 0.3 mM) to support G-protein signaling.

    • Pull glass pipettes to a resistance of 3-5 MΩ.

  • Recording Setup:

    • Establish a whole-cell voltage-clamp configuration. Hold the cell at -60 mV.

    • Include blockers for GABA-A, glutamate, and sodium channels in the external solution to isolate GABA-B receptor-mediated potassium currents.

  • Experimental Procedure:

    • Baseline: After achieving whole-cell configuration, allow the current to stabilize for 5-10 minutes.

    • First Application (R1): Apply the GABA-B agonist (e.g., 10 µM baclofen) via a perfusion system for a fixed duration (e.g., 2 minutes) until the outward current reaches a steady state. Record the peak current amplitude.

    • Washout: Perfuse with agonist-free solution for a defined period (e.g., 15 minutes).

    • Second Application (R2): Re-apply the same concentration of the agonist for the same duration and record the peak current.

    • Data Analysis: Calculate the desensitization as the R2/R1 ratio. A value < 1 indicates desensitization. To test for recovery, repeat the experiment with longer washout periods.

Protocol 2: Quantifying GABA-B Receptor Internalization via Cell Surface Biotinylation

This biochemical assay quantifies the proportion of surface receptors that are internalized after agonist treatment.

  • Cell Culture and Treatment:

    • Grow cells (e.g., HEK293 expressing tagged GABA-B receptors or primary neurons) to a high confluency.

    • Treat one set of cells with the GABA-B agonist for a defined time (e.g., 30 minutes at 37°C). Treat a control set with vehicle.

  • Surface Biotinylation:

    • Place cells on ice to stop membrane trafficking.

    • Wash cells with ice-cold PBS.

    • Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label all surface proteins.

    • Quench the reaction with a quenching buffer (e.g., Tris-buffered saline).

  • Internalization Period:

    • Warm the cells to 37°C for the desired period (e.g., 30-60 minutes) to allow for internalization of the labeled receptors.

  • Biotin Stripping:

    • Return cells to ice.

    • Treat cells with a reducing agent (e.g., glutathione solution) to strip biotin from the proteins remaining on the cell surface. The biotin on internalized proteins will be protected.

  • Lysis and Pulldown:

    • Lyse the cells in a suitable lysis buffer.

    • Incubate the lysate with streptavidin-coated beads to pull down the biotinylated (internalized) proteins.

  • Analysis:

    • Elute the proteins from the beads and analyze by Western blot using an antibody against the GABA-B receptor subunit of interest.

    • The strength of the band in the agonist-treated sample compared to the control reflects the amount of agonist-induced internalization.

References

Validation & Comparative

A Comparative Analysis of Lesogaberan and Baclofen on Transient Lower Esophageal Sphincter Relaxations

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: Targeting the Mechanical Underpinnings of Reflux

For decades, the management of gastroesophageal reflux disease (GERD) has been dominated by acid-suppressive therapies, most notably proton pump inhibitors (PPIs). While effective for many, a significant portion of patients remain symptomatic, signaling a clear need for therapeutic strategies that address the underlying pathophysiology beyond acid production.[1][2] The primary mechanism responsible for the majority of reflux events in both healthy individuals and GERD patients is the transient lower esophageal sphincter relaxation (TLESR).[3][4] TLESRs are brief, swallow-independent relaxations of the lower esophageal sphincter (LES) mediated by a vagovagal reflex arc, often triggered by gastric distention.[3]

This has led to the exploration of "reflux inhibitors," agents that directly target the frequency of TLESRs. Among the most promising targets is the γ-aminobutyric acid type B (GABA-B) receptor.[1] Activation of this receptor has been shown to inhibit the efferent neural pathways that trigger TLESRs. Baclofen, a well-established GABA-B agonist used for muscle spasticity, was the first in this class to demonstrate clinical efficacy in reducing TLESRs and reflux episodes.[5][6][7] However, its utility in GERD is significantly hampered by dose-limiting central nervous system (CNS) side effects.[1][8] This limitation spurred the development of Lesogaberan (AZD3355), a novel, peripherally acting GABA-B agonist designed to retain efficacy on the LES while minimizing CNS penetration.[8][9][10]

This guide provides an in-depth comparative analysis of Lesogaberan and Baclofen, focusing on their respective impacts on TLESRs. We will dissect their mechanisms, compare their efficacy using clinical data, detail the experimental protocols required for their evaluation, and provide a forward-looking perspective for researchers in the field.

Mechanism of Action: Modulating the Vagal Reflex Arc

Both Lesogaberan and Baclofen exert their therapeutic effects by functioning as agonists at the GABA-B receptor, a G-protein coupled receptor (GPCR) integral to inhibitory neurotransmission.[8][11] In the context of GERD, these receptors are strategically located on neurons within the vagal nerve pathways, including the motor nucleus of the vagal nerve and the nucleus tractus solitarius, which control LES function.[5]

Activation of the GABA-B receptor by an agonist like Baclofen or Lesogaberan initiates a signaling cascade that inhibits neuronal activity. This is achieved through the modulation of ion channels, leading to hyperpolarization of the cell membrane and a reduction in neurotransmitter release.[8] By acting on these vagal afferent nerves, particularly those sensitive to gastric distention, these agonists effectively dampen the primary trigger for TLESRs.[3][12]

GABA_B_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Agonist Lesogaberan / Baclofen GABAB_R GABA-B Receptor Agonist->GABAB_R Binds & Activates G_Protein Gi/o Protein GABAB_R->G_Protein Activates Ca_Channel Ca²+ Channel (Inhibited) G_Protein->Ca_Channel Inhibits K_Channel K+ Channel (Activated) G_Protein->K_Channel Activates Vesicle Neurotransmitter Vesicles Ca_Channel->Vesicle Prevents Fusion Hyperpolarization Hyperpolarization (Inhibitory Effect) K_Channel->Hyperpolarization Causes K+ Efflux

Caption: GABA-B receptor signaling pathway activated by Lesogaberan and Baclofen.

Comparative Efficacy: A Quantitative Look at TLESR Inhibition

The ultimate measure of a reflux inhibitor's potential is its ability to quantifiably reduce TLESRs and associated reflux events. Both Lesogaberan and Baclofen have been subjected to rigorous clinical evaluation, providing a solid basis for comparison.

ParameterLesogaberanBaclofenCitation(s)
Effect on TLESRs ~25-36% reduction vs. placebo. A 65 mg dose reduced TLESRs by 25% in GERD patients, while a 0.8 mg/kg dose showed a 36% reduction in healthy volunteers.~40-60% reduction vs. placebo. A 40 mg dose significantly reduced TLESRs from a median of 15 to 9 in a 3-hour postprandial period.[9][13],[5][14]
Effect on Reflux Events ~35-47% reduction vs. placebo in GERD patients on PPIs.~43% reduction in postprandial acid reflux episodes vs. placebo.[13][15],[5]
Effect on LES Pressure ~28-39% increase vs. placebo.Variable. Some studies show a significant increase in basal LES pressure, while others report no significant effect.[9][13][16],[14][17]

Analysis of Causality : The data clearly indicates that both agents are effective inhibitors of TLESRs. Baclofen appears to exhibit a more potent effect on reducing TLESR frequency in some studies.[5][14] Lesogaberan, however, demonstrates a consistent and significant effect on not only reducing TLESRs and reflux events but also on increasing basal LES pressure, which provides an additional mechanical barrier against reflux.[9][13][16] The variability in Baclofen's effect on LES pressure across different studies may be due to differences in study design, patient populations, or measurement timing.[17]

Pharmacological Distinction: The Central vs. Peripheral Dilemma

The most critical differentiator between Lesogaberan and Baclofen lies in their pharmacokinetic profiles and resulting side effects.[8]

  • Baclofen : As a lipophilic molecule, Baclofen readily crosses the blood-brain barrier. This central activity is essential for its primary indication as a muscle relaxant but is the source of its limiting side effects in the context of GERD, which include drowsiness, dizziness, confusion, and asthenia.[5][17]

  • Lesogaberan : Developed specifically to circumvent these issues, Lesogaberan was designed for limited CNS penetration.[8][9] Its chemical structure, [(2R)-3-Amino-2-fluoropropyl]phosphinic acid, results in a peripherally acting agent that targets GABA-B receptors in the gut with minimal central activity.[8][10] While generally well-tolerated, its development was associated with transient paresthesia and, in a larger phase IIb study, a small number of patients developed reversible elevations in liver enzymes.[13][18]

FeatureLesogaberanBaclofenCitation(s)
Primary Site of Action Peripheral (Gastrointestinal)Central and Peripheral[8][19]
CNS Penetration LowHigh[8][15]
Common Side Effects Paresthesia, headache, reversible elevated liver enzymes (rare).Drowsiness, dizziness, confusion, nausea, asthenia.[13][18],[5][17]
Clinical Development for GERD Halted; marginally superior to placebo for symptom improvement in a large trial.Used off-label as adjunctive therapy for refractory GERD.[7][18],[5][14]

Expertise in Action : The design of Lesogaberan represents a classic drug development strategy: modifying a known effective molecule (Baclofen) to improve its therapeutic index. By limiting CNS exposure, the goal was to uncouple the desired peripheral effect (TLESR reduction) from the undesired central side effects. While the safety profile was improved, later-phase trials showed only a marginal benefit over placebo for overall symptom control in PPI-partial responders, leading to the cessation of its development.[7][18] This underscores a critical challenge in GERD drug development: a statistically significant reduction in a physiological marker like TLESRs does not always translate to a clinically meaningful improvement in patient-reported symptoms.[7]

Experimental Protocol: The Self-Validating System for TLESR Measurement

The comparative data presented is derived from highly specialized gastroenterological procedures. Describing this protocol is essential for understanding the data's origin and for designing future studies. The gold standard for TLESR evaluation is combined High-Resolution Manometry (HRM) and multichannel intraluminal impedance-pH (MII-pH) monitoring.

Objective : To simultaneously measure esophageal motor function (pressure) and the movement of bolus (impedance) and its acidity (pH) to accurately identify and characterize TLESRs and associated reflux events.

Step-by-Step Methodology :

  • Patient Preparation (The Baseline Standard) :

    • Rationale : To ensure that measurements are not confounded by other substances or physiological states.

    • Protocol : Patients fast for a minimum of 6-8 hours.[20][21] Medications known to affect esophageal motility (e.g., PPIs, prokinetics, anticholinergics) are withheld for a specified period, typically 7 days, as dictated by the study design.[16]

  • Catheter Placement and Calibration (Ensuring Data Integrity) :

    • Rationale : Accurate positioning is critical for capturing data from the LES and esophagus. Calibration ensures the pressure sensors provide reliable readings.

    • Protocol : A solid-state HRM catheter with 36 circumferential sensors is calibrated at 0 and 100 mmHg.[22] The catheter is passed transnasally into the esophagus and positioned to span from the pharynx to the stomach.[20][23] An MII-pH catheter is often placed via the other nostril, with the pH sensors positioned in the distal esophagus.[23]

  • Standardized Meal and Postprandial Recording (The Provocative Step) :

    • Rationale : TLESRs are most frequently triggered by gastric distention after a meal. A standardized meal ensures a consistent stimulus across all subjects and study periods.

    • Protocol : Following a baseline recording period, the subject consumes a standardized meal (e.g., 540-1000 kcal) within a set timeframe.[13][20][23] Recording then continues for a 3-hour postprandial period, as this is the window of highest TLESR activity.[5][9]

  • Data Analysis (The Interpretive Phase) :

    • Rationale : Strict, predefined criteria are used to differentiate TLESRs from swallow-induced LES relaxations, ensuring objective analysis.

    • Protocol : TLESRs are identified based on established criteria: (i) absence of a preceding swallow, (ii) LES pressure drop to ≤2 mmHg relative to gastric pressure, (iii) duration of >10 seconds, and (iv) relaxation not accompanied by normal peristalsis.[23] MII-pH data is analyzed to classify each TLESR as being associated with an acid, non-acid, or mixed reflux event.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_procedure Phase 2: Procedure Day cluster_analysis Phase 3: Data Analysis P1 Patient Screening & Informed Consent P2 Medication Washout (e.g., 7 days) P1->P2 P3 Overnight Fast (>6 hours) P2->P3 D1 Calibrate HRM & MII-pH Catheters P3->D1 D2 Catheter Intubation & Positioning D1->D2 D3 Administer Drug (Lesogaberan/Baclofen/Placebo) D2->D3 D4 Baseline Recording (30 min) D3->D4 D5 Consume Standardized Meal D4->D5 D6 Postprandial Recording (3 hours) D5->D6 A1 Identify TLESRs using Manometric Criteria D6->A1 A2 Characterize Reflux Events (Impedance-pH Data) A1->A2 A3 Quantify Endpoints: - TLESR Count - Reflux Episodes - LES Pressure A2->A3 A4 Statistical Comparison (Drug vs. Placebo) A3->A4

Caption: A typical experimental workflow for a comparative clinical trial.

Conclusion and Future Directions

The comparative analysis of Lesogaberan and Baclofen offers a compelling narrative in the development of GERD therapeutics. Both compounds validate the GABA-B receptor as a viable target for inhibiting TLESRs, the primary mechanical cause of reflux.[1] Baclofen, despite its CNS side effects, remains a useful adjunctive therapy for select patients with refractory regurgitation or belching-predominant symptoms.[5][14]

Lesogaberan represented a rational and sophisticated attempt to improve upon Baclofen by designing a peripherally restricted agonist.[8] While it successfully reduced TLESRs and was better tolerated, its failure to achieve significant symptomatic improvement in large-scale trials highlights the complex relationship between physiological reflux parameters and patient perception of symptoms.[7][18] It suggests that factors beyond TLESR frequency, such as esophageal hypersensitivity, may play a larger role in symptom generation in the PPI-refractory population.[7]

For researchers and drug development professionals, the story of Lesogaberan versus Baclofen provides critical insights:

  • Target validation is not the final step : While TLESR inhibition is a sound mechanistic goal, future agents may need to offer additional benefits, such as modulating visceral sensitivity, to achieve clinical success.

  • Patient selection is key : The modest efficacy of these agents suggests that future trials should focus on better-defined patient phenotypes, perhaps those in whom TLESR-driven, volume-related symptoms like regurgitation are dominant.

  • The therapeutic window is crucial : The experience with Baclofen and Lesogaberan underscores the ongoing challenge of developing a GABA-B agonist that is potent enough to inhibit TLESRs effectively without inducing limiting side effects, whether central or peripheral.

Future research should continue to explore novel GABA-B agonists with improved pharmacological profiles or investigate combination therapies that target both TLESRs and other contributing factors to GERD symptoms.

References

A Senior Application Scientist's Guide to the Purity Validation of Synthetic (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the assurance of purity for chiral molecules is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. For active pharmaceutical ingredients (APIs) and their precursors, such as (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a non-proteinogenic amino acid used in advanced synthesis, rigorous analytical validation is paramount.[1] The stereochemistry of such molecules can dictate their pharmacological activity, with one enantiomer potentially offering therapeutic benefits while the other could be inert or even toxic.[2]

This guide provides an in-depth, experience-driven methodology for the validation of both chemical and enantiomeric purity of synthetic this compound. We will focus on a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method, offering a blend of high-resolution separation and definitive mass-based identification. The principles, protocols, and comparative data presented herein are designed to equip researchers, analytical scientists, and drug development professionals with a self-validating framework for ensuring the integrity of their chiral compounds.

The Power of HPLC-MS for Chiral Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the established gold standard for determining enantiomeric purity, primarily through the use of Chiral Stationary Phases (CSPs).[2][3] These specialized columns create a chiral environment where enantiomers, despite having identical physical properties in an achiral setting, interact differently. This differential interaction results in varying retention times, allowing for their separation and quantification.[4][5]

Coupling HPLC with a Mass Spectrometer (MS) elevates the analysis from simple quantification to unambiguous confirmation. For a molecule like this compound, this hyphenated technique provides two critical dimensions of data:

  • Chromatographic Separation: The HPLC component separates the desired (R)-enantiomer from its (S)-enantiomer and any other synthesis-related impurities.

  • Mass-based Identification: The MS component provides the mass-to-charge ratio (m/z) of the eluting compounds, confirming their identity. A key feature for this analyte is the presence of a bromine atom, which has two major isotopes, 79Br and 81Br, in an approximate 1:1 natural abundance. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, serving as a definitive signature for bromine-containing compounds.[6][7][8]

Causality Behind Method Development Choices

The development of a robust HPLC-MS method is not a matter of chance, but of deliberate, science-backed choices.

  • Column Selection: The choice of CSP is the most critical parameter. For amino acid analogues, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are highly effective.[9][10][11] Teicoplanin-based columns, in particular, are well-suited for the direct analysis of underivatized amino acids in reversed-phase, MS-compatible mobile phases due to their ionic and polar interaction sites.[10][11]

  • Mobile Phase Optimization: A mobile phase of acetonitrile or methanol with water, containing a small amount of an acidic modifier like formic acid or acetic acid, is typically employed. The organic modifier influences retention and selectivity, while the acid serves a dual purpose: it protonates the analyte to enhance its response in positive ion mode ESI-MS and improves the chromatographic peak shape by suppressing the silanol interactions on the silica support.

  • Mass Spectrometry Parameters: Electrospray Ionization (ESI) in positive ion mode is the logical choice for this analyte, as the primary amine group is readily protonated. Monitoring the specific m/z for the protonated molecule [M+H]+ provides high specificity. For our target compound (C10H12BrNO2, MW ≈ 258.11 for the free base), we would expect to see ions around m/z 258 and 260.[12]

Experimental Workflow and Data Interpretation

The analytical process follows a systematic workflow from sample preparation to final data analysis, ensuring reproducibility and accuracy.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing A Weigh Reference Standard & Synthetic Sample B Dissolve in Mobile Phase (e.g., 1 mg/mL) A->B C Filter through 0.22 µm Syringe Filter B->C D Equilibrate Chiral HPLC Column C->D E Inject Sample D->E F Separate Enantiomers & Impurities (HPLC) E->F G Detect & Identify by m/z (MS) F->G H Integrate Peak Areas G->H I Confirm Identity via m/z & Isotope Pattern H->I J Calculate Purity & Enantiomeric Excess I->J

Caption: HPLC-MS analysis workflow from sample preparation to final purity calculation.

Hypothetical HPLC-MS Purity Analysis Data

The following tables summarize the proposed HPLC-MS method and the expected (hypothetical) results for a high-purity batch of synthetic this compound.

Table 1: Proposed HPLC-MS Method Parameters

Parameter Value Rationale
HPLC System Standard LC with UV and MS detectors Provides dual detection for method development and validation.
Column Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) Proven CSP for underivatized amino acids.[10]
Mobile Phase Acetonitrile:Water:Formic Acid (70:30:0.1, v/v/v) MS-compatible, provides good peak shape and ionization.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temp. 25 °C Ensures stable retention times.
Injection Vol. 5 µL Minimizes potential for peak distortion.
MS Detector Single Quadrupole or Q-TOF For mass confirmation.
Ionization Mode ESI, Positive Ideal for protonating the amine group.
Scan Range m/z 100-400 Covers the expected mass of the analyte and impurities.

| Monitored Ions | m/z 258.0, 260.0 | [M+H]+ ions corresponding to 79Br and 81Br isotopes. |

Table 2: Hypothetical Purity Analysis Results

Peak ID Retention Time (min) Area % Observed m/z Identity
1 8.5 0.08 258.0, 260.0 (S)-enantiomer
2 10.2 99.85 258.0, 260.0 (R)-3-Amino-4-(4-bromophenyl)butanoic acid

| 3 | 12.1 | 0.07 | 199.0 | Potential starting material impurity |

Interpreting the Results
  • Chemical Purity: The chemical purity is calculated by the area percent of the main peak relative to all detected peaks. In this hypothetical case, the purity is excellent at 99.85%.

  • Enantiomeric Purity: The enantiomeric excess (% ee) is a measure of the stereochemical purity. It is calculated as: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100 Using the data from Table 2: % ee = [ (99.85 - 0.08) / (99.85 + 0.08) ] x 100 = 99.84%

  • Mass Confirmation: The observation of ions at m/z 258.0 and 260.0 in an approximate 1:1 ratio for both the main peak and the enantiomeric impurity peak strongly confirms their identity as the target compound.[6][7][8] The peak at m/z 199.0 would be investigated further, potentially by fragmentation studies (MS/MS), to elucidate its structure and confirm if it is a known starting material or a synthesis byproduct.

Detailed Experimental Protocol

This protocol is a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[13][14][15]

  • Preparation of Mobile Phase:

    • Carefully measure 700 mL of HPLC-grade acetonitrile, 300 mL of ultrapure water, and 1 mL of formic acid.

    • Combine in a suitable solvent bottle, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and the synthetic sample batch into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with the mobile phase.

    • Working Solution (0.1 mg/mL): Pipette 1 mL of each stock solution into separate 10 mL volumetric flasks and dilute to the mark with the mobile phase.

    • Filter the working solutions through a 0.22 µm PTFE syringe filter prior to injection.

  • HPLC-MS System Setup and Equilibration:

    • Set up the HPLC-MS system according to the parameters in Table 1.

    • Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Perform a blank injection (mobile phase) to ensure the system is clean.

    • Inject the reference standard solution to establish the retention time and system suitability (e.g., peak symmetry, theoretical plates).

    • Inject the sample solution in triplicate to determine purity and precision.

  • Data Processing and Calculation:

    • Integrate all peaks in the chromatograms.

    • Identify the (R)- and (S)-enantiomers based on the retention time established by the reference standard.

    • Confirm the identity of all bromine-containing peaks by verifying the m/z 258/260 isotopic pattern.

    • Calculate the chemical purity (as area %) and the enantiomeric excess (% ee) as described previously.

Comparative Guide to Alternative Purity Validation Techniques

While HPLC-MS is a powerful and versatile technique, other methods can also be employed for chiral purity analysis, each with its own set of advantages and limitations.[2][16] The choice of technique often depends on the specific requirements of the analysis, such as required throughput, sensitivity, and available instrumentation.

Method_Selection A Start: Need Chiral Purity Analysis B High Sensitivity & Structural Confirmation? A->B C HPLC-MS or SFC-MS B->C Yes D High Throughput & Reduced Solvent Use? B->D No E SFC D->E Yes F Limited Sample & High Efficiency? D->F No G Capillary Electrophoresis (CE) F->G Yes H Absolute Quantification (No Reference Standard)? F->H No I Chiral NMR H->I Yes J Default: Robust & Versatile H->J No

Caption: Decision tree for selecting a suitable chiral purity analysis technique.

Table 3: Comparison of Key Analytical Techniques for Chiral Purity

Technique Principle Advantages Disadvantages
HPLC-MS Differential interaction with a Chiral Stationary Phase (CSP), coupled with mass detection. High resolution, high sensitivity, provides structural confirmation, widely applicable.[2] Moderate analysis time, higher solvent consumption than SFC/CE.
SFC Separation using a supercritical fluid (e.g., CO2) as the mobile phase with a CSP. Very fast analysis, low organic solvent consumption ("green" technique), high throughput.[2] Requires specialized instrumentation, less suitable for highly polar compounds without modifiers.
CE Separation in a capillary based on differential electrophoretic mobility in the presence of a chiral selector. Extremely high separation efficiency, very low sample and solvent consumption, fast.[2][16] Lower concentration sensitivity compared to HPLC, can be less robust.

| NMR | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Provides absolute quantification without a reference standard of the other enantiomer, non-destructive. | Low sensitivity (requires mg of sample), complex spectra, may require specialized chiral reagents.[2] |

Conclusion

The validation of purity for synthetic this compound is a critical step in ensuring its quality for downstream applications in pharmaceutical R&D and manufacturing. The HPLC-MS method detailed in this guide provides a robust, specific, and sensitive framework for this task. By combining the high-resolving power of chiral chromatography with the definitive confirmatory ability of mass spectrometry, scientists can be highly confident in the chemical and enantiomeric integrity of their material. The protocol's foundation in established validation principles ensures that the generated data is reliable and fit for its intended purpose, upholding the highest standards of scientific and regulatory rigor.

References

Cross-study comparison of the efficacy of different GABA-B agonists in GERD models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Gastroesophageal reflux disease (GERD) continues to be a prevalent condition, with a significant patient population experiencing symptoms despite standard proton pump inhibitor (PPI) therapy. The transient lower esophageal sphincter relaxation (TLESR) has been identified as a key mechanism underlying reflux events, making it a prime target for novel therapeutic interventions. Gamma-aminobutyric acid type B (GABA-B) receptor agonists have emerged as a promising class of drugs that can reduce the frequency of TLESRs. This guide provides a comprehensive cross-study comparison of the efficacy of three prominent GABA-B agonists—baclofen, lesogaberan, and arbaclofen placarbil—in various GERD models, supported by experimental data and methodological insights.

The Central Role of the GABA-B Receptor in TLESR Inhibition

The rationale for using GABA-B agonists in GERD treatment lies in their ability to modulate the neural pathways controlling the lower esophageal sphincter (LES).[1] GABA-B receptors are G-protein coupled receptors that, upon activation, lead to an inhibitory effect on neuronal activity. In the context of GERD, these receptors are present on vagal afferent nerve terminals in the stomach. Their activation is believed to inhibit the signaling cascade that triggers TLESRs, a primary cause of reflux.[2]

Below is a diagram illustrating the proposed signaling pathway of GABA-B agonists in the modulation of TLESRs.

GABA_B_Signaling cluster_presynaptic Presynaptic Vagal Afferent Terminal GABA_B_Agonist GABA-B Agonist (e.g., Baclofen, Lesogaberan) GABA_B_Receptor GABA-B Receptor GABA_B_Agonist->GABA_B_Receptor binds G_Protein Gi/o Protein GABA_B_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel inhibits K_Channel Inward-rectifying K+ Channel G_Protein->K_Channel activates Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channel->Neurotransmitter_Release leads to TLESR_Trigger TLESR Triggering Pathway Neurotransmitter_Release->TLESR_Trigger modulates

Caption: Signaling pathway of GABA-B agonists in reducing TLESRs.

Comparative Efficacy of GABA-B Agonists: A Data-Driven Analysis

Direct head-to-head clinical trials comparing baclofen, lesogaberan, and arbaclofen placarbil are scarce. Therefore, this section synthesizes data from individual placebo-controlled studies to provide a comparative overview of their efficacy.

Table 1: In Vitro Receptor Affinity and Potency
CompoundTarget ReceptorPotency (EC50/ED50)Receptor Affinity (Ki)
Lesogaberan GABA-B8.6 nM (human recombinant GABA-B receptors)5.1 nM (rat GABA-B), 1.4 µM (rat GABA-A)[2]
Baclofen (racemic) GABA-BED50 of 1.0 µmol/kg (i.v. in dogs for TLESR inhibition)[2]Not explicitly found in a comparable format
Arbaclofen (R-baclofen) GABA-B~5-fold greater potency than racemic baclofen100- to 1000-fold greater specificity for GABA-B receptor compared to S-enantiomer[2]
Table 2: Clinical Efficacy in GERD Patients
CompoundStudy PopulationDosageKey Efficacy EndpointsOutcome vs. Placebo
Baclofen PPI-refractory GERD10 mg t.i.d. for 4 weeksTrend towards improved general wellbeing; significant improvement in SAP-positive patients.[3][4] Reduction in total number of reflux events.[3][4]Statistically significant improvement in symptom association probability (SAP) positive patients.[4]
Lesogaberan GERD patients partially responsive to PPIs60, 120, 180, 240 mg b.i.d. for 4 weeksIncreased proportion of responders (≥ 3 additional days/week with no more than mild symptoms).[5]Statistically significant at 240 mg dose, but absolute increase was small.[5] Development halted due to marginal efficacy.[6][7]
Arbaclofen Placarbil Symptomatic GERD (PPI-naive and PPI-responsive)20, 40, 60 mg daily; 30 mg b.i.d. for 4 weeksReduction in weekly heartburn events.Not statistically significant in the overall population.[8][9] In PPI-responsive subgroup, significant reduction in heartburn events.[8][9]
Arbaclofen Placarbil Symptomatic GERD on once-daily PPI20, 40 mg daily; 20, 30 mg b.i.d. for 6 weeksPercent change from baseline in weekly heartburn events.No significant difference from placebo in the primary analysis.[10]

A Closer Look at the GERD Models: Methodological Considerations

The evaluation of GABA-B agonists has been conducted in a variety of preclinical and clinical models. Understanding the nuances of these models is crucial for interpreting the efficacy data.

Animal Models of GERD

Animal models are instrumental in the early-phase evaluation of drug candidates. These models can be broadly categorized into surgical and non-surgical methods.

  • Surgical Models: These models typically involve surgical alteration of the gastroesophageal junction to induce reflux. Common procedures include cardiomyotomy (incision of the LES muscle) and pyloric ligation to increase intragastric pressure.[11][12] While effective in creating a reflux phenotype, these models may not fully replicate the pathophysiology of human GERD, which often involves TLESRs.[13][14]

  • Non-Surgical Models: More recent approaches aim to induce GERD through physiological means, such as overeating in mice, which can lead to changes in the lower esophageal mucosa similar to those seen in GERD.[15][16] These models may offer a more physiologically relevant system for studying GERD.

Clinical Trial Models in Humans

Human studies are the gold standard for assessing the clinical efficacy and safety of new drugs. The evaluation of GABA-B agonists in GERD has primarily involved randomized, double-blind, placebo-controlled trials. A key component of these trials is the objective measurement of reflux events and esophageal motor function.

This technique is the cornerstone for quantifying TLESRs and reflux episodes in clinical trials.

Objective: To simultaneously measure esophageal pressure changes (manometry) and the movement of liquid and gas (impedance) as well as pH changes in the esophagus.

Step-by-Step Methodology:

  • Patient Preparation: Patients are typically required to fast for a specified period before the procedure. Medications that could interfere with esophageal motility or acid secretion are discontinued.

  • Catheter Placement: A thin, flexible catheter equipped with multiple pressure sensors and impedance-pH electrodes is passed through the nose and into the esophagus and stomach. The correct positioning of the catheter is often guided by initial manometric measurements to locate the LES.[17]

  • Baseline Recording: A baseline recording is taken to assess resting LES pressure and esophageal motility.

  • Provocative Meal: To induce TLESRs and reflux, patients are given a standardized meal, often high in fat and calories.[11]

  • Postprandial Recording: Recordings are continued for a defined period (e.g., 2-3 hours) after the meal to capture TLESRs and reflux events.[11]

  • Data Analysis: The recorded data is analyzed to identify and quantify TLESRs based on established criteria (e.g., LES relaxation without a preceding swallow).[11] Reflux episodes are classified as acid, weakly acidic, or non-acid based on the pH data, and their proximal extent is determined using impedance.[18]

The following diagram illustrates a typical workflow for a clinical trial investigating a GABA-B agonist.

Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Period (e.g., 4 weeks) cluster_assessment Outcome Assessment Patient_Screening Patient Screening (GERD Symptoms, PPI Response) Baseline_Assessment Baseline Symptom & Reflux Assessment (e.g., 24h pH-Impedance) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Placebo_Arm Placebo + PPI Randomization->Placebo_Arm Drug_Arm GABA-B Agonist + PPI Randomization->Drug_Arm Data_Collection Data Collection (Symptom Diaries, Adverse Events) Placebo_Arm->Data_Collection Drug_Arm->Data_Collection Follow_up_Assessment Follow-up pH-Impedance Monitoring Data_Collection->Follow_up_Assessment Analysis Efficacy & Safety Analysis Follow_up_Assessment->Analysis

Caption: A generalized workflow for a clinical trial of a GABA-B agonist in GERD.

Discussion and Future Directions

The cross-study comparison reveals that while GABA-B agonists as a class demonstrate a clear mechanistic effect on reducing TLESRs and reflux events, their clinical efficacy in improving GERD symptoms has been modest, particularly in patients with a partial response to PPIs.

  • Baclofen , the prototypical GABA-B agonist, has shown some efficacy, especially in patients with a confirmed association between their symptoms and reflux events.[3][4] However, its clinical utility is often limited by central nervous system side effects.[19]

  • Lesogaberan , designed to be a peripherally acting agonist to minimize CNS effects, showed a dose-dependent reduction in reflux episodes.[20] However, this did not translate into a clinically meaningful improvement in symptoms in larger trials, leading to the discontinuation of its development for GERD.[6][7]

  • Arbaclofen placarbil , a prodrug of the active R-isomer of baclofen, also showed limited success in broad patient populations, with some positive signals in the subgroup of patients who had previously responded to PPIs.[8][9]

The discrepancy between the physiological effects (reduction in TLESRs and reflux) and the clinical outcomes (symptom improvement) highlights the complexity of GERD pathophysiology. It is possible that factors other than the number of reflux events, such as esophageal hypersensitivity, play a significant role in symptom generation in some patients.

Future research in this area should focus on:

  • Patient Stratification: Identifying patient subgroups who are most likely to respond to GABA-B agonist therapy, potentially through biomarkers or more detailed physiological assessments.

  • Combination Therapies: Exploring the synergistic effects of GABA-B agonists with other therapeutic agents that target different aspects of GERD pathophysiology.

  • Novel Agonists: The development of new GABA-B agonists with improved efficacy and safety profiles remains a valid pursuit.

References

A Head-to-Head Comparison of Lesogaberan and Arbaclofen: A Deep Dive into GABA-B Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of GABA-B receptor agonists, both Lesogaberan and Arbaclofen have emerged as significant molecules of interest, each with a distinct developmental history and pharmacological profile. While both compounds target the same receptor, their interaction at the molecular level, specifically their binding affinity, dictates their potency and potential therapeutic window. This guide provides an in-depth, head-to-head comparison of Lesogaberan and Arbaclofen, focusing on the critical parameter of receptor binding affinity, supported by experimental data and methodologies.

Introduction: The Significance of GABA-B Receptor Affinity

The γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor (GPCR), is a crucial mediator of slow and sustained inhibitory neurotransmission in the central and peripheral nervous systems.[1] Its activation triggers a cascade of intracellular events, including the inhibition of adenylyl cyclase and the modulation of calcium and potassium ion channels, ultimately leading to a dampening of neuronal excitability.[2] The affinity with which a ligand binds to the GABA-B receptor is a primary determinant of its efficacy and potency. A higher binding affinity, typically denoted by a lower dissociation constant (Kd) or inhibition constant (Ki), indicates a stronger and more prolonged interaction between the drug and the receptor, often translating to a greater biological response at a lower concentration. For drug development professionals, understanding the nuances of binding affinity is paramount for optimizing dose-response relationships, predicting in vivo efficacy, and minimizing off-target effects.

At a Glance: Comparative Binding Affinity

The following table summarizes the key quantitative data for the binding affinity of Lesogaberan and Arbaclofen for the GABA-B receptor. It is critical to acknowledge that this data is collated from different studies, and direct head-to-head comparisons under identical experimental conditions are limited. Variations in tissue preparations, radioligands, and assay conditions can influence the absolute values.

CompoundTarget ReceptorKᵢ (nM)IC₅₀ (nM)EC₅₀ (nM)Species/Assay Conditions
Lesogaberan GABA-B5.1[2]28.6[2]Rat brain membranes ([³H]GABA displacement) / Human recombinant GABA-B1a/2 (Ca²⁺ influx)
GABA-A1400[3]--Rat brain membranes ([³H]GABA displacement)
Arbaclofen GABA-B-15 - 40[2][4]-Cat/Rat cerebellum membranes ([³H]baclofen displacement)
  • Kᵢ (Inhibition Constant): Represents the intrinsic binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher affinity.

  • IC₅₀ (Half-maximal Inhibitory Concentration): Indicates the concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor.

  • EC₅₀ (Half-maximal Effective Concentration): Represents the concentration of a drug that gives half of the maximal response.

Chemical Structures: A Tale of Two Analogs

Both Lesogaberan and Arbaclofen are structural analogs of the endogenous neurotransmitter GABA, a key factor in their ability to bind to the GABA-B receptor. However, their distinct structural modifications influence their pharmacological properties.

Arbaclofen , or (R)-baclofen, is the active enantiomer of the racemic mixture baclofen.[5] Its structure features a chlorophenyl ring, which contributes to its lipophilicity and ability to cross the blood-brain barrier.

Lesogaberan was specifically designed to be a peripherally acting GABA-B agonist.[6] The introduction of a fluorine atom and a phosphinic acid group instead of a carboxylic acid were key modifications aimed at limiting its penetration into the central nervous system, thereby reducing CNS-related side effects.[2][6]

Mechanism of Action: The GABA-B Receptor Signaling Pathway

Upon binding of an agonist like Lesogaberan or Arbaclofen, the GABA-B receptor initiates a signaling cascade that mediates its inhibitory effects. This process is crucial for understanding the downstream consequences of receptor binding.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Lesogaberan or Arbaclofen GABAB_R GABA-B Receptor (GABAB1 + GABAB2) Agonist->GABAB_R Binds G_Protein Gαi/o-βγ Complex GABAB_R->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_betagamma->Ca_Channel Inhibits K_Channel GIRK K⁺ Channel G_betagamma->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Tissue Rat Cerebellum (High GABA-B Density) Homogenize Homogenization & Centrifugation Tissue->Homogenize Membranes Isolated Membranes (Receptor Source) Homogenize->Membranes Incubation Incubate: - Membranes - Radioligand ([³H]GABA) - Competitor (Lesogaberan/Arbaclofen) Membranes->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantify Bound Radioligand) Filtration->Counting Analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ (Cheng-Prusoff) Counting->Analysis

References

A Comparative Guide to the CNS Penetration of Lesogaberan and Other GABA-B Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of CNS Penetration for GABA-B Agonists

The gamma-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor, is a key therapeutic target for a range of neurological and gastrointestinal disorders.[1] Agonists of this receptor, such as Baclofen, have long been used to manage muscle spasticity.[2][3] However, the therapeutic utility of first-generation GABA-B agonists is often hampered by their CNS side effects, including sedation, dizziness, and muscle weakness, which are a direct consequence of their ability to cross the blood-brain barrier (BBB).[1][4]

Recognizing this limitation, drug development efforts have focused on creating peripherally acting GABA-B agonists. These compounds are designed to selectively target receptors outside the CNS, thereby minimizing undesirable neurological side effects while treating conditions like gastroesophageal reflux disease (GERD).[4] Lesogaberan (AZD3355) emerged from these efforts as a potent and selective GABA-B agonist with intentionally low CNS penetration.[4][5] This guide provides a detailed assessment of Lesogaberan's CNS penetration in comparison to other notable GABA-B agonists, supported by experimental evidence.

The GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor initiates a cascade of intracellular events that ultimately lead to neuronal inhibition.[6][7] Understanding this pathway is crucial for appreciating the therapeutic rationale behind targeting this receptor.

Mechanism of Action

The GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits.[6][7][8] Ligand binding to the GABA-B1 subunit triggers a conformational change that activates the associated G-protein (typically Gαi/o).[9] This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[6][7]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[6] It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.[6][7]

GABA_B_Signaling GABA_Agonist GABA-B Agonist (e.g., Lesogaberan, Baclofen) GABAB_R GABA-B Receptor (GABA-B1/B2 Heterodimer) GABA_Agonist->GABAB_R Binds G_Protein Gαi/oβγ GABAB_R->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Gαi/o inhibits GIRK GIRK Channel (K+ Efflux) G_Protein->GIRK Gβγ activates VGCC VGCC (Ca2+ Influx Block) G_Protein->VGCC Gβγ inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Hyperpolarization & Neuronal Inhibition GIRK->Hyperpolarization VGCC->Hyperpolarization

Caption: GABA-B Receptor Signaling Pathway.

Comparative Analysis of CNS Penetration

The ability of a drug to cross the BBB is influenced by a combination of its physicochemical properties and its interaction with various transport systems.

Physicochemical Properties and their Impact on BBB Permeability

Key molecular characteristics that govern CNS penetration include lipophilicity, molecular weight, polar surface area, and the presence of charged groups. Generally, small, lipophilic molecules are more likely to passively diffuse across the BBB.

Compound Molecular Weight ( g/mol ) LogP Polar Surface Area (Ų) General CNS Penetration
Lesogaberan 185.15< 0~85Low[5]
Baclofen 213.66-1.063.3Low to Moderate[3][10][11]
Arbaclofen placarbil 357.83 (prodrug)> 1~100Moderate (as R-baclofen)[12]
Gabapentin 171.24-1.163.3High (via active transport)[13][14]

Note: LogP and Polar Surface Area values are estimations and can vary based on the calculation method.

Insights from the Data:

  • Lesogaberan was specifically designed for low CNS penetration.[4][5] Its physicochemical profile, including a low LogP value, contributes to its limited ability to passively cross the BBB.

  • Baclofen , while also having a low LogP, exhibits some CNS penetration, which is sufficient to cause side effects.[10][15][16] Its transport across the BBB is thought to be mediated, in part, by the large neutral amino acid transporter (LAT1).[11][17]

  • Arbaclofen placarbil is a prodrug of R-baclofen designed for improved oral absorption.[12] While the prodrug itself has different properties, its active metabolite, R-baclofen, is expected to have CNS penetration similar to racemic baclofen.

  • Gabapentin , although structurally related to GABA, does not act on GABA receptors.[14][18] It is included here as an example of a drug that, despite its low lipophilicity, achieves high CNS concentrations via active transport by the LAT1 system.[13][14][17]

Experimental Methodologies for Assessing CNS Penetration

Several in vivo and in vitro techniques are employed to quantify the extent and rate of drug entry into the CNS.[19][20][21]

In Vivo Techniques
  • Microdialysis: This is considered the gold standard for measuring unbound drug concentrations in the brain's extracellular fluid (ECF) in real-time.[22][23][24] It allows for the direct assessment of the pharmacologically active drug concentration at the target site.

  • Positron Emission Tomography (PET): PET imaging enables the non-invasive visualization and quantification of a radiolabeled drug's distribution in the brain.[25][26][27][28] This technique is invaluable for determining target engagement and receptor occupancy.[25][29]

  • Brain Tissue Homogenate and Plasma Concentration Ratios (Kp): This method involves measuring the total drug concentration in brain tissue and plasma at various time points after administration. The unbound brain-to-plasma concentration ratio (Kp,uu) is a more accurate measure of BBB penetration as it accounts for protein binding in both compartments.[20]

Experimental Workflow: Brain Microdialysis

Microdialysis_Workflow Animal_Prep 1. Animal Preparation (Anesthesia, Stereotaxic Surgery) Probe_Implantation 2. Microdialysis Probe Implantation (Target Brain Region) Animal_Prep->Probe_Implantation Perfusion 3. Perfusion with Artificial CSF (Constant Flow Rate) Probe_Implantation->Perfusion Drug_Admin 4. Drug Administration (e.g., Intravenous, Oral) Perfusion->Drug_Admin Dialysate_Collection 5. Timed Collection of Dialysate Drug_Admin->Dialysate_Collection Sample_Analysis 6. Analysis of Drug Concentration (e.g., LC-MS/MS) Dialysate_Collection->Sample_Analysis Data_Analysis 7. Pharmacokinetic Analysis (Brain ECF vs. Plasma) Sample_Analysis->Data_Analysis

Caption: Brain Microdialysis Experimental Workflow.

Step-by-Step Protocol for In Vivo Brain Microdialysis
  • Animal Preparation: The animal (typically a rat or mouse) is anesthetized, and its head is fixed in a stereotaxic frame. A small burr hole is drilled in the skull over the target brain region.

  • Probe Implantation: A microdialysis probe is slowly lowered into the brain to the desired coordinates. The probe consists of a semi-permeable membrane through which dialysis occurs.[30]

  • Perfusion: The probe is continuously perfused with a sterile artificial cerebrospinal fluid (aCSF) solution at a low, constant flow rate (e.g., 1-2 µL/min) using a microsyringe pump.[23][30]

  • Equilibration: The system is allowed to equilibrate to establish a stable baseline.

  • Drug Administration: The GABA-B agonist is administered via the desired route (e.g., intravenous, intraperitoneal, or oral).

  • Dialysate Collection: The perfusate exiting the probe (the dialysate) is collected at regular intervals into small vials. This dialysate contains molecules from the brain's ECF that have diffused across the probe's membrane.[30]

  • Blood Sampling: Concurrent blood samples are often taken to determine plasma drug concentrations.

  • Sample Analysis: The concentration of the drug in the dialysate and plasma samples is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The resulting concentration-time profiles for the brain ECF and plasma are used to calculate key pharmacokinetic parameters, including the brain-to-plasma concentration ratio.

Concluding Remarks

The development of Lesogaberan exemplifies a targeted approach to drug design, where minimizing CNS penetration was a primary objective to improve the safety and tolerability profile of a GABA-B agonist for peripheral applications.[4][31] Comparative analysis with other GABA-B agonists, such as Baclofen, highlights the significant impact of subtle changes in molecular structure on BBB permeability. The use of advanced experimental techniques like brain microdialysis and PET imaging is indispensable for accurately quantifying CNS penetration and informing the selection of drug candidates with the desired pharmacokinetic profile.[19][22][29] This guide underscores the importance of a comprehensive, data-driven assessment of CNS penetration in the development of next-generation therapeutics.

References

A Preclinical Benchmark: Evaluating the Antitussive Efficacy of Lesogaberan Against Centrally Acting Cough Suppressants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Cough Treatment

Cough is a vital protective reflex, yet in its chronic form, it can be a debilitating condition with a significant impact on quality of life. For decades, the therapeutic landscape for cough has been dominated by centrally acting suppressants, primarily opioids like codeine and non-opioids such as dextromethorphan. While these agents have provided relief for many, their clinical utility is often hampered by a constellation of side effects, including sedation, constipation, respiratory depression, and the potential for abuse[1]. This has fueled a persistent search for novel, peripherally acting antitussives with improved safety profiles.

Lesogaberan, a selective γ-aminobutyric acid type B (GABA-B) receptor agonist, has emerged as a promising candidate. Initially developed for the treatment of gastroesophageal reflux disease (GERD), its mechanism of action holds therapeutic potential for cough suppression[2][3]. This guide provides a comprehensive, evidence-based comparison of the antitussive effects of Lesogaberan against the established centrally acting cough suppressants, codeine and dextromethorphan. We will delve into their distinct mechanisms of action, present head-to-head preclinical data, and provide a detailed experimental protocol for the evaluation of antitussive agents, offering a critical resource for researchers and drug development professionals in the field.

A Tale of Two Pathways: Divergent Mechanisms of Cough Suppression

The antitussive effects of Lesogaberan and centrally acting suppressants are mediated through fundamentally different neurological pathways. Understanding these distinctions is crucial for appreciating their respective therapeutic potentials and side-effect profiles.

Lesogaberan: A Peripheral Approach to Cough Inhibition

Lesogaberan exerts its effects by selectively agonizing GABA-B receptors. GABA is the primary inhibitory neurotransmitter in the nervous system, and its B-type receptors are widely distributed throughout the body, including on the afferent nerve fibers of the airways[2]. The key characteristic of Lesogaberan is its peripheral restriction; it is actively transported out of the central nervous system (CNS), thereby minimizing the centrally mediated side effects associated with other GABA-B agonists like baclofen[2][3].

The proposed antitussive mechanism of Lesogaberan involves the inhibition of peripheral sensory nerve activation in the airways. By agonizing pre-synaptic GABA-B receptors on these nerves, Lesogaberan is thought to reduce the release of excitatory neurotransmitters that trigger the cough reflex.

cluster_0 Peripheral Airway Sensory Nerve Terminal Cough Stimulus Cough Stimulus Sensory Nerve Sensory Nerve Cough Stimulus->Sensory Nerve Activates Neurotransmitter Release Neurotransmitter Release Sensory Nerve->Neurotransmitter Release Triggers GABA-B Receptor GABA-B Receptor GABA-B Receptor->Neurotransmitter Release Inhibits Cough Signal to Brainstem Cough Signal to Brainstem Neurotransmitter Release->Cough Signal to Brainstem Initiates Lesogaberan Lesogaberan Lesogaberan->GABA-B Receptor Agonist

Figure 1: Peripheral Mechanism of Lesogaberan.
Codeine and Dextromethorphan: Central Command and Control

In contrast, codeine and dextromethorphan act primarily within the CNS to suppress the cough reflex.

  • Codeine , an opioid, functions as a prodrug that is metabolized to morphine. Morphine then acts on μ-opioid receptors in the cough center of the medulla oblongata to increase the threshold for the cough reflex[1][4][5].

  • Dextromethorphan , a non-opioid morphinan, has a more complex mechanism. It is a sigma-1 receptor agonist and an NMDA receptor antagonist[6][7][8]. Its antitussive action is believed to be mediated through its effects on the cough center in the brainstem, elevating the cough threshold without significant interaction with opioid receptors at therapeutic doses[6][9][10].

cluster_1 Central Nervous System (Brainstem) Cough Center Cough Center Cough Reflex Output Cough Reflex Output Cough Center->Cough Reflex Output Opioid Receptors Opioid Receptors Opioid Receptors->Cough Center Inhibits NMDA/Sigma-1 Receptors NMDA/Sigma-1 Receptors NMDA/Sigma-1 Receptors->Cough Center Inhibits Codeine Codeine Codeine->Opioid Receptors Agonist Dextromethorphan Dextromethorphan Dextromethorphan->NMDA/Sigma-1 Receptors Modulator Afferent Cough Signal Afferent Cough Signal Afferent Cough Signal->Cough Center cluster_2 Experimental Workflow Acclimatization 1. Animal Acclimatization (5-7 days) Baseline 2. Baseline Cough Response (Citric Acid Challenge) Acclimatization->Baseline Dosing 3. Compound Administration (p.o. or s.c.) Baseline->Dosing Challenge 4. Post-Dosing Cough Challenge (Citric Acid) Dosing->Challenge 30-60 min post-dose Analysis 5. Data Acquisition & Analysis (Cough Count, Latency, Intensity) Challenge->Analysis

References

A Comparative Guide to the Side Effect Profiles of Lesogaberan and Baclofen

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, quantitative comparison of the side effect profiles of Lesogaberan (AZD3355) and Baclofen, two γ-aminobutyric acid type B (GABA-B) receptor agonists. While Baclofen is a widely used muscle relaxant and antispastic agent, Lesogaberan was specifically developed as a peripherally restricted alternative to mitigate the central nervous system (CNS) side effects that often limit Baclofen's utility, particularly for indications like gastroesophageal reflux disease (GERD).[1][2] This document synthesizes preclinical and clinical data to offer a clear perspective on their distinct safety profiles, supported by detailed experimental protocols and mechanistic diagrams.

Molecular Profile and Differentiated Mechanism of Action

Both Lesogaberan and Baclofen are agonists of the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory effects in the nervous system.[3][4] Activation of this receptor leads to the inhibition of adenylyl cyclase and modulation of ion channels, resulting in reduced neuronal excitability.[5][6]

The critical distinction lies in their ability to cross the blood-brain barrier (BBB). Baclofen readily enters the CNS, leading to its therapeutic effects on spasticity but also causing a range of CNS-related side effects like drowsiness, dizziness, and weakness.[7][8] In contrast, Lesogaberan was engineered for low CNS penetration, aiming to confine its action primarily to peripheral GABA-B receptors, such as those that regulate transient lower esophageal sphincter relaxations (TLESRs), a primary cause of GERD.[1][9][10]

GABA-B Receptor Signaling Pathway

Activation of the heterodimeric GABA-B receptor by an agonist like Lesogaberan or Baclofen triggers the dissociation of the associated G-protein into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing cAMP levels, while the Gβγ subunit activates G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated Ca2+ channels.[5][6] This leads to neuronal hyperpolarization and reduced neurotransmitter release.

GABA_B_Pathway cluster_membrane Cell Membrane Receptor GABA-B Receptor (GABAB1/GABAB2) G_Protein Gi/o Protein (α, βγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α subunit inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel βγ subunit activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ subunit inhibits cAMP cAMP (decreased) AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ efflux Neurotransmitter Neurotransmitter Release (decreased) Ca_Channel->Neurotransmitter Ca2+ influx inhibited Agonist Lesogaberan or Baclofen Agonist->Receptor Binds

Caption: Signaling pathway of the GABA-B receptor activated by agonists.

Comparative Analysis of Side Effect Profiles: Clinical Evidence

Clinical trial data provides the most direct comparison of the side effect profiles of Lesogaberan and Baclofen. While direct head-to-head trials are limited, data from separate studies clearly illustrate the impact of Lesogaberan's peripheral restriction.

Baclofen's use is frequently associated with dose-limiting CNS effects. The most common adverse event is transient drowsiness, which can affect 10% to 63% of patients.[7][11][12] Other common reactions include dizziness (5-15%), weakness (5-15%), fatigue (2-4%), and confusion (1-11%).[11] These effects are a direct result of its action on GABA-B receptors within the brain and spinal cord.

In contrast, clinical trials for Lesogaberan, primarily in patients with GERD, reported a side effect profile more comparable to placebo, particularly concerning CNS effects.[13][14] In a large Phase IIb study, Lesogaberan was generally well-tolerated.[13] The most notable adverse event was a reversible elevation in alanine transaminase (liver enzymes) in a small number of patients, an effect not typically associated with Baclofen.[1][13]

Table 1: Quantitative Comparison of Common Adverse Events from Clinical Trials

Adverse EventLesogaberan (60-240 mg BID)Baclofen (Oral Dosing)Placebo (Typical Range)
Drowsiness/Somnolence Comparable to Placebo[4][14]10% - 63%[11][12]5% - 36%[11][12]
Dizziness Comparable to Placebo[4][14]5% - 15%[7][11]0% - 5%[15]
Weakness/Fatigue Comparable to Placebo[4][14]2% - 15%[11]0% - 4%[15]
Nausea Comparable to Placebo[14]4% - 12%[11]0% - 15%[15]
Headache Reported[1]4% - 8%[11]Reported
Elevated Liver Enzymes Reported (reversible)[13]Not a commonly reported side effectNot typically reported

Note: Data is aggregated from multiple studies and not from a direct head-to-head trial. Incidence rates can vary based on patient population, dosage, and trial duration.

Preclinical Assessment of CNS Side Effects

Preclinical models are essential for predicting the CNS side effect liability of new chemical entities. The rotarod test is a gold-standard assay for evaluating motor coordination, balance, and sedation in rodents, making it highly suitable for differentiating centrally-acting drugs like Baclofen from peripherally-restricted compounds like Lesogaberan.[16][17][18]

Experimental Protocol: Rotarod Performance Test

This protocol describes a standardized method to assess the impact of a GABA-B agonist on motor coordination in mice. The principle relies on the animal's ability to remain on a rotating rod; impaired motor function, a proxy for CNS side effects, results in a decreased latency to fall.[19]

Objective: To quantify and compare the motor-impairing effects of Lesogaberan and Baclofen.

Methodology:

  • Animal Acclimatization: Male C57BL/6 mice are acclimatized to the housing facility for at least 7 days and handled for 3 days prior to testing to reduce stress.

  • Apparatus: An accelerating rotarod apparatus (e.g., Ugo Basile) is used, with a rod diameter of 3 cm.

  • Habituation and Training:

    • On the day before the test, mice are trained on the rotarod at a constant low speed (e.g., 4 RPM) for 5 minutes.

    • This is followed by three training trials on the accelerating rod (e.g., 4 to 40 RPM over 5 minutes). The inter-trial interval should be at least 15 minutes. This establishes a stable baseline performance.

  • Drug Administration:

    • Mice are randomly assigned to treatment groups: Vehicle (e.g., saline, i.p.), Baclofen (e.g., 5, 10, 20 mg/kg, i.p.), or Lesogaberan (e.g., 10, 30, 60 mg/kg, i.p.).

    • Causality Justification: Intraperitoneal (i.p.) injection is chosen for rapid and reliable systemic absorption. The dose range for Baclofen is selected to span sub-therapeutic to motor-impairing levels to demonstrate a clear dose-response relationship for CNS effects.

  • Testing:

    • At the time of peak drug effect (e.g., 30 minutes post-injection), each mouse is placed on the accelerating rotarod.

    • Three consecutive trials are conducted for each animal.

    • The latency to fall (in seconds) is automatically recorded for each trial. If the animal clings to the rod and completes a full passive rotation, it is also counted as a fall. The maximum trial duration is 300 seconds.

  • Data Analysis:

    • The average latency to fall across the three trials is calculated for each animal.

    • Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare drug-treated groups to the vehicle control group.

    • A significant reduction in the latency to fall is indicative of motor impairment.

Preclinical_Workflow cluster_setup Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Outcome Acclimatization Acclimatization Training Training Acclimatization->Training 1-2 days Grouping Randomize into Groups (Vehicle, Baclofen, Lesogaberan) Training->Grouping Test Day Dosing Administer Compound (i.p.) Grouping->Dosing Testing Rotarod Test (3 trials, 30 min post-dose) Dosing->Testing Record Record Latency to Fall (s) Testing->Record Stats Statistical Analysis (ANOVA) Record->Stats Outcome Compare Motor Impairment Stats->Outcome

Caption: Experimental workflow for preclinical assessment of CNS side effects.

Discussion and Future Perspectives

The quantitative data from both clinical and preclinical studies consistently supports the hypothesis that Lesogaberan has a significantly more favorable CNS side effect profile than Baclofen. This is a direct consequence of its design as a peripherally restricted GABA-B agonist.[9][10] While Baclofen's central activity is crucial for its efficacy in treating spasticity, this same property renders it problematic for conditions like GERD where peripheral action is sufficient.[2][15]

The development of Lesogaberan for GERD was ultimately discontinued due to marginal efficacy in improving overall symptoms, despite its clear pharmacological effect on reducing reflux events.[1][13] However, the compound serves as a critical proof-of-concept for the development of peripherally restricted drugs to minimize CNS side effects. Future research in this area may focus on developing agonists with optimized pharmacokinetic and pharmacodynamic properties to achieve greater clinical efficacy in peripheral disorders without the burden of central adverse events.

References

Efficacy of Lesogaberan as an Add-on Therapy to Proton Pump Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of a Novel Therapeutic Strategy for Persistent Gastroesophageal Reflux Disease

For drug development professionals and researchers in gastroenterology, the management of gastroesophageal reflux disease (GERD) that is partially responsive to proton pump inhibitors (PPIs) presents a significant clinical challenge. This guide provides a comprehensive evaluation of Lesogaberan (AZD3355), a selective GABA-B receptor agonist, as an add-on therapy in this patient population. We will delve into its mechanism of action, critically analyze the supporting clinical trial data, and compare its efficacy with existing treatment modalities.

The Unmet Need: Limitations of Proton Pump Inhibitor Monotherapy

Proton pump inhibitors are the cornerstone of GERD treatment, offering substantial relief for many patients by potently suppressing gastric acid production. However, a considerable number of individuals continue to experience persistent reflux symptoms despite optimal PPI therapy.[1][2] This therapeutic gap is largely attributed to the fact that PPIs do not address the primary pathophysiological mechanism of reflux: transient lower esophageal sphincter relaxations (TLESRs).[1][2] TLESRs are brief, spontaneous relaxations of the lower esophageal sphincter (LES) that are not triggered by swallowing and are the main cause of gastroesophageal reflux in both healthy individuals and patients with GERD.[3][4][5]

Lesogaberan: Targeting the Root Cause of Reflux

Lesogaberan emerges as a promising therapeutic agent by directly targeting TLESRs.[6][7] As a selective gamma-aminobutyric acid type B (GABA-B) receptor agonist, its mechanism of action is centered on modulating the neural pathways that control LES function.[8][9][10]

The activation of GABA-B receptors, which are G protein-coupled receptors, has an inhibitory effect on the release of neurotransmitters.[10] In the context of the esophagus, Lesogaberan's agonism at GABA-B receptors is believed to reduce the frequency of TLESRs, thereby decreasing the number of reflux episodes.[8][11] This mechanism is distinct from that of PPIs, making it a rational choice for combination therapy.

Lesogaberan_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (LES Motor Neuron) Lesogaberan Lesogaberan GABA_B_Receptor GABA_B_Receptor Lesogaberan->GABA_B_Receptor Binds to Calcium_Channel Voltage-Gated Ca2+ Channel GABA_B_Receptor->Calcium_Channel Inhibits Vesicle Neurotransmitter Vesicle Calcium_Channel->Vesicle Prevents Fusion Inhibition Inhibition of Neurotransmitter Release Vesicle->Inhibition Leads to Reduced_TLESRs Reduced TLESRs Inhibition->Reduced_TLESRs Results in

Figure 1: Simplified signaling pathway of Lesogaberan's action on GABA-B receptors to inhibit neurotransmitter release and reduce TLESRs.

Clinical Efficacy: A Review of the Evidence

Multiple clinical trials have investigated the efficacy of Lesogaberan as an add-on therapy to PPIs in patients with persistent GERD symptoms. The findings, while demonstrating a statistically significant effect, also highlight the modest clinical benefit.

A notable phase IIa, double-blind, placebo-controlled study found that Lesogaberan (65 mg twice daily) as an add-on to PPI therapy resulted in a significantly greater proportion of treatment responders compared to placebo (16% vs 8%).[12] However, the overall response rate was small.[12] Another larger phase IIb study involving 661 patients evaluated various doses of Lesogaberan (60, 120, 180, and 240 mg twice daily) as an add-on to PPIs.[6] The highest dose of 240 mg twice daily showed a statistically significant improvement in symptoms compared to placebo, but the absolute increase in responders was low (26.2% vs 17.9%).[6]

StudyDosagePrimary EndpointLesogaberan Response RatePlacebo Response RateKey Findings
Phase IIa (NCT00394472)[12]65 mg BIDSymptom response16%8%Statistically significant but small improvement in heartburn and regurgitation.
Phase IIb (NCT01005251)[6]60-240 mg BIDSymptom response20.9% - 26.2%17.9%Marginally superior to placebo at the highest dose.
Pharmacodynamic Study[8]65 mg BIDReduction in TLESRs25% reduction-Significantly reduced TLESRs and reflux episodes.
Healthy Volunteer Study[11]0.8 mg/kg (single dose)Reduction in TLESRs36% reduction-Significantly reduced TLESRs and acid reflux, and increased LES pressure.

Table 1: Summary of Key Clinical Trial Data for Lesogaberan as an Add-on Therapy to PPIs

It is important to note that while symptom improvement was modest, pharmacodynamic studies have consistently shown that Lesogaberan effectively reduces the number of TLESRs and reflux episodes.[8][11] In GERD patients, a 65mg twice-daily dose of Lesogaberan as an add-on to a PPI reduced the number of TLESRs by 25% and the number of reflux episodes by 47% in the post-prandial period.[8]

Comparison with Alternatives

The primary alternative for patients with GERD refractory to PPIs is often surgical intervention, such as laparoscopic fundoplication. While effective, surgery carries inherent risks and is not suitable for all patients. Another pharmacological option is the use of baclofen, another GABA-B receptor agonist. However, baclofen's utility is limited by its significant central nervous system (CNS) side effects.[1][2] Lesogaberan was developed to have a more peripheral action, aiming to reduce these CNS-related adverse events.[2][10][13]

Safety and Tolerability Profile

Lesogaberan has been generally well-tolerated in clinical trials.[6][12] The most common adverse events reported were of mild to moderate intensity.[12] However, a small number of patients receiving Lesogaberan experienced reversible elevations in liver enzymes, specifically alanine transaminase.[6] This necessitates careful monitoring of liver function in patients undergoing treatment.

Experimental Protocols: Assessing Efficacy in a Clinical Trial Setting

To rigorously evaluate the efficacy of a TLESR-reducing agent like Lesogaberan, specific experimental protocols are employed.

This is the gold standard for quantifying reflux episodes.

Step-by-Step Methodology:

  • A thin, flexible catheter with pH and impedance sensors is passed through the nose into the esophagus.

  • The sensors are positioned 5 cm above the manometrically determined upper border of the LES.

  • The catheter is connected to a portable data logger that records data for 24 hours.

  • Patients are instructed to maintain a diary of their symptoms, meals, and sleep periods.

  • Data analysis focuses on the number of acid, weakly acidic, and non-acid reflux episodes, as well as the temporal correlation between reflux events and symptoms.

HRM is used to assess esophageal motor function, including the frequency and characteristics of TLESRs.

Step-by-Step Methodology:

  • A solid-state catheter with multiple pressure sensors is passed through the nose into the esophagus and stomach.

  • After a fasting period, baseline LES pressure is recorded.

  • A standardized meal is given to provoke TLESRs.

  • Postprandial manometric recordings are obtained for a defined period (e.g., 3 hours).

  • TLESRs are identified based on specific criteria, including a drop in LES pressure without a preceding swallow.[3]

Clinical_Trial_Workflow Patient_Screening Patient Screening (Persistent GERD on PPIs) Baseline_Assessment Baseline Assessment (Symptom Diary, pH-Impedance, HRM) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Lesogaberan_Arm Lesogaberan + PPI Randomization->Lesogaberan_Arm Placebo_Arm Placebo + PPI Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 4 weeks) Follow_up_Assessment Follow-up Assessment (Symptom Diary, pH-Impedance, HRM) Treatment_Period->Follow_up_Assessment Lesogaberan_Arm->Treatment_Period Placebo_Arm->Treatment_Period Data_Analysis Data Analysis Follow_up_Assessment->Data_Analysis

Figure 2: A typical workflow for a clinical trial evaluating the efficacy of Lesogaberan as an add-on therapy for GERD.

Conclusion and Future Directions

Lesogaberan represents a targeted approach to managing a key mechanism of GERD that is unaddressed by PPIs. While clinical trials have demonstrated a statistically significant, albeit modest, improvement in symptoms, its ability to reduce TLESRs and reflux events is well-established. The disconnect between the pharmacodynamic effects and clinical symptom improvement suggests that patient selection may be crucial for optimizing its therapeutic benefit. Future research should focus on identifying patient phenotypes that are most likely to respond to a TLESR-reducing agent. Despite its development being halted, the story of Lesogaberan provides valuable insights into the complexities of GERD pathophysiology and the challenges of developing novel treatments for this prevalent condition.

References

Investigating the stereospecificity of GABA-B receptor activation with (R) and (S) enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed investigation into the stereospecific activation of the γ-aminobutyric acid type B (GABA-B) receptor, comparing the pharmacological activity of the (R)- and (S)-enantiomers of baclofen. We will explore the underlying structural and functional principles of the receptor, detail the experimental methodologies used to probe this stereoselectivity, and present comparative data that underscores the critical importance of stereochemistry in neuropharmacology and drug development.

Introduction: The GABA-B Receptor and the Principle of Chirality

The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates the slow and prolonged inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2] Unlike the ionotropic GABA-A receptors that form chloride channels for fast inhibition, GABA-B receptors trigger intracellular signaling cascades to modulate neuronal excitability.[1][3] Structurally, a functional GABA-B receptor is an obligate heterodimer, composed of two distinct subunits: GABA-B1 and GABA-B2.[4][5] The GABA-B1 subunit is responsible for binding ligands like GABA and the synthetic agonist baclofen, while the GABA-B2 subunit is essential for trafficking the receptor to the cell surface and for coupling to intracellular G-proteins.[6][7]

Baclofen, a derivative of GABA, is the only clinically approved GABA-B receptor agonist, widely used as a muscle relaxant to treat spasticity.[8][9] It is commercially available as a racemic mixture, meaning it contains equal amounts of two non-superimposable mirror-image molecules, or enantiomers: (R)-(-)-baclofen and (S)-(+)-baclofen. In pharmacology, it is a well-established principle that biological systems, being inherently chiral, often interact differently with the two enantiomers of a drug. This guide dissects the profound stereospecificity of the GABA-B receptor's interaction with baclofen, demonstrating that its therapeutic effects are almost exclusively mediated by one enantiomer.

The GABA-B Receptor Signaling Cascade

Activation of the GABA-B receptor initiates a cascade of events that ultimately leads to neuronal inhibition. This process is fundamental to understanding how agonists like baclofen exert their effects.

  • Agonist Binding: The process begins when an agonist, such as GABA or (R)-baclofen, binds to the extracellular "Venus flytrap" domain of the GABA-B1 subunit.[1][10]

  • Conformational Change: This binding event induces a conformational change that is transmitted through the heterodimer to the GABA-B2 subunit.[6][10]

  • G-Protein Activation: The GABA-B2 subunit then activates its associated heterotrimeric G-protein of the Gαi/o family, causing the exchange of GDP for GTP on the Gα subunit.[1][6]

  • Subunit Dissociation: The activated G-protein dissociates into its Gαi/o-GTP and Gβγ subunits, which act as downstream effectors.[1]

  • Effector Modulation:

    • Presynaptic Inhibition: The Gβγ subunit directly inhibits high voltage-activated N-type and P/Q-type Ca2+ channels on presynaptic terminals. This reduction in calcium influx suppresses the release of neurotransmitters.[1][6][11]

    • Postsynaptic Inhibition: On postsynaptic membranes, the Gβγ subunit activates G-protein-gated inwardly rectifying potassium (GIRK) channels.[1][12] The resulting efflux of K+ hyperpolarizes the neuron, making it less likely to fire an action potential.[4][6]

    • Adenylyl Cyclase Inhibition: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1][6]

GABA_B_Signaling cluster_membrane Cell Membrane Receptor GABA-B Receptor (GABA-B1/B2 Heterodimer) G_Protein Gαi/o-βγ (Inactive) Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Ca2+ Channel (Presynaptic) G_betagamma->Ca_Channel Inhibits K_Channel GIRK Channel (Postsynaptic) G_betagamma->K_Channel Activates cAMP cAMP ↓ AC->cAMP Ca_Influx Ca2+ Influx ↓ (Neurotransmitter Release ↓) Ca_Channel->Ca_Influx K_Efflux K+ Efflux ↑ (Hyperpolarization) K_Channel->K_Efflux Agonist (R)-Baclofen or GABA Agonist->Receptor Binds

Caption: GABA-B receptor signaling pathway.

Experimental Methodologies for Assessing Stereospecificity

To quantitatively compare the activity of the (R) and (S) enantiomers of baclofen, a suite of well-established pharmacological assays is employed. Each technique provides a different piece of the puzzle, from initial binding at the receptor to the ultimate physiological response.

Radioligand Binding Assays

Causality: The first step in a drug's action is binding to its target. Radioligand binding assays directly measure the affinity (the "tightness" of binding) of a ligand for a receptor. In a competitive binding assay, we measure how effectively the (R) and (S) enantiomers compete with a radiolabeled ligand for the same binding site. A more potent competitor will displace the radioligand at a lower concentration, indicating higher affinity. The key parameters derived are the IC50 (concentration causing 50% inhibition of radioligand binding) and the Ki (inhibition constant).

Step-by-Step Protocol: Competitive [3H]-Baclofen Binding Assay

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing GABA-B receptors in an ice-cold buffer. Centrifuge the homogenate to pellet the membranes, which contain the receptors. Wash the membranes multiple times to remove endogenous GABA.[13][14] Resuspend the final pellet in the assay buffer to a known protein concentration.

  • Assay Setup: In a 96-well plate, add the prepared membranes to each well.

  • Competition: Add increasing concentrations of unlabeled (R)-baclofen or (S)-baclofen to designated wells. Include wells with buffer only (for total binding) and wells with a high concentration of unlabeled GABA (for non-specific binding).[13][14]

  • Radioligand Addition: Add a fixed, low concentration of radiolabeled [3H]-baclofen to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 45-90 minutes).[14][15][16]

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioactivity.[15]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot the percentage of specific binding against the log concentration of the competitor ((R)- or (S)-baclofen). Fit the data with a sigmoidal dose-response curve to determine the IC50 value for each enantiomer.

[35S]GTPγS Functional Assays

Causality: Binding does not always equal activation. The [35S]GTPγS binding assay is a functional assay that directly measures the first step in signal transduction: G-protein activation.[17][18] It relies on the fact that when an agonist activates a GPCR, the associated Gα subunit releases GDP and binds GTP. By using a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, the activated state is "trapped" and can be quantified. This assay determines the potency (EC50, the concentration for 50% of maximal effect) and efficacy (Emax, the maximal effect) of an agonist.

Step-by-Step Protocol: Agonist-Stimulated [35S]GTPγS Binding

  • Membrane Preparation: Prepare cell or brain tissue membranes as described for the binding assay.

  • Assay Setup: In a 96-well plate, add the membranes, GDP (to ensure G-proteins are in their inactive state), and the assay buffer to each well.

  • Agonist Stimulation: Add increasing concentrations of (R)-baclofen or (S)-baclofen. Include wells for basal (no agonist) and non-specific (high concentration of unlabeled GTPγS) binding.

  • Reaction Initiation: Add [35S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[19]

  • Termination & Quantification: Terminate the reaction by rapid filtration, similar to the radioligand binding assay. The amount of [35S]GTPγS incorporated into the G-proteins on the membranes is measured by scintillation counting.[19]

  • Data Analysis: Calculate the agonist-stimulated binding by subtracting the basal binding. Plot the stimulated [35S]GTPγS binding against the log concentration of the agonist to determine EC50 and Emax values for each enantiomer.

Electrophysiological Recordings

Causality: To confirm that G-protein activation translates into a physiological cellular response, electrophysiology is the gold standard. Whole-cell patch-clamp recordings on neurons allow for the direct measurement of ion channel activity. For GABA-B receptors, this typically involves measuring the activation of GIRK channels, which results in an outward potassium current and membrane hyperpolarization.

Step-by-Step Protocol: Whole-Cell Patch-Clamp Recording

  • Preparation: Prepare acute brain slices or cultured neurons known to express functional GABA-B receptors.

  • Recording Setup: Place the preparation on the stage of a microscope and perfuse with artificial cerebrospinal fluid (aCSF). Use a glass micropipette filled with an appropriate internal solution to form a high-resistance "gigaseal" with the membrane of a target neuron, then rupture the membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the neuron's membrane potential at a level (e.g., -60 mV) where GIRK channel activation will produce a measurable outward current.

  • Drug Application: After establishing a stable baseline recording, perfuse the slice/culture with a known concentration of (R)-baclofen or (S)-baclofen.

  • Data Acquisition: Record the change in holding current. An outward current indicates the opening of K+ channels and neuronal inhibition.[20]

  • Analysis: Measure the peak amplitude of the outward current induced by each enantiomer at various concentrations to construct a dose-response curve and determine potency.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Core Assays cluster_analysis Data Analysis & Output Tissue Brain Tissue or Cell Culture Membranes Membrane Isolation (Homogenization & Centrifugation) Tissue->Membranes Ephys Electrophysiology (Measures Cellular Response) Tissue->Ephys Acute Slices or Cultured Neurons Binding Radioligand Binding (Measures Affinity) Membranes->Binding GTP [35S]GTPγS Binding (Measures G-Protein Activation) Membranes->GTP Filtration Filtration & Washing Binding->Filtration GTP->Filtration Recording Current/Voltage Recording Ephys->Recording Counting Scintillation Counting Filtration->Counting Analysis Dose-Response Curves (IC50, EC50, Emax) Counting->Analysis Recording->Analysis

Caption: Generalized workflow for comparing enantiomer activity.

Comparative Data: A Stark Contrast in Activity

The experimental data generated from these assays consistently reveal a dramatic difference in the activity of the two baclofen enantiomers. The GABA-B receptor exhibits high stereoselectivity, strongly favoring the (R)-enantiomer.

Table 1: Comparative Binding Affinity at GABA-B Receptors

CompoundIC50 (µM)Relative AffinitySource(s)
(R)-(-)-Baclofen 0.015~118x higher than (S)-enantiomer[9]
(S)-(+)-Baclofen 1.77~118x lower than (R)-enantiomer[9]

This table illustrates that a much lower concentration of (R)-baclofen is required to displace a radioligand from the receptor, indicating significantly higher binding affinity.

Table 2: Comparative Functional Potency in Alcohol Self-Administration Models

CompoundMinimum Effective Dose (mg/kg)Observed EffectSource(s)
(R)-(+)-Baclofen 1.5Reduction in alcohol self-administration[21]
(S)-(-)-Baclofen > 24Ineffective at reducing alcohol self-administration[21]
Racemic (±)-Baclofen 3.0Reduction in alcohol self-administration[21]

This in vivo data shows that (R)-baclofen is approximately twice as potent as the racemic mixture, and (S)-baclofen is inactive at the tested doses, confirming the stereospecificity in a behavioral context.

The consensus in the literature is overwhelming: (R)-baclofen is the eutomer (the pharmacologically active enantiomer), while (S)-baclofen is the distomer (the less active enantiomer). Studies have repeatedly shown that the (R)-enantiomer is approximately 100 times more potent than the (S)-enantiomer at the GABA-B receptor.[9][22] In many behavioral and functional assays, the (S)-enantiomer is completely inactive even at doses 40 times higher than the minimum effective dose of the (R)-enantiomer.[23]

Discussion and Implications for Drug Development

The profound stereospecificity of the GABA-B receptor for baclofen enantiomers has significant scientific and clinical implications.

  • Pharmacological "Ballast": When administering racemic baclofen, 50% of the dose consists of the largely inactive (S)-enantiomer. This distomer acts as an "isomeric ballast," contributing to the metabolic load on the patient without providing significant therapeutic benefit.[24][25] The S-enantiomer is metabolized, whereas the R-enantiomer undergoes minimal metabolic transformation.[25][26]

  • Potential for Off-Target or Opposing Effects: While much less potent at the GABA-B receptor, the (S)-enantiomer is not necessarily inert. Some preclinical studies suggest it may have distinct, and sometimes opposing, effects on behavior, which could complicate the therapeutic response to the racemic mixture in some individuals.[21][24]

  • The Case for Enantiopure Drugs: These findings provide a powerful rationale for the development of enantiopure drugs. Arbaclofen, the pure (R)-enantiomer of baclofen, has been investigated in clinical trials.[26] The theoretical advantages of using an enantiopure drug like (R)-baclofen include a more precise dose-response relationship, a potentially improved therapeutic window, and a reduced risk of side effects or unpredictable outcomes stemming from the distomer.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the lifecycle of chemical reagents extends beyond their use in synthesis and analysis. The responsible management and disposal of these compounds are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a compound often utilized in pharmaceutical research. Our focus is to provide a framework that is not only scientifically sound but also grounded in the best practices of environmental health and safety (EHS).

The core principle of chemical waste management is a proactive approach. It begins with a thorough understanding of the substance's hazards and culminates in a disposal pathway that neutralizes or minimizes its potential impact. This document will walk you through hazard assessment, personal protective equipment (PPE) requirements, waste segregation, and the procedural steps for disposal, all while referencing authoritative guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Section 1: Hazard Identification and Risk Assessment

This compound is a halogenated organic compound. While specific toxicity data may be limited, the presence of a bromophenyl group warrants a cautious approach. Based on data from similar compounds, the primary hazards are:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Can cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][3]

Given these potential hazards, a comprehensive risk assessment should be conducted before handling this compound. This assessment is a critical step in a laboratory's safety program and helps in determining the necessary safeguards for handling and disposal.[4]

Table 1: Hazard Profile and Recommended PPE

Hazard ClassificationGHS PictogramsRecommended Personal Protective Equipment (PPE)
Skin Irritant (Category 2)Exclamation MarkNitrile gloves, Lab coat
Eye Irritant (Category 2A)Exclamation MarkSafety glasses with side shields or goggles
Specific target organ toxicity — single exposure (Category 3), Respiratory systemExclamation MarkUse in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.
Section 2: Waste Segregation and Container Management

Proper segregation of chemical waste is crucial for safety and cost-effective disposal. As a halogenated organic compound, this compound must not be mixed with non-halogenated waste streams.[5][6][7] Co-mingling can lead to dangerous reactions and significantly increase disposal costs.[8]

Key Principles for Waste Accumulation:

  • Designated Satellite Accumulation Area (SAA): Establish a designated SAA in the laboratory where the waste is generated. This area must be under the direct control of the laboratory personnel.[9]

  • Appropriate Waste Container: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free from leaks.

  • Clear Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant").[5][9]

  • Container Management: Keep the waste container closed at all times except when adding waste.[5][6] Store the container in a well-ventilated area and within secondary containment to prevent the spread of potential spills.[6][7]

WasteSegregation cluster_lab Laboratory Operations cluster_waste_streams Waste Segregation start Waste Generated: (R)-3-Amino-4-(4-bromophenyl) butanoic acid hydrochloride is_halogenated Is the compound halogenated? start->is_halogenated halogenated_waste Halogenated Organic Waste is_halogenated->halogenated_waste Yes non_halogenated_waste Non-Halogenated Organic Waste is_halogenated->non_halogenated_waste No caption Waste Segregation Decision Flow

Caption: Decision workflow for segregating halogenated waste.

Section 3: Step-by-Step Disposal Procedure

Adherence to a standardized disposal procedure minimizes risks and ensures compliance. This protocol should be incorporated into your laboratory's written waste management plan.[9]

Step 1: Preparation

  • Ensure all required PPE is worn correctly.

  • Verify that the designated halogenated waste container is properly labeled and in good condition.

  • Work within a chemical fume hood or a well-ventilated area to minimize inhalation exposure.

Step 2: Transfer of Waste

  • For solid waste, carefully transfer the material into the designated halogenated waste container using a chemically resistant spatula or scoop.

  • Avoid generating dust. If the material is a fine powder, consider lightly misting it with a compatible solvent (if permissible by your EHS department) to reduce dust generation.

  • For solutions, pour the liquid waste carefully into the designated liquid halogenated waste container, using a funnel to prevent spills.

Step 3: Container Sealing and Storage

  • Securely close the lid of the waste container immediately after adding the waste.

  • Wipe the exterior of the container with a damp cloth to remove any external contamination.

  • Place the container in its designated SAA, within secondary containment.

Step 4: Request for Waste Pickup

  • Once the waste container is full (typically around 75-80% capacity to allow for expansion), or if the compound is no longer needed, arrange for its disposal through your institution's EHS department or a licensed hazardous waste contractor.

  • Complete all necessary waste pickup forms, ensuring that the chemical composition is accurately described.

Section 4: Spill Management

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.

For a Small Spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully sweep or scoop the absorbed material into a designated waste container.

  • Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.

  • Clean the spill area with soap and water.

For a Large Spill:

  • Evacuate the immediate area.

  • Alert your institution's EHS or emergency response team.

  • Prevent entry into the affected area.

  • Provide details of the spilled material to the emergency responders.

SpillResponse cluster_small_spill_actions Small Spill Response cluster_large_spill_actions Large Spill Response spill Spill Occurs assess_size Assess Spill Size spill->assess_size small_spill Small Spill (Manageable by lab staff) assess_size->small_spill Small large_spill Large Spill (Requires EHS) assess_size->large_spill Large alert_personnel Alert Area Personnel evacuate Evacuate Immediate Area don_ppe Don Appropriate PPE alert_personnel->don_ppe absorb Contain & Absorb Spill don_ppe->absorb collect Collect & Containerize Waste absorb->collect clean Decontaminate Area collect->clean alert_ehs Alert EHS/Emergency Response evacuate->alert_ehs secure_area Secure Area alert_ehs->secure_area caption Spill Response Protocol

Caption: Procedural flow for responding to a chemical spill.

Section 5: Regulatory Framework

The management of hazardous waste in a laboratory setting is governed by a framework of regulations. The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the standards for hazardous waste management.[10] Additionally, OSHA regulations are in place to ensure worker safety during hazardous waste operations.[11][12][13] Academic and research laboratories may have the option to operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides more flexibility for managing laboratory waste.[14][15] It is imperative that all laboratory personnel receive training on these regulations and the institution's specific waste management policies.[10][11]

Conclusion

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By integrating the principles of hazard assessment, proper segregation, and adherence to established protocols, researchers can ensure that the lifecycle of this chemical is managed responsibly from acquisition to disposal. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

Safeguarding Your Research: A Practical Guide to Handling (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to both scientific integrity and personal safety. This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth operational plan for the safe handling and disposal of (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride. By moving beyond a simple checklist, we delve into the rationale behind each safety protocol, ensuring a comprehensive understanding that fosters a culture of safety and precision in your laboratory.

Understanding the Hazard Profile

This compound is a compound that requires careful management due to its identified hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1][2]. These classifications are the primary drivers for the specific personal protective equipment (PPE) and handling protocols outlined below. The hydrochloride salt form may also contribute to its irritant properties.

Essential Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the mandatory PPE for handling this compound, with a detailed explanation of the "why" behind each component.

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile glovesTo prevent skin contact and subsequent irritation. Nitrile offers good resistance to a range of chemicals.[3][4]
Eye & Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.To protect the eyes from dust particles and splashes, which can cause serious irritation.[5][6] Standard eyeglasses are not a substitute.
Body Protection A fully buttoned laboratory coat.To shield skin and personal clothing from contamination.[7]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) should be used, especially when handling the solid compound outside of a certified chemical fume hood, to prevent the inhalation of dust particles that can cause respiratory tract irritation.[5][6]To avoid irritation of the respiratory system from airborne particles of the compound.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the key stages of handling this compound, from initial preparation to final disposal.

Preparation and Engineering Controls
  • Work Area Designation: All handling of the solid compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available, work in a well-ventilated area and utilize appropriate respiratory protection.

  • Emergency Equipment Accessibility: Before commencing work, ensure that a safety shower and an emergency eyewash station are unobstructed and readily accessible.[3]

Donning of Personal Protective Equipment (PPE)

The correct sequence for putting on PPE is crucial to avoid contamination.

  • Laboratory Coat: Don a clean, fully buttoned lab coat.

  • Respirator: If required, perform a fit check and don your respirator.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.

Handling and Experimental Procedures
  • Weighing: When weighing the solid compound, do so in a fume hood or a designated weighing enclosure to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Always handle the compound with care, avoiding direct contact with skin, eyes, and clothing.

Doffing of Personal Protective Equipment (PPE)

The removal of PPE should be done in a manner that prevents cross-contamination.

  • Gloves: Remove gloves first, turning them inside out as you do so.

  • Laboratory Coat: Remove your lab coat, folding it so the contaminated exterior is contained.

  • Eye Protection: Remove your safety glasses or goggles.

  • Respirator: If worn, remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[3]

Decontamination and Disposal
  • Work Surface Decontamination: Clean and decontaminate all work surfaces and equipment after use.

  • Waste Disposal: this compound is a halogenated organic compound. As such, all waste, including contaminated consumables (e.g., gloves, weighing paper), should be disposed of in a designated "Halogenated Organic Waste" container.[4][8] Never dispose of this compound down the drain.[8] Follow your institution's specific guidelines for hazardous waste disposal.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for handling this compound, emphasizing the integration of safety measures at each step.

cluster_prep Preparation cluster_ppe_on Donning PPE cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_ppe_off Doffing PPE prep_area Designate Work Area (Fume Hood) check_safety Verify Emergency Equipment Access don_coat Lab Coat check_safety->don_coat don_resp Respirator (if needed) don_coat->don_resp don_eyes Eye Protection don_resp->don_eyes don_gloves Gloves don_eyes->don_gloves weigh Weighing don_gloves->weigh prepare_solution Solution Preparation weigh->prepare_solution decontaminate Decontaminate Surfaces prepare_solution->decontaminate dispose Dispose in Halogenated Organic Waste decontaminate->dispose doff_gloves Gloves dispose->doff_gloves doff_coat Lab Coat doff_gloves->doff_coat doff_eyes Eye Protection doff_coat->doff_eyes doff_resp Respirator doff_eyes->doff_resp wash_hands Wash Hands doff_resp->wash_hands

Caption: Safe handling and disposal workflow.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational resource, and it is essential to always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for any chemical you handle.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.